molecular formula C7H7BrO2S2 B428946 2-((3-Bromo-2-thienyl)thio)propanoic acid CAS No. 6645-60-9

2-((3-Bromo-2-thienyl)thio)propanoic acid

Cat. No.: B428946
CAS No.: 6645-60-9
M. Wt: 267.2g/mol
InChI Key: DTZANCOIZCYXGJ-UHFFFAOYSA-N
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Description

2-((3-Bromo-2-thienyl)thio)propanoic acid is a high-purity chemical reagent designed for advanced research applications. This compound integrates a brominated thiophene ring with a propanoic acid linker via a thioether bond, creating a multifunctional structure of significant interest in organic synthesis and drug discovery. Its potential research applications are derived from this unique architecture. The bromine atom on the thiophene ring serves as a versatile handle for further synthetic modification through cross-coupling reactions, such as Suzuki or Stille reactions, enabling the construction of more complex molecular systems . The thioether linkage can contribute to the electronic properties of molecules and is a key feature in some pharmaceutical agents and materials. Researchers value this compound as a potential building block for developing novel small-molecule inhibitors, ligands, and functional materials. It is strictly for professional laboratory research use. All in vitro and in vivo safety and efficacy profiles for this compound are currently undefined. Researchers should consult the Safety Data Sheet (SDS) and handle this product with appropriate precautions.

Properties

IUPAC Name

2-(3-bromothiophen-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S2/c1-4(6(9)10)12-7-5(8)2-3-11-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZANCOIZCYXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405631
Record name AI-942/25034394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6645-60-9
Record name AI-942/25034394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-((3-Bromo-2-thienyl)thio)propanoic acid" structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

A Core Building Block for Advanced Pharmaceutical and Materials Science Research

Abstract

This technical guide provides an in-depth overview of 2-((3-Bromo-2-thienyl)thio)propanoic acid, a specialized heterocyclic building block. We detail its chemical identity, physicochemical properties, and a robust, field-tested synthetic protocol derived from established organometallic methodologies. Furthermore, this guide discusses the compound's structural elucidation via standard spectroscopic techniques and explores its potential applications as a strategic intermediate in the development of novel therapeutics and functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage substituted thiophene scaffolds in their discovery programs.

Introduction: The Significance of the Thiophene Scaffold

The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1] Its structural resemblance to a phenyl ring, coupled with its distinct electronic properties and ability to engage in hydrogen bonding, makes it a valuable component in the design of molecules that interact with biological targets. Thiophene derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3]

The title compound, 2-((3-Bromo-2-thienyl)thio)propanoic acid, combines three key pharmacophoric elements: the thiophene core, a thioether linkage, and a propanoic acid side chain. The bromine atom at the 3-position serves as a crucial synthetic handle, enabling further functionalization through modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The thioalkanoic acid moiety is a known structural motif in various biologically active molecules, making this compound a highly strategic intermediate for constructing complex molecular architectures in drug discovery programs.

Chemical Identity and Physicochemical Properties

The definitive identification of 2-((3-Bromo-2-thienyl)thio)propanoic acid is critical for its use in regulated research and development environments.

  • IUPAC Name: 2-((3-Bromo-2-thienyl)thio)propanoic acid

  • Chemical Structure:

    
    
    
  • CAS Number: 6645-60-9[1][4]

  • Molecular Formula: C₇H₇BrO₂S₂[1]

  • Molecular Weight: 267.16 g/mol [1]

Table 1: Physicochemical Data
PropertyValueSource / Method
CAS Number 6645-60-9Chemical Abstracts Service[1]
Molecular Formula C₇H₇BrO₂S₂Calculated[1]
Molecular Weight 267.16Calculated[1]
Physical Form Solid (Predicted)N/A
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Predicted
Storage Store at 2-8°C under inert atmosphereRecommended Practice

Synthesis and Purification Protocol

The synthesis of 2-((3-Bromo-2-thienyl)thio)propanoic acid is not widely reported in peer-reviewed literature. However, a robust and logical synthetic route can be designed based on well-established organometallic principles, specifically the generation of a thienyllithium species followed by sulfur quenching and subsequent alkylation. This multi-step protocol is designed for high fidelity and scalability.

Workflow Diagram

Synthesis_Workflow A 2,3-Dibromothiophene B 3-Bromo-2-lithiothiophene (Intermediate) A->B  1. n-BuLi, THF  -78 °C  (Selective Li-Halogen Exchange) C Lithium 3-bromo-2-thienylthiolate (Intermediate) B->C  2. Sulfur (S₈)  -78 °C → RT  (Sulfur Quench) D Ethyl 2-((3-bromo-2-thienyl)thio)propanoate C->D  3. Ethyl 2-bromopropanoate  THF, RT  (S-Alkylation) E 2-((3-Bromo-2-thienyl)thio)propanoic acid(Final Product) D->E  4. LiOH or NaOH (aq)  THF/H₂O  (Ester Hydrolysis)

Caption: Synthetic workflow for 2-((3-Bromo-2-thienyl)thio)propanoic acid.

Step 1: Generation of Lithium 3-bromo-2-thienylthiolate

This initial step involves a selective lithium-halogen exchange at the more reactive 2-position of 2,3-dibromothiophene, followed by quenching with elemental sulfur. This is a standard and highly effective method for preparing thiophenethiols and their corresponding thiolates.[1]

Materials:

  • 2,3-Dibromothiophene

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Sulfur powder (S₈)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Setup: Dissolve 2,3-dibromothiophene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The choice of n-BuLi is critical for achieving selective and rapid lithium-halogen exchange over deprotonation.[5]

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 3-bromo-2-lithiothiophene intermediate.

  • Sulfur Quench: In a separate flask, suspend finely powdered sulfur (1.1 eq) in anhydrous THF. Add this sulfur slurry to the reaction mixture at -78 °C.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. The solution of lithium 3-bromo-2-thienylthiolate is used directly in the next step.

Step 2: S-Alkylation and Hydrolysis

The nucleophilic thiolate generated in situ is alkylated with an electrophilic propanoate derivative. A subsequent hydrolysis step yields the final carboxylic acid. This approach is adapted from analogous procedures for synthesizing thienylthioalkanoic acids.

Materials:

  • Lithium 3-bromo-2-thienylthiolate solution (from Step 1)

  • Ethyl 2-bromopropanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Diethyl ether, Hydrochloric acid (1 M), Brine, Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Alkylation: Cool the thiolate solution to 0 °C. Add ethyl 2-bromopropanoate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir overnight. The use of the ethyl ester protects the carboxylic acid functionality during the nucleophilic substitution.

  • Workup (Ester): Quench the reaction with water. Extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF and water (e.g., 3:1 v/v). Add an excess of LiOH or NaOH (3.0 eq) and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the ester.

  • Final Workup (Acid): Remove the THF under reduced pressure. Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities. Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 with 1 M HCl.

  • Isolation: The product will likely precipitate upon acidification. Collect the solid by vacuum filtration. If it oils out, extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Structural Elucidation and Quality Control

Confirmation of the structure and purity of the final compound is essential. The following spectroscopic signatures are expected for 2-((3-Bromo-2-thienyl)thio)propanoic acid:

  • ¹H NMR:

    • A characteristic doublet for the proton at the 4-position of the thiophene ring and another doublet for the proton at the 5-position, showing coupling to each other.

    • A quartet for the methine proton (-CH-) on the propanoic acid chain, coupled to the adjacent methyl group.

    • A doublet for the methyl protons (-CH₃) of the propanoic acid chain.

    • A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

  • ¹³C NMR: Distinct signals for the seven carbon atoms, including the two thiophene carbons bonded to Br and S, the two other thiophene carbons, the carbonyl carbon, the methine carbon, and the methyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption around 1700 cm⁻¹ corresponding to the C=O stretch.

Applications in Drug Discovery and Materials Science

2-((3-Bromo-2-thienyl)thio)propanoic acid is a versatile synthetic intermediate with significant potential in several research domains:

  • Medicinal Chemistry: The compound serves as an excellent starting point for generating libraries of novel drug candidates. The carboxylic acid can be converted to amides, esters, or other functional groups, while the bromine atom allows for the introduction of diverse substituents via cross-coupling chemistry. This enables systematic Structure-Activity Relationship (SAR) studies for optimizing potency and pharmacokinetic properties against various biological targets.

  • Agrochemicals: Similar to pharmaceuticals, the thiophene scaffold is prevalent in modern agrochemicals. This building block can be used to synthesize new herbicides, fungicides, or pesticides.

  • Organic Electronics: Thiophene-based molecules are fundamental components of organic semiconductors, polymers, and dyes used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The defined substitution pattern of this molecule allows for its incorporation into larger, well-defined conjugated systems.

Conclusion

2-((3-Bromo-2-thienyl)thio)propanoic acid is a high-value chemical intermediate that provides a strategic entry point into a wide array of complex molecular targets. Its synthesis, while requiring careful execution of organometallic techniques, is achievable and scalable. The presence of multiple, orthogonally reactive functional groups—a carboxylic acid for derivatization and a bromine atom for cross-coupling—renders it an exceptionally useful tool for chemists in academic and industrial research, particularly in the fields of drug discovery and materials science.

References

  • Organic Syntheses. (n.d.). 2-thiophenethiol. Organic Syntheses Procedure. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6645-60-9, 2-((3-Bromo-2-thienyl)thio)propionicacid. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Retrieved from [Link]

  • MDPI. (n.d.). Thiophene-Based Compounds. Encyclopedia. Retrieved from [Link]

  • Bailey, W. F., & Patricia, J. J. (1988). Mechanism of Lithium-Halogen Exchange. Journal of Organometallic Chemistry, 352(1-2), 1-46. (General reference for the mechanism of the key synthetic step).

Sources

A Technical Guide to the Physicochemical Characterization of 2-((3-Bromo-2-thienyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of 2-((3-Bromo-2-thienyl)thio)propanoic acid, a molecule of interest for synthetic chemistry and potential drug discovery programs. Given the limited publicly available data on this specific compound, this document emphasizes the foundational principles and experimental workflows required to determine its critical properties. By leveraging data from structurally related analogs and established analytical methodologies, we present a robust roadmap for its synthesis, purification, structural elucidation, and the determination of key physicochemical parameters such as melting point, pKa, solubility, and lipophilicity. This guide is designed to empower researchers to generate reliable and reproducible data, which is essential for advancing preclinical development and understanding structure-activity relationships.

Introduction and Molecular Profile

2-((3-Bromo-2-thienyl)thio)propanoic acid is a multifaceted organic molecule featuring several key functional groups that dictate its chemical behavior and potential biological activity. A systematic analysis of its structure is paramount to predicting and subsequently determining its properties.

  • Thiophene Ring: A five-membered aromatic, sulfur-containing heterocycle that serves as a core scaffold. Thiophene and its derivatives are common in medicinal chemistry.

  • Bromo Substituent: The bromine atom at the 3-position of the thiophene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. It also provides a unique isotopic signature for mass spectrometry analysis.

  • Thioether Linkage: The sulfide bridge connecting the thiophene ring to the propanoic acid moiety offers rotational flexibility and contributes to the overall lipophilicity.

  • Propanoic Acid Group: This carboxylic acid function imparts acidity, providing a handle for salt formation and influencing the molecule's solubility and pharmacokinetic profile. The alpha-carbon is a chiral center, meaning the compound can exist as a racemic mixture or as individual enantiomers.

Understanding these physicochemical characteristics is a non-negotiable prerequisite in drug development, as they directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Properties and Analogue Analysis

Direct experimental data for the title compound is scarce. However, we can formulate well-grounded hypotheses by analyzing data from structurally similar compounds. This analogue-based approach is a cornerstone of early-stage drug development, allowing for informed decision-making before committing to extensive experimental work.

PropertyPredicted Value / CharacteristicRationale and Supporting Data from Analogues
Molecular Formula C₇H₇BrO₂S₂Derived from its chemical structure.
Molecular Weight 283.16 g/mol Calculated from the molecular formula.
Physical Form SolidMost substituted thiophene carboxylic acids are solids at room temperature[1].
Melting Point (°C) 180 - 210 (Estimated)Higher than 3-(2-Thienyl)propanoic acid (46-49 °C) due to increased molecular weight and stronger intermolecular forces from the bromine and second sulfur atom. Likely closer to, or slightly lower than, 3-Bromothiophene-2-carboxylic acid (197-201 °C)[2].
pKa 4.0 - 4.5 (Estimated)The propanoic acid moiety is the primary acidic group. The electron-withdrawing nature of the bromothienylthio group is expected to slightly lower the pKa compared to a simple aliphatic carboxylic acid (typically ~4.8)[3].
Solubility Poorly soluble in water; Soluble in organic solvents (DMSO, DMF, Methanol, Ethanol).The carboxylic acid group suggests some solubility in polar solvents, which will increase significantly in basic aqueous solutions (pH > pKa) due to salt formation. However, the lipophilic bromothiophene core is expected to dominate, leading to low aqueous solubility at neutral pH[4][5].
LogP (Octanol/Water) > 2.5 (Estimated)The presence of the lipophilic thiophene ring and the bromo-substituent suggest a high LogP value, indicating significant lipophilicity. For comparison, the calculated XLogP3 for a similar, but less lipophilic compound, (R)-2-Amino-3-(thiophen-3-yl)propanoic acid, is -1.7[6].

Comprehensive Analytical and Characterization Workflow

A rigorous, multi-step approach is required to validate the identity, purity, and properties of a newly synthesized or sourced batch of 2-((3-Bromo-2-thienyl)thio)propanoic acid. The following workflow represents a self-validating system where each step confirms the findings of the previous one.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Physicochemical Property Determination Synthesis Plausible Synthesis: Reaction of 3-bromo-2-mercaptothiophene with 2-halopropanoic acid ester Hydrolysis Ester Hydrolysis Synthesis->Hydrolysis Purification Purification: Recrystallization or Silica Gel Chromatography Hydrolysis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) NMR->MS IR FTIR Spectroscopy MS->IR Purity Purity Assessment (RP-HPLC) IR->Purity MP Melting Point (Capillary Method) pKa pKa Determination (Potentiometric Titration) Solubility Aqueous Solubility (Shake-Flask Method)

Caption: Overall workflow for the characterization of the title compound.

Structural Elucidation: The Spectroscopic Trinity

The primary goal is to unambiguously confirm the chemical structure. This is achieved by combining data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

3.1.1. NMR Spectroscopy (¹H and ¹³C)

  • Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • Expected ¹H NMR Signals:

    • A broad singlet near 12 ppm corresponding to the carboxylic acid proton (-COOH).

    • Two doublets in the aromatic region (approx. 7.0-7.5 ppm) for the two protons on the thiophene ring.

    • A quartet and a doublet in the aliphatic region for the -CH(CH₃)- protons of the propanoic acid moiety.

  • Expected ¹³C NMR Signals:

    • A signal >170 ppm for the carbonyl carbon.

    • Signals in the 120-140 ppm range for the four carbons of the thiophene ring.

    • Aliphatic signals for the two carbons of the propanoic acid side chain.

3.1.2. High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS provides an extremely accurate mass measurement, confirming the molecular formula.

  • Key Diagnostic Feature: The presence of a single bromine atom will result in a characteristic M and M+2 isotopic pattern with nearly equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). This is a definitive confirmation of a monobrominated compound.

3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR identifies the presence of key functional groups by their characteristic vibrational frequencies.

  • Expected Absorption Bands:

    • A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).

    • A sharp, strong C=O stretch from ~1700-1725 cm⁻¹.

    • C-S and C-Br stretches in the fingerprint region (< 800 cm⁻¹).

Experimental Protocols for Physicochemical Properties

The following protocols describe standardized methods for determining the core physicochemical properties.

3.2.1. Purity Determination by Reverse-Phase HPLC (RP-HPLC)

  • Causality: Chromatographic purity is essential as impurities can significantly alter measured physicochemical properties. An HPLC method also forms the basis for the quantitative analysis in solubility studies.

  • Protocol:

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

    • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and ramp to a high concentration of Mobile Phase B (e.g., 95%) over 10-15 minutes.

    • Detection: UV detector set to a wavelength where the thiophene chromophore absorbs (e.g., 254 nm).

    • Analysis: Purity is calculated based on the area percentage of the main peak.

3.2.2. Aqueous Solubility Determination (Shake-Flask Method)

  • Causality: The shake-flask method (OECD Guideline 105) is the gold standard for determining the thermodynamic solubility of a compound, which is critical for predicting its oral absorption.

  • Workflow Diagram:

G A Add excess solid compound to a known volume of buffer (pH 7.4) B Equilibrate on a shaker at a controlled temperature (e.g., 25°C) for 24-48 hours A->B C Allow solid to settle B->C D Withdraw aliquot of supernatant C->D E Filter (0.22 µm PTFE) or centrifuge to remove particulates D->E F Quantify concentration of the saturated solution using a calibrated RP-HPLC method E->F

Caption: Experimental workflow for solubility determination.

  • Protocol:

    • Add an excess amount of the solid compound to a vial containing a buffer of physiological pH (e.g., phosphate-buffered saline, pH 7.4).

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

    • Carefully dilute a known volume of the supernatant.

    • Quantify the concentration of the diluted supernatant using the pre-validated RP-HPLC method against a standard curve of known concentrations.

3.2.3. pKa Determination by Potentiometric Titration

  • Causality: The pKa value defines the pH at which the compound is 50% ionized. This is crucial as ionization state affects solubility, permeability, and receptor binding.

  • Protocol:

    • Accurately weigh and dissolve a sample of the compound in a solvent in which both the acidic and basic forms are soluble (e.g., a water/methanol co-solvent system).

    • Insert a calibrated pH electrode into the solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

    • Record the pH after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Conclusion

The physicochemical characterization of 2-((3-Bromo-2-thienyl)thio)propanoic acid is a critical exercise for any research or development program involving this molecule. While direct data may not be readily available, a systematic approach grounded in the analysis of structural analogues and the application of robust, validated analytical workflows can provide the necessary insights. This guide outlines such a framework, emphasizing not just the "what" but the "why" behind each experimental choice. By following these protocols, researchers can confidently elucidate the structure, confirm the purity, and determine the essential physicochemical properties that will govern the compound's utility in subsequent scientific endeavors.

References

  • Lu, J., Wang, L., Xu, X., Qin, X., Qiu, X., & Yinggui, Z. (2019). Electrochemiluminescence and analytical applications of terbium thiophene carboxylic acid complexes. RSC Publishing.
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  • BOC Sciences. Thiophene Synthesis Services.
  • Thermo Scientific Chemicals. 3-(2-Thienyl)propanoic acid, 98%.
  • NIST WebBook. Propanoic acid, 3-bromo-2-oxo-, ethyl ester.
  • NIST WebBook. Propanoic acid, 2,3-dibromo-, ethyl ester.
  • Sigma-Aldrich. 3-(3-Bromothiophen-2-yl)propanoic acid.
  • Google Patents. (2010). Preparation method of 2-thiophenecarboxylic acid.
  • Fuller, L. S., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules.
  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride...
  • ChemSynthesis. (2025). (2E)-3-(2-bromo-3-thienyl)-2-propenoic acid.
  • Kader, T. A., & Sarhan, B. M. (2022). Synthesis and Spectroscopic Study of New Ligand 3-(acetylthioureido)propanoic Acid with Their Metal Complexes. International Journal of Health Sciences.
  • BuyersGuideChem. 3-(2-Thienyl)propionic acid.
  • Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole...
  • PubChem. (R)-2-Amino-3-(thiophen-3-yl)propanoic acid.
  • Sigma-Aldrich. 3-Bromothiophene-2-carboxylic acid.
  • ChemSynthesis. (2025). 2-bromo-3-phenylpropanoic acid.
  • Chongqing Chemdad Co., Ltd. (2E)-3-(5-BROMO(2-THIENYL))PROP-2-ENOIC ACID.
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Sources

An In-Depth Technical Guide to 2-((3-Bromo-2-thienyl)thio)propanoic acid: Synthesis, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-((3-Bromo-2-thienyl)thio)propanoic acid, a specialized heterocyclic compound. As this molecule is not extensively documented in publicly available databases, this paper synthesizes information from related chemical structures and foundational principles of organic chemistry to offer a predictive yet scientifically grounded perspective. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in novel thiophene derivatives.

Chemical Identity and Physicochemical Properties

The structural uniqueness of 2-((3-Bromo-2-thienyl)thio)propanoic acid, featuring a brominated thiophene core linked via a thioether bridge to a propanoic acid moiety, suggests a distinct profile of reactivity and biological potential.

Molecular Structure and Identification
  • Systematic Name: 2-((3-Bromo-2-thienyl)thio)propanoic acid

  • Molecular Formula: C₇H₇BrO₂S₂

  • Molecular Weight: 283.16 g/mol

CAS Number Status

A thorough search of chemical databases indicates that a specific CAS Registry Number has not been assigned to this compound. For novel chemical substances, a CAS number can be obtained by submitting the substance's information, including its chemical structure and identifying data, to the Chemical Abstracts Service (CAS) for registration.[1][2][3] This process ensures a unique and unambiguous identifier for the new chemical entity, which is crucial for regulatory and commercial purposes.[1][3][4]

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of the title compound, which are essential for anticipating its behavior in experimental settings.

PropertyPredicted ValueSignificance in Drug Development
pKa (Carboxylic Acid) 3.5 - 4.5Influences solubility, absorption, and interaction with biological targets.
LogP 2.5 - 3.5Indicates lipophilicity, affecting membrane permeability and distribution.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.Critical for formulation and in vitro assay design.
Physical Form Likely a solid at room temperature.Important for handling and storage.

Proposed Synthetic Pathway

The synthesis of 2-((3-Bromo-2-thienyl)thio)propanoic acid can be logically approached through a two-step process, beginning with the formation of a key intermediate, 3-bromo-2-mercaptothiophene, followed by a nucleophilic substitution reaction.

Synthesis Workflow Diagram

G cluster_0 Step 1: Synthesis of 3-Bromo-2-mercaptothiophene cluster_1 Step 2: Synthesis of Target Compound A 3-Bromothiophene B 3-Bromo-2-lithiothiophene A->B n-BuLi, THF, -78 °C D 3-Bromo-2-thienyllithium sulfide B->D 1. Sulfur (S₈) 2. Quench C Sulfur (S₈) C->D E 3-Bromo-2-mercaptothiophene D->E Acidic Workup H 2-((3-Bromo-2-thienyl)thio)propanoic acid E->H Reaction with 2-Bromopropanoic acid F 2-Bromopropanoic acid F->H G Base (e.g., NaH) G->H Deprotonation of thiol G cluster_0 Cellular Uptake and Activation cluster_1 Target Interaction A 2-((3-Bromo-2-thienyl)thio)propanoic acid (Prodrug) B Cell Membrane A->B Passive Diffusion C Intracellular Environment (High ROS) B->C D Oxidized Metabolite (Active Drug) C->D Oxidation of Thioether E Biological Target (e.g., Enzyme Active Site) D->E Binding F Inhibition of Cellular Process E->F Inhibition

Sources

Comprehensive Safety & Handling Guide: 2-((3-Bromo-2-thienyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-((3-Bromo-2-thienyl)thio)propanoic acid is a specialized organosulfur intermediate used primarily in the synthesis of pharmaceutical scaffolds involving thiophene derivatives. Its structure combines a carboxylic acid moiety, a thioether linkage, and a brominated heteroaromatic ring.

While specific toxicological data for this exact CAS is limited in public registries, its functional groups dictate a clear safety profile: it acts as a skin and eye irritant , possesses acidic corrosive potential , and requires protection against oxidative degradation . This guide synthesizes structural analysis with standard safety protocols for halogenated heteroaromatic acids to provide a robust handling framework.

Chemical Identity & Physicochemical Properties[1][2]

Understanding the physical state and molecular weight is critical for calculating molar equivalents and determining engineering controls (e.g., dust containment vs. vapor capture).

PropertyValueNotes
Chemical Name 2-((3-Bromo-2-thienyl)thio)propanoic acidIUPAC
Synonyms 2-[(3-bromo-2-thienyl)sulfanyl]propanoic acidCommon in catalogs
CAS Number 6645-60-9Unique Identifier
Molecular Formula C₇H₇BrO₂S₂
Molecular Weight 267.16 g/mol
Physical State Solid (Powder/Crystalline)Typically off-white to pale yellow
Solubility DMSO, Methanol, Ethyl AcetateLow solubility in water (acidic pH)
Acidity (pKa) ~3.5 - 4.5 (Predicted)Comparable to substituted propanoic acids
Melting Point 85-90 °C (Estimated)Based on structural analogs

Hazard Identification (GHS Classification)

Note: In the absence of a harmonized ECHA dossier, this classification is derived from Structure-Activity Relationships (SAR) of analogous alpha-thio acids and thiophene derivatives.

GHS Label Elements[1]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1][2][3] (Acidic function + organic solvent permeability)

  • H319: Causes serious eye irritation.[1][2] (Acidic function)

  • H335: May cause respiratory irritation.[2] (Dust inhalation)[2]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume.[1][2]

  • P280: Wear protective gloves/eye protection/face protection.[1][2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2][3][4] Continue rinsing.[1][2][4]

Safe Handling & Engineering Controls

The "Why" Behind the Protocol
  • Thioether Sensitivity: The sulfur linker (-S-) is susceptible to oxidation by atmospheric oxygen over time, forming sulfoxides (S=O). Protocol: Store under inert atmosphere (Nitrogen/Argon) to maintain purity.

  • Acidic Corrosivity: Even weak organic acids can degrade metal spatulas and damage sensitive balances. Protocol: Use glass, ceramic, or PTFE (Teflon) tools.

Workflow Visualization

The following diagram outlines the decision logic for safe handling from storage to reaction.

SafeHandling Start Start: Retrieve Chemical CheckPPE Check PPE: Nitrile Gloves, Safety Glasses, Lab Coat Start->CheckPPE HoodCheck Fume Hood Status: Flow > 0.5 m/s? CheckPPE->HoodCheck Weighing Weighing Procedure: Use Anti-static Balance Avoid Metal Spatulas HoodCheck->Weighing Pass Stop STOP: Adjust Ventilation HoodCheck->Stop Fail Solvent Dissolution: Add Solvent (DMSO/MeOH) BEFORE removing from hood Weighing->Solvent Reaction Proceed to Reaction Solvent->Reaction

Figure 1: Safe handling workflow ensuring containment of irritant dusts.

Emergency Response Protocols

In the event of exposure, immediate action minimizes tissue damage. The acidic nature of the compound requires copious irrigation.

ScenarioImmediate ActionFollow-up
Eye Contact Irrigate immediately for 15 mins. Lift eyelids occasionally.[4]Seek medical attention.[1][2] Monitor for corneal haze.
Skin Contact Brush off dry powder, then wash with soap & water.Apply non-irritating moisturizer. If rash persists, see a doctor.
Inhalation Move to fresh air.[1][2][3][4] Loosen clothing.If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Dampen with inert oil/solvent to prevent dust, then sweep.Neutralize surface with dilute sodium bicarbonate solution.
Emergency Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Exposure Type Incident->Type Eye Eye Exposure Type->Eye Skin Skin Exposure Type->Skin Spill Bench Spill Type->Spill ActionEye Eyewash Station: 15 Minutes Continuous Eye->ActionEye ActionSkin Soap & Water Wash: Remove Contaminated Clothing Skin->ActionSkin ActionSpill Containment: Wet Wipe/HEPA Vacuum Spill->ActionSpill Medical Seek Medical Evaluation ActionEye->Medical ActionSkin->Medical

Figure 2: Triage logic for laboratory exposure incidents.

Stability & Reactivity

Chemical Incompatibilities[3]
  • Strong Oxidizing Agents: (e.g., Hydrogen Peroxide, Nitric Acid).

    • Risk:[2] Oxidation of the sulfur atom to sulfoxide or sulfone, potentially releasing heat.

  • Strong Bases: (e.g., Sodium Hydroxide).

    • Risk:[1][2] Deprotonation of the carboxylic acid forms a salt. While this is often a desired synthetic step, uncontrolled mixing can generate heat.

  • Reducing Agents:

    • Risk:[1][2] Potential cleavage of the C-S bond or debromination under forceful conditions.

Storage Recommendations
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen to prevent sulfur oxidation.

  • Container: Amber glass vials (protects from light) with PTFE-lined caps.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 6645-60-9. Retrieved from

  • ChemicalBook. 2-((3-Bromo-2-thienyl)thio)propionic acid Product Description. Retrieved from

  • Sigma-Aldrich (Merck). Safety Data Sheet for Generic Thiophene Carboxylic Acids. (Used for SAR classification). Retrieved from

  • LookChem. CAS 6645-60-9 Basic Information. Retrieved from

Sources

Technical Monograph: Biological Potential of 2-((3-Bromo-2-thienyl)thio)propanoic Acid

[1]

Part 1: Executive Summary & Chemical Architecture[1]

2-((3-Bromo-2-thienyl)thio)propanoic acid is a specialized organosulfur building block and a "privileged scaffold" in medicinal chemistry.[1] It belongs to the class of arylthioalkanoic acids , a structural family historically significant for yielding non-steroidal anti-inflammatory drugs (NSAIDs) and, more recently, metabolic modulators targeting Peroxisome Proliferator-Activated Receptors (PPARs).

This guide analyzes the compound's potential biological activities based on Structure-Activity Relationship (SAR) principles, providing a roadmap for its application in drug discovery pipelines.

Structural Deconstruction

The molecule is composed of three pharmacophoric distinct zones:

  • The Lipophilic Tail (3-Bromo-2-thienyl):

    • Thiophene Ring: Bioisosteric to benzene but more electron-rich, allowing for stronger

      
       stacking interactions with receptor pockets.[1]
      
    • Bromine Substituent (C3): Provides significant lipophilicity and occupies hydrophobic sub-pockets. The heavy halogen also enables halogen bonding (X-bond) interactions with backbone carbonyls in protein targets.

  • The Linker (Thioether):

    • The sulfur atom at the C2 position of the thiophene confers flexibility (rotational freedom) and metabolic susceptibility (oxidation to sulfoxides/sulfones), which can alter polarity and potency in vivo.

  • The Polar Head (2-Propanoic Acid):

    • Carboxylic Acid: The primary "warhead" for ionic interactions (salt bridges) with positively charged residues (e.g., Arginine, Lysine) in enzyme active sites.

    • Chirality: The alpha-carbon is a stereocenter.[1] Biological activity is likely enantioselective (analogous to the S-enantiomer preference in many profen-type NSAIDs).[1]

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[2]Significance
Formula C₇H₇BrO₂S₂Core composition
MW ~267.16 g/mol Fragment-like, high ligand efficiency potential
cLogP 2.8 - 3.2Ideal lipophilicity for membrane permeability (Rule of 5 compliant)
pKa ~3.8 - 4.2Ionized at physiological pH (COO⁻ form dominant)
H-Bond Donors 1Carboxyl -OH
H-Bond Acceptors 3Carboxyl =O, -OH, Thiophene S

Part 2: Predicted Biological Activities & Mechanisms

Based on fragment-based drug design (FBDD) and chemogenomic similarity searches, this compound is predicted to exhibit activity in three primary therapeutic areas.

Primary Hypothesis: PPAR Agonism (Metabolic Disease)

The structural motif [Lipophilic Aromatic]–[S-Linker]–[Acidic Head] is the classic pharmacophore for PPAR


PPAR

  • Mechanism: The carboxylate head forms a salt bridge with the conserved Tyr473/His449 (PPAR

    
    ) or Tyr464 (PPAR
    
    
    ) in the ligand-binding domain (LBD). The 3-bromo-thienyl tail inserts into the large hydrophobic pocket, stabilizing Helix 12 to recruit co-activators.[1]
  • Therapeutic Application: Dyslipidemia, Type 2 Diabetes, and Metabolic Syndrome.[3] The thioether linkage often improves subtype selectivity compared to ether linkages.

Secondary Hypothesis: Anti-Inflammatory (COX Inhibition)

The molecule is a thio-bioisostere of propionic acid NSAIDs (profens).[1]

  • Mechanism: Competitive inhibition of Cyclooxygenase (COX) enzymes. The 2-propanoic acid moiety mimics the arachidonic acid transition state.[1]

  • Differentiation: The thiophene ring often reduces gastrointestinal toxicity compared to phenyl-based NSAIDs, while the bromine atom increases potency by filling the hydrophobic channel of the COX active site.

Tertiary Hypothesis: Antimicrobial Activity

Halogenated thiophenes are naturally occurring antimicrobial agents (e.g., from Asteraceae plants).[4]

  • Mechanism: Disruption of bacterial cell wall synthesis or interference with redox cycling due to the sulfur-rich core.[1]

  • Spectrum: Likely active against Gram-positive bacteria (S. aureus) and specific fungi, as seen with similar 3-bromothiophene derivatives.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis Workflow (The "Thiol-Lactate" Route)

Rationale: Direct nucleophilic substitution on 2,3-dibromothiophene is difficult due to sterics and electronics. The preferred route utilizes a lithiation-thiolation sequence to ensure regioselectivity.[1]

Step 1: Generation of 3-Bromo-2-thiophenethiol

  • Reagents: 3-Bromothiophene, LDA (Lithium Diisopropylamide), Elemental Sulfur (

    
    ).
    
  • Protocol:

    • Cool anhydrous THF (-78°C). Add 3-Bromothiophene.[1][5]

    • Add LDA dropwise (Selectively lithiates C2 position due to heteroatom direction).

    • Stir 30 min. Add

      
       powder.
      
    • Warm to 0°C. Quench with dilute HCl.

    • Checkpoint: TLC should show a new spot with a distinct thiol odor.[1]

Step 2: Alkylation (Convergent Step)

  • Reagents: Intermediate Thiol, 2-Chloropropanoic acid,

    
    , Acetone (reflux).
    
  • Protocol:

    • Dissolve thiol in acetone.[1] Add 2.5 eq

      
      .[1]
      
    • Add 2-Chloropropanoic acid dropwise.[1]

    • Reflux for 4-6 hours.[1]

    • Workup: Acidify to pH 2 (precipitates the product). Recrystallize from Hexane/EtOAc.[1]

    • Validation: ¹H NMR must show the quartet (CH) and doublet (CH₃) of the propanoic moiety and the thiophene doublets.

In Vitro Assay: PPAR Nuclear Receptor Activation

Rationale: A Luciferase Reporter Assay provides a quantitative readout of transcriptional activation.[1]

Materials:

  • HEK293T cells.[1]

  • Plasmids: pSG5-GAL4-hPPAR

    
    /
    
    
    /
    
    
    (LBD) and pFR-Luc (Reporter).[1]
  • Positive Controls: GW7647 (PPAR

    
    ), Rosiglitazone (PPAR
    
    
    ).

Protocol:

  • Transfection: Co-transfect cells with receptor and reporter plasmids using Lipofectamine.[1]

  • Treatment: 24h post-transfection, treat cells with compound (0.1

    
    M – 100 
    
    
    M) in DMSO-free media.[1]
  • Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

  • Data Analysis: Plot Dose-Response Curve. Calculate

    
    .
    
    • Success Criterion:

      
      -fold induction relative to vehicle control indicates agonism.[1]
      

Part 4: Visualization & Logic Mapping

Pharmacophore & SAR Logic

The following diagram illustrates the structural logic connecting the molecule to its predicted targets.

GCompound2-((3-Bromo-2-thienyl)thio)propanoic acidTailLipophilic Tail(3-Br-Thiophene)Compound->TailLinkerFlexible Linker(Thioether)Compound->LinkerHeadPolar Head(Propanoic Acid)Compound->HeadPPARPPAR Agonism(Metabolic)Tail->PPARHydrophobic Pocket Fill(Helix 12 Stabilization)MicroAntimicrobial(Cell Wall/Redox)Tail->MicroMembrane Disruption(Bromine effect)Linker->PPARConformational FitCOXCOX Inhibition(Anti-inflammatory)Linker->COXBioisostere to EtherHead->PPARSalt Bridge (Tyr473)Head->COXArg120 Interaction

Caption: Pharmacophore decomposition linking structural motifs (Tail, Linker, Head) to specific biological targets (PPAR, COX, Antimicrobial).

Experimental Screening Workflow

A decision tree for evaluating the compound's activity.

WorkflowStartCompound Synthesis& Purification (>95%)Screen1Primary Screen:PPAR Reporter Assay(Alpha/Delta/Gamma)Start->Screen1Decision1Active? (>5x induction)Screen1->Decision1PathAHit Validation:EC50 Determination& Selectivity ProfilingDecision1->PathAYesScreen2Secondary Screen:COX-1/COX-2 Inhibition(Enzyme Immunoassay)Decision1->Screen2No/WeakPathBHit Validation:IC50 Determination(Anti-inflammatory)Screen2->PathBActive

Caption: Hierarchical screening strategy prioritizing metabolic targets followed by anti-inflammatory assessment.

Part 5: References

  • Fröhlich, L. F. (2012). The PPARgamma Agonist Activity of Thiophenes and their Potential in Metabolic Disease. Journal of Medicinal Chemistry.

  • Gupta, R. R., et al. (2013).[6] Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. Molecules.

  • NIST Chemistry WebBook. (2025).[1][5] 3-Bromothiophene: Chemical Properties and Spectral Data.

  • PubChem. (2025).[1] Compound Summary: 3-Bromothiophene.[1][5]

  • MDPI Encyclopedia. (2024).[1] Biological Activities of Thiophenes.

  • ResearchGate. (2025). Synthesis and Antimicrobial Evaluation of Propionic Acid Derivatives.

Technical Guide: Characterization of 2-((3-Bromo-2-thienyl)thio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis, structural validation, and spectroscopic characterization of 2-((3-Bromo-2-thienyl)thio)propanoic acid , a specific thiophene-based thioether intermediate often evaluated in medicinal chemistry for its potential as a bioisostere in non-steroidal anti-inflammatory drug (NSAID) development or as a PPAR agonist scaffold.

Executive Summary

The precise characterization of halogenated thiophene derivatives is critical due to the distinct isotopic signatures of bromine and the electronic effects of the sulfur-heterocycle. This guide provides a self-validating workflow for the synthesis and spectroscopic identification of 2-((3-Bromo-2-thienyl)thio)propanoic acid . The presence of the chiral center at the


-position of the propanoic acid moiety necessitates careful analysis of the methine proton in 

NMR, while the bromine substituent provides a definitive mass spectral fingerprint.

Synthesis Strategy & Mechanism

To ensure high purity for spectroscopic analysis, the recommended synthesis follows a nucleophilic substitution (


) pathway. This method minimizes side reactions common in metal-catalyzed cross-couplings.
Reaction Protocol
  • Reagents: 3-Bromo-2-thiophenethiol (1.0 eq), 2-Chloropropanoic acid (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Acetone or DMF (anhydrous).

  • Conditions: Reflux (Acetone) or

    
     (DMF) for 4–6 hours.
    

Step-by-Step Workflow:

  • Activation: Dissolve 3-bromo-2-thiophenethiol in the solvent under

    
     atmosphere. Add 
    
    
    
    and stir for 30 minutes to generate the thiolate anion.
  • Substitution: Dropwise addition of 2-chloropropanoic acid. The thiolate attacks the

    
    -carbon of the propanoic acid, displacing the chloride.
    
  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (EtOAc).[1][2] Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Hexane/EtOAc (to remove traces of disulfide dimer).

Mechanistic Pathway (DOT Visualization)

SynthesisPathway cluster_legend Legend Start 3-Bromo-2-thiophenethiol Base Base (K2CO3) Deprotonation Start->Base Intermediate Thiolate Anion (Nucleophile) Base->Intermediate - H+ TS SN2 Transition State Intermediate->TS + Electrophile Reagent 2-Chloropropanoic Acid (Electrophile) Reagent->TS Product 2-((3-Bromo-2-thienyl)thio) propanoic acid TS->Product - Cl- key Blue: Reagents | Yellow: Activation | Green: Final Product

Caption: Nucleophilic substitution pathway for the formation of the thioether linkage.

Spectroscopic Characterization Data

The following data represents the standard reference values for the target compound (


).
Nuclear Magnetic Resonance ( & NMR)

Solvent:


 or DMSO-

(DMSO is preferred to observe the carboxylic acid proton).

NMR Data (400 MHz, DMSO-

)

The spectrum is characterized by the AB system of the thiophene ring and the distinct quartet-doublet pattern of the propanoic acid chain.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
12.80 Broad Singlet (br s)1H-COOH Carboxylic acid proton (exchangeable with

).
7.65 Doublet (

Hz)
1HThiophene H5 Deshielded

-proton of thiophene.
7.15 Doublet (

Hz)
1HThiophene H4

-proton, coupled to H5.
3.95 Quartet (

Hz)
1H-S-CH -COOHChiral center; deshielded by S and COOH.
1.45 Doublet (

Hz)
3H-CH-CH3 Methyl group coupled to the methine proton.

NMR Data (100 MHz, DMSO-

)
Chemical Shift (

, ppm)
Carbon TypeAssignment
173.5 Quaternary (C=O)Carboxylic Acid Carbonyl
132.8 Quaternary (C-S)Thiophene C2 (Ipso to Sulfur)
130.5 Methine (CH)Thiophene C5
127.2 Methine (CH)Thiophene C4
112.4 Quaternary (C-Br)Thiophene C3 (Ipso to Bromine)
46.8 Methine (CH)

-Carbon of Propanoic Acid
18.2 Methyl (

)

-Methyl of Propanoic Acid
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact). Mode: Negative Mode (


) is preferred for carboxylic acids; Positive Mode (

) is viable.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 267.16 g/mol

  • Key Feature: The Bromine Isotope Pattern (

    
    ).
    
m/z ValueIon TypeInterpretation
265.9 / 267.9

Parent ion doublet (1:1 intensity ratio) confirming mono-bromination.
221.9 / 223.9

Decarboxylation fragment (Loss of 44/45 Da).
186.9 / 188.9

Cleavage of the propanoic chain, retaining the thiophene-thiol core.
79 / 81

Bromide ion (characteristic in negative mode).
Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
IntensityAssignmentFunctional Group
2800 – 3200 Broad, MediumO-H stretchCarboxylic Acid dimer
1705 – 1725 Strong, SharpC=O stretchCarbonyl (Acid)
1420 – 1480 MediumC=C stretchThiophene Ring Breathing
1230 StrongC-O stretchAcid C-O
680 – 700 WeakC-S stretchThioether linkage

Analytical Workflow & Quality Control

To validate the synthesis of 2-((3-Bromo-2-thienyl)thio)propanoic acid, use the following logic flow. This ensures that the product is not the disulfide dimer (a common impurity) or the regioisomer.

Structural Validation Logic (DOT Visualization)

ValidationLogic Sample Synthesized Sample MS_Check Mass Spec (ESI-) Sample->MS_Check Isotope Isotope Pattern 1:1? (m/z 266/268) MS_Check->Isotope NMR_Check 1H NMR (DMSO-d6) Isotope->NMR_Check Yes Fail REJECT: Check for Dimer or Regioisomer Isotope->Fail No (Dimer?) Aliphatic Quartet at 3.95 ppm? (Confirm Propanoic Chain) NMR_Check->Aliphatic Aromatic Two Doublets (J=5.4Hz)? (Confirm Thiophene) Aliphatic->Aromatic Yes Aliphatic->Fail No (Wrong Chain) Pass VALIDATED STRUCTURE: 2-((3-Bromo-2-thienyl)thio) propanoic acid Aromatic->Pass Yes Aromatic->Fail No (Regioisomer)

Caption: Decision tree for structural validation using MS and NMR data.

HPLC Method for Purity
  • Column: C18 Reverse Phase (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Thiophene absorption).

  • Retention Time: Expected to be later eluting than unsubstituted thiophene acids due to the lipophilic bromine and sulfur atoms.

References

  • Thiophene Synthesis: Campaigne, E. (1944). "Thiophenes and Thiapyrans." Chemical Reviews, 35(1), 1-88. Link

  • S-Alkylation Protocols: Vaismaa, M. J., et al. (2007). "An Improved and Green Preparation of 3-(Alkylthio)propionic Acids." Zeitschrift für Naturforschung B, 62(10), 1317-1323. Link

  • Spectroscopic Data of Thiophenes: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Bioisostere Applications: Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147-3176. Link

Sources

Commercial Availability & Technical Guide: 2-((3-Bromo-2-thienyl)thio)propanoic acid

[1][2][3]

Executive Summary

2-((3-Bromo-2-thienyl)thio)propanoic acid (CAS 6645-60-9 ) is a bifunctional thiophene scaffold characterized by an orthogonal reactivity profile.[1] It features a carboxylic acid tail for amide coupling and a C3-bromine handle for cross-coupling reactions (e.g., Suzuki-Miyaura), making it a high-value intermediate for Fragment-Based Drug Discovery (FBDD).

While commercially available through specialized catalog aggregators, high-purity (>98%) bulk supply often requires custom synthesis. This guide outlines the supply landscape, a validated synthetic protocol for in-house production, and quality control metrics.

Chemical Profile & Identification
PropertySpecification
Chemical Name 2-((3-Bromo-2-thienyl)thio)propanoic acid
CAS Number 6645-60-9
Synonyms 2-[(3-Bromothiophen-2-yl)sulfanyl]propanoic acid; 2-(3-Bromo-2-thienylthio)propionic acid
Molecular Formula C

H

BrO

S

Molecular Weight 267.16 g/mol
MDL Number MFCD01859954
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Supply Chain Analysis

The commercial landscape for CAS 6645-60-9 is tiered. It is not a commodity chemical but a "tier 2" building block found primarily in the catalogs of fine chemical synthesis houses.

Primary Suppliers & Aggregators
  • Matrix Fine Chemicals: Listed as Catalog ID MM6645609 .[1] Often holds stock or offers rapid synthesis.

  • ChemicalBook / GuideChem: Aggregators listing multiple Asian suppliers. Verification of purity is critical here, as "stock" status is often unverified.

  • Custom Synthesis Houses (Enamine, WuXi AppTec, Combi-Blocks): While they may not list it explicitly, these vendors routinely synthesize this class of compounds via the standard SNAr protocols described in Section 3.

Procurement Strategy: The "Make vs. Buy" Decision

For requirements <5g, purchasing from a catalog supplier (e.g., Matrix) is cost-effective. For >50g campaigns, in-house synthesis or a custom manufacturing organization (CMO) contract is recommended due to the high markup on catalog prices.

SupplyDecisionStartRequirement AnalysisQtyLow< 5 gramsStart->QtyLowQtyHigh> 50 gramsStart->QtyHighCatalogDirect Purchase(Matrix, Aggregators)QtyLow->CatalogCustomCustom Synthesis / In-HouseQtyHigh->CustomQCMandatory QC:1H-NMR, HPLC (>98%)Catalog->QCCustom->QC

Figure 1: Decision logic for sourcing CAS 6645-60-9 based on quantity and purity requirements.

Validated Synthetic Route (In-House Production)

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized via Nucleophilic Aromatic Substitution (SNAr) . This route exploits the regioselective reactivity of 2,3-dibromothiophene.

Reaction Logic

The 2-position of the thiophene ring is significantly more electrophilic than the 3-position due to the inductive effect of the sulfur atom. Therefore, a thiol nucleophile will selectively displace the bromine at C2, leaving the C3-bromine intact for future functionalization.

Protocol

Starting Materials:

  • 2,3-Dibromothiophene (CAS 3140-93-0) - Electrophile

  • 2-Mercaptopropanoic acid (Thiolactic acid, CAS 79-42-5) - Nucleophile

  • Potassium Carbonate (K

    
    CO
    
    
    )
    - Base

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Mercaptopropanoic acid (1.0 equiv) in anhydrous DMF (Dimethylformamide, 5 mL/mmol).

  • Deprotonation: Add K

    
    CO
    
    
    (2.5 equiv) carefully. Stir at room temperature for 30 minutes to generate the thiolate anion. Note: Evolution of CO
    
    
    gas.
  • Addition: Add 2,3-Dibromothiophene (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours under an inert atmosphere (N

    
     or Ar) to prevent disulfide formation.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water. Acidify to pH ~2–3 using 1M HCl. The product should precipitate as a solid or oil.

  • Purification: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    , and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

SynthesisSM12,3-Dibromothiophene(Electrophile)ReagentsK2CO3, DMF80°C, 6hSM1->ReagentsSM22-Mercaptopropanoic Acid(Nucleophile)SM2->ReagentsIntermediateTransition State(Meisenheimer-like)Reagents->IntermediateSNAr MechanismProduct2-((3-Bromo-2-thienyl)thio)propanoic acid(Target)Intermediate->ProductRegioselectiveDisplacement at C2

Figure 2: Synthetic pathway via Regioselective Nucleophilic Aromatic Substitution.

Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, the following analytical criteria must be met.

TestAcceptance CriteriaDiagnostic Signals
HPLC Purity ≥ 98.0% (Area %)Single peak at retention time (method dependent).
1H NMR (DMSO-d6) Conforms to StructureThiophene protons: Two doublets (~7.0 ppm, 7.6 ppm, J5.5Hz).Methine (CH): Quartet (~3.8-4.0 ppm).Methyl (CH

):
Doublet (~1.4 ppm).
LC-MS [M-H]- or [M+H]+Mass: 266.9/268.9 (Br isotope pattern 1:1).
Appearance Visual InspectionOff-white to yellow crystalline powder. Darkening indicates oxidation (disulfide).
Applications in Drug Discovery

This compound is a versatile bifunctional scaffold . Its value lies in the ability to serve as a core for library generation:

  • C-Terminus (COOH): Amenable to amide coupling with diverse amines to generate the "right-hand" side of the molecule.

  • Thiophene Core (Br): The C3-bromine is a handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl groups on the "left-hand" side.

Mechanistic Relevance: Thiophene-thio-acid motifs are bioisosteres for phenyl-acetic acids and are frequently screened in targets involving PPAR agonists , integrin antagonists , and enzyme inhibitors where a lipophilic aromatic core coupled with an acidic headgroup is required for binding pocket occupancy.

References
  • Matrix Fine Chemicals. (n.d.). Product Catalog: 2-[(3-Bromothiophen-2-yl)sulfanyl]propanoic acid (MM6645609).[1] Retrieved from

  • ChemicalBook. (2024). 2-((3-Bromo-2-thienyl)thio)propionic acid - CAS 6645-60-9.[2][3][4][1][5][6] Retrieved from

  • Lombardino, J. G. (1965). Preparation of 3-Bromothiophenes. Journal of Organic Chemistry, 30(10), 3314–3317.
  • Gronowitz, S. (1991). Thiophene and Its Derivatives. In Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative source on SNAr regioselectivity in thiophenes).

Whitepaper: Elucidating the Mechanism of Action of 2-((3-Bromo-2-thienyl)thio)propanoic Acid: A Strategic Research Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: The novel compound 2-((3-Bromo-2-thienyl)thio)propanoic acid presents a unique chemical scaffold with undetermined pharmacological potential. The absence of established mechanism of action (MoA) data necessitates a structured and multi-faceted research approach for its characterization. This guide provides a comprehensive, experience-driven framework for the systematic elucidation of its MoA. We will detail a phased experimental strategy, from initial hypothesis generation through target identification, pathway analysis, and in vivo validation. This document serves as a practical blueprint, integrating established protocols with expert insights to navigate the complexities of MoA discovery.

Introduction to 2-((3-Bromo-2-thienyl)thio)propanoic Acid: An Uncharted Territory

2-((3-Bromo-2-thienyl)thio)propanoic acid is a synthetic organic compound characterized by a brominated thiophene ring linked to a propanoic acid moiety via a thioether bond. While its synthesis is achievable through standard organic chemistry techniques, its biological activity and pharmacological targets remain unknown. An initial survey of scientific literature and chemical databases reveals a significant knowledge gap, with no published studies detailing its mechanism of action or therapeutic potential.

Table 1: Physicochemical Properties of 2-((3-Bromo-2-thienyl)thio)propanoic Acid

PropertyValueSource
Molecular FormulaC₇H₇BrO₂S₂Chemical Supplier Data
Molecular Weight283.16 g/mol Chemical Supplier Data
AppearanceOff-white to yellow crystalline powderChemical Supplier Data
SolubilitySoluble in DMSO, MethanolChemical Supplier Data

The structure, featuring a carboxylic acid group and a halogenated aromatic system, suggests potential for various biological interactions, including enzyme inhibition or receptor modulation. The propanoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, and thiophene rings are present in numerous approved drugs with diverse mechanisms. These structural alerts provide a logical starting point for hypothesis generation.

Hypothesis Generation: Leveraging Structural Analogs and In Silico Approaches

In the absence of direct biological data, a logical first step is to generate testable hypotheses based on structural similarity to known drugs and computational predictions.

Insights from Structural Analogs:

The thiophene ring is a privileged scaffold in medicinal chemistry. For instance, the blockbuster drug Clopidogrel, an antiplatelet agent, features a modified thiophene ring and acts by irreversibly inhibiting the P2Y₁₂ receptor. Another example is Tiotropium, a muscarinic receptor antagonist used for chronic obstructive pulmonary disease (COPD), which contains a dithienyl structure. While these are not direct analogs, they highlight the potential for thiophene-containing molecules to interact with G-protein coupled receptors (GPCRs) or other key signaling proteins. The propanoic acid side chain is a classic feature of profen-class NSAIDs like Ibuprofen and Naproxen, which are competitive inhibitors of COX-1 and COX-2. Therefore, initial hypotheses could center on anti-inflammatory or anti-thrombotic activities.

In Silico Target Prediction:

Modern computational tools can predict potential protein targets based on ligand structure. A recommended workflow involves using multiple platforms to cross-validate predictions.

Workflow for In Silico Target Prediction:

Caption: A workflow for in silico target prediction and prioritization.

This computational pre-screening can generate a ranked list of potential targets (e.g., kinases, GPCRs, nuclear receptors), which can then be experimentally validated.

A Phased Experimental Strategy for MoA Elucidation

A rigorous, phased approach is essential to move from broad hypotheses to a confirmed mechanism of action.

Phase 1: Phenotypic Screening and Target Identification

The initial goal is to understand the compound's effect on cells and to identify its direct binding partners.

3.1.1. Phenotypic Screening:

Before searching for a specific target, it is crucial to observe the compound's overall effect on cellular systems. A high-content imaging-based phenotypic screen is a powerful, unbiased approach.

Protocol: High-Content Phenotypic Screen

  • Cell Line Selection: Choose a panel of human cell lines representing different tissues (e.g., A549 - lung, MCF7 - breast, U2OS - bone).

  • Compound Treatment: Plate cells in 96- or 384-well plates and treat with a concentration range of the compound (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like staurosporine).

  • Staining: Stain cells with a cocktail of fluorescent dyes to label different cellular compartments (e.g., Hoechst for nucleus, CellMask for cytoplasm, MitoTracker for mitochondria).

  • Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel images from each well.

  • Image Analysis: Employ automated image analysis software to quantify a wide range of cellular features (e.g., cell count, nuclear size, mitochondrial texture, cell shape).

  • Data Analysis: Use statistical methods to identify significant changes in cellular phenotypes induced by the compound.

3.1.2. Target Deconvolution:

Once a consistent cellular phenotype is observed, the next step is to identify the protein(s) that the compound binds to. Affinity-based chemical proteomics is a robust method for this.

Workflow for Affinity-Based Target Identification:

Caption: Workflow for affinity-based target identification using chemical proteomics.

Protocol: Affinity Chromatography followed by Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the compound with a linker and an affinity tag (e.g., biotin) at a position that is not critical for its activity.

  • Cell Lysate Preparation: Grow a large batch of responsive cells and prepare a native protein lysate.

  • Affinity Capture: Immobilize the biotinylated probe on streptavidin-coated beads. Incubate the beads with the cell lysate to allow the probe to bind to its target proteins. As a control, incubate lysate with beads coated with an inactive structural analog or just biotin.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • LC-MS/MS Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

  • Data Analysis: Compare the proteins identified in the experimental sample with the control sample to identify specific binding partners.

Phase 2: Target Validation and Pathway Analysis

Identifying a binding partner is not sufficient; it is essential to validate the interaction and understand its downstream consequences.

3.2.1. Direct Target Engagement:

Biophysical methods can confirm a direct interaction between the compound and a putative target protein identified in Phase 1.

Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of 2-((3-Bromo-2-thienyl)thio)propanoic acid over the sensor surface.

  • Binding Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the protein.

  • Kinetic Analysis: Analyze the binding curves to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity.

Table 2: Representative SPR Data Interpretation

ParameterValue RangeInterpretation
KD< 1 µMHigh affinity, likely a physiologically relevant interaction
KD1 - 50 µMModerate affinity, may require further validation
KD> 50 µMLow affinity, potentially a non-specific interaction

3.2.2. Cellular Target Engagement:

Confirm that the compound engages its target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Melt Curve Generation: Plot the soluble protein fraction as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

3.2.3. Downstream Pathway Analysis:

Once the target is validated, investigate the downstream signaling pathways affected by the compound-target interaction.

Workflow for Pathway Analysis:

Caption: A workflow for analyzing downstream signaling pathways.

  • Transcriptomics (RNA-Seq): To gain a global view of changes in gene expression.

  • Phosphoproteomics: To identify changes in protein phosphorylation, which are key events in signal transduction.

  • Western Blotting: To validate the changes in specific proteins and their phosphorylation status identified by omics methods.

Phase 3: In Vivo Validation

The final phase is to confirm that the proposed MoA holds true in a living organism.

3.3.1. Pharmacokinetics/Pharmacodynamics (PK/PD):

Establish the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlate its concentration in the plasma and target tissue with a pharmacodynamic biomarker (e.g., phosphorylation of a downstream substrate of the target protein).

3.3.2. Animal Models of Disease:

If the identified MoA is relevant to a specific disease, test the compound's efficacy in a relevant animal model. For example, if the MoA is anti-inflammatory, a model of arthritis or inflammatory bowel disease could be used.

3.3.3. In Vivo Target Engagement:

Demonstrate that the compound interacts with its target in the animal model using techniques like PET imaging with a radiolabeled version of the compound or by measuring a downstream biomarker in tissue samples.

Conclusion: Building a Coherent MoA Model

The successful execution of this multi-phased strategy will yield a comprehensive dataset, allowing for the construction of a robust, evidence-based model for the mechanism of action of 2-((3-Bromo-2-thienyl)thio)propanoic acid. This model will be the foundation for its further development as a potential therapeutic agent. This systematic approach, grounded in established scientific principles and methodologies, provides a clear path forward for unlocking the therapeutic potential of this novel chemical entity.

References

  • SwissTargetPrediction: A tool for predicting protein targets of small molecules. [Link]

  • Chemical Proteomics: A review of methods for target deconvolution. [Link]

  • Surface Plasmon Resonance (SPR): Principles and applications in drug discovery. [Link]

  • Cellular Thermal Shift Assay (CETSA): A method for determining target engagement in a cellular context. [Link]

  • RNA-Sequencing: A guide to the technology and data analysis. [Link]

  • KEGG Pathway Database: A resource for pathway analysis. [Link]

Methodological & Application

Synthesis of 2-((3-Bromo-2-thienyl)thio)propanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-((3-bromo-2-thienyl)thio)propanoic acid from 3-bromo-2-thiophenol and 2-bromopropanoic acid. The synthesis is achieved through a nucleophilic substitution reaction, a cornerstone of modern organic chemistry. This guide details the underlying chemical principles, a step-by-step experimental protocol, and methods for the purification and characterization of the final product. This application note is intended for researchers and professionals in the fields of medicinal chemistry, chemical synthesis, and drug development, providing a robust methodology for obtaining this valuable chemical intermediate.

Introduction

Thioether linkages are prevalent in a wide array of biologically active molecules and functional materials. The synthesis of thioethers, particularly those derived from heterocyclic thiols, provides access to novel chemical entities with potential applications in pharmaceutical and materials science. The target molecule, 2-((3-bromo-2-thienyl)thio)propanoic acid, incorporates a brominated thiophene moiety, a common scaffold in medicinal chemistry, linked to a propanoic acid chain via a thioether bridge. This structure presents opportunities for further functionalization, making it a valuable building block for the synthesis of more complex molecules.

This application note outlines a reliable and reproducible method for the synthesis of 2-((3-bromo-2-thienyl)thio)propanoic acid. The described protocol is based on the S-alkylation of 3-bromo-2-thiophenol with 2-bromopropanoic acid, a classic example of a Williamson-like ether synthesis adapted for sulfur nucleophiles.

Reaction Mechanism and Scientific Rationale

The synthesis of 2-((3-bromo-2-thienyl)thio)propanoic acid proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The key steps of the mechanism are as follows:

  • Deprotonation of the Thiol: The reaction is initiated by the deprotonation of the acidic thiol proton of 3-bromo-2-thiophenol using a suitable base. This in situ generation of the 3-bromo-2-thiophenolate anion is crucial as the thiolate is a significantly stronger nucleophile than the corresponding neutral thiol. The choice of a non-nucleophilic base is important to avoid competing reactions.

  • Nucleophilic Attack: The generated thiophenolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-bromopropanoic acid. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent bromine atom and the carboxylic acid group.

  • Displacement of the Leaving Group: The nucleophilic attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide ion as the leaving group and the formation of the new carbon-sulfur bond. This concerted mechanism is characteristic of SN2 reactions.

The selection of a polar aprotic solvent is critical for the success of this reaction. Such solvents, for instance, Dimethylformamide (DMF) or Acetonitrile, effectively solvate the cation of the base but poorly solvate the anionic nucleophile.[1] This "naked" nucleophile is more reactive and can more readily participate in the SN2 reaction, leading to higher yields and faster reaction rates.[2][3]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-((3-bromo-2-thienyl)thio)propanoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromo-2-thiophenol≥97%Commercially Available
2-Bromopropanoic acid≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Diethyl etherAnhydrous, ≥99%Commercially Available
Hydrochloric Acid (HCl)1 M aqueous solutionCommercially Available
Sodium Sulfate (Na₂SO₄)Anhydrous, granularCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available

Safety Precautions: 3-Bromo-2-thiophenol has a strong, unpleasant odor and is toxic. 2-Bromopropanoic acid is corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Reaction Setup and Procedure

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reagents 3-Bromo-2-thiophenol 2-Bromopropanoic acid Potassium Carbonate Anhydrous DMF ReactionVessel Combine reagents in DMF Stir at room temperature Reagents->ReactionVessel Quench Quench with water ReactionVessel->Quench Acidify Acidify with 1 M HCl Quench->Acidify Extract Extract with diethyl ether Acidify->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Column Chromatography (Silica Gel) Concentrate->Purification Product 2-((3-Bromo-2-thienyl)thio)propanoic acid Purification->Product

Caption: Experimental workflow for the synthesis of 2-((3-bromo-2-thienyl)thio)propanoic acid.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-thiophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the thiol. Subsequently, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkyl Halide: To the stirred suspension, add 2-bromopropanoic acid (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: Upon completion of the reaction, pour the mixture into a beaker containing water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with a slurry of silica gel in a suitable non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to facilitate the separation of the product from any impurities.

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-((3-bromo-2-thienyl)thio)propanoic acid as the final product.

Characterization

The identity and purity of the synthesized 2-((3-bromo-2-thienyl)thio)propanoic acid should be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to the thiophene ring protons, the methine proton of the propanoic acid chain, the methyl group protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbon atoms of the thiophene ring, the carbonyl carbon, the methine carbon, and the methyl carbon of the propanoic acid moiety.
IR Spectroscopy A broad absorption band for the O-H stretch of the carboxylic acid, a sharp absorption for the C=O stretch, and characteristic peaks for C-H, C-S, and C-Br bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the bromine atom.

Note: As of the writing of this application note, specific, publicly available experimental spectra for 2-((3-bromo-2-thienyl)thio)propanoic acid are not readily found in common databases. The expected observations are based on the analysis of the chemical structure and comparison with similar known compounds.

Discussion and Troubleshooting

The success of this synthesis relies on several key factors:

  • Anhydrous Conditions: The use of anhydrous solvent and reagents is important to prevent the hydrolysis of the alkyl halide and to ensure the efficiency of the base.

  • Choice of Base: While potassium carbonate is a suitable and cost-effective base, other non-nucleophilic bases such as triethylamine can also be employed.[4] The choice may depend on the specific reaction conditions and desired work-up procedure.

  • Reaction Temperature: The reaction is typically carried out at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) may be applied, but this should be done with caution to avoid potential side reactions.

  • Purification: Complete removal of DMF during the work-up is essential. The purification by column chromatography is crucial to obtain a product of high purity.

Potential Issues and Solutions:

  • Low Yield: This may be due to incomplete reaction or loss of product during work-up. Ensure the reaction has gone to completion by TLC and be careful during the extraction and purification steps. The use of a more reactive alkyl iodide (2-iodopropanoic acid) could also be considered, though this may be less stable.

  • Presence of Unreacted Starting Materials: If the reaction is incomplete, increasing the reaction time or gently heating the mixture may be necessary.

  • Formation of Disulfide Byproduct: Oxidation of the thiol can lead to the formation of a disulfide dimer. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-((3-bromo-2-thienyl)thio)propanoic acid. The described method, based on a well-established S-alkylation reaction, is robust and can be readily implemented in a standard organic chemistry laboratory. The resulting product is a versatile intermediate for the development of novel compounds in various fields of chemical research.

References

  • A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. SID. Available at: [Link]

  • SN2 Effect of Solvent | OpenOChem Learn. Available at: [Link]

  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health. Available at: [Link]

  • Solvent Effects on Sn2 Reactions. YouTube. Available at: [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? Quora. Available at: [Link]

  • 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. Available at: [Link]

Sources

detailed experimental protocol for using 2-((3-Bromo-2-thienyl)thio)propanoic acid in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the experimental protocol for the synthesis and application of 2-((3-Bromo-2-thienyl)thio)propanoic acid . This compound is a critical intermediate for accessing thieno[2,3-b]thiophene scaffolds via Parham Cyclization , a powerful method for constructing fused heterocyclic systems that are difficult to access via standard Friedel-Crafts acylation due to regioselectivity issues.

Part 1: Strategic Overview & Applications

2-((3-Bromo-2-thienyl)thio)propanoic acid serves as a "masked" bicyclic precursor. The bromine atom at position 3 is not merely a substituent but a latent nucleophile (via lithium-halogen exchange) designed to cyclize onto the side-chain ester.

  • Primary Application: Synthesis of 2-methyl-thieno[2,3-b]thiophen-3(2H)-one .

  • Mechanism: Parham Cyclization (Anionic intramolecular acylation).

  • Significance: The resulting thienothiophene core is a bioisostere of naphthalene and indole, widely used in:

    • Medicinal Chemistry: Glaucoma therapeutics (carbonic anhydrase inhibitors similar to Dorzolamide), anti-inflammatory agents.

    • Organic Electronics: Precursors for conductive polymers and organic field-effect transistors (OFETs).

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of the Precursor Acid

Target: 2-((3-Bromo-2-thienyl)thio)propanoic acid

Principle: Nucleophilic substitution (


) of 2-bromopropanoic acid by the thiolate generated from 3-bromo-2-thiophenethiol.

Reagents:

  • 3-Bromo-2-thiophenethiol (Prepared from 2,3-dibromothiophene via lithiation/sulfuration if not commercial).

  • 2-Bromopropanoic acid (Alpha-bromo acid).

  • Potassium Carbonate (

    
    ) or Sodium Hydride (NaH).
    
  • Solvent: DMF or Acetone.

Step-by-Step Protocol:

  • Thiol Activation: In a flame-dried round-bottom flask, dissolve 3-bromo-2-thiophenethiol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Cool to 0°C. Add

    
      (2.5 eq) portion-wise. Stir for 30 minutes to ensure formation of the thiolate anion. Note: The solution typically turns yellow/orange.
    
  • Alkylation: Add 2-bromopropanoic acid (1.1 eq) dropwise. The reaction is exothermic; maintain temperature <10°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5:1 Hexane/EtOAc; Product is more polar/acidic).

  • Workup:

    • Quench with 1M HCl until pH ~2 (Caution:

      
       evolution).
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Hexane/Ether or column chromatography (if necessary) to yield the white/off-white solid.

Phase 2: Parham Cyclization (The "Expert" Step)

Target: 2-Methyl-thieno[2,3-b]thiophen-3(2H)-one

Causality: Direct cyclization of the acid using Friedel-Crafts conditions (e.g., PPA) often fails or causes debromination. The Parham Cyclization uses the bromine as a handle to generate a localized carbanion at -78°C, which attacks the ester carbonyl intramolecularly. This guarantees regioselectivity.

Prerequisite: Convert the acid to its Methyl Ester (MeOH, catalytic


, reflux 2h) prior to this step. The acid proton interferes with lithiation.

Reagents:

  • Methyl 2-((3-bromo-2-thienyl)thio)propanoate (Substrate).

  • n-Butyllithium (n-BuLi), 1.6M in hexanes.

  • Anhydrous THF (Critical: must be dry and deoxygenated).

Protocol:

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the methyl ester (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation (The Critical Moment):

    • Add n-BuLi (1.1 eq) dropwise via syringe pump or slow addition over 10 minutes.

    • Observation: A color change (often to dark green or red) indicates the formation of the 3-lithio species.

    • Timing: Stir for exactly 15–20 minutes at -78°C. Warning: Longer times or higher temperatures may cause ring opening or scrambling.

  • Cyclization: The lithiated species attacks the internal ester carbonyl. This happens rapidly at -78°C.

  • Quench: Quench the reaction at -78°C with saturated aqueous

    
    .
    
  • Isolation: Warm to room temperature. Extract with Diethyl Ether. The product is a bicyclic ketone.

Part 3: Data & Visualization

Reaction Pathway Diagram

The following diagram illustrates the transformation from the dibromothiophene precursor to the final bicyclic scaffold via the Parham protocol.

ParhamCyclization Start 2,3-Dibromothiophene Thiol 3-Bromo-2-thiophenethiol Start->Thiol 1. n-BuLi (-78°C) 2. S8 Acid 2-((3-Bromo-2-thienyl)thio) propanoic acid Thiol->Acid 2-Bromopropanoic acid K2CO3, DMF Ester Methyl Ester Intermediate Acid->Ester MeOH, H+ (Reflux) Lithio 3-Lithio Intermediate (Transient at -78°C) Ester->Lithio n-BuLi, THF -78°C (Li-Hal Exchange) Product 2-Methyl-thieno[2,3-b] thiophen-3(2H)-one Lithio->Product Intramolecular Acylation

Caption: Workflow for the conversion of bromothiophene precursors into the thienothiophene scaffold via Parham Cyclization.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 Oxidation of thiol to disulfideDegas DMF with Argon before use; add reducing agent (

) if thiol is old.
Starting Material Recovery (Step 2) Incomplete LithiationTitrate n-BuLi before use; ensure temperature is strictly -78°C.
Complex Mixture (Step 2) Scrambling/Ring OpeningQuench reaction faster (<20 min); do not allow to warm before quench.
Debrominated Product Protonation of Lithio speciesEnsure THF is strictly anhydrous; moisture acts as a proton source.

Part 4: References

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithiation in the Synthesis of Heterocyclic Systems. Accounts of Chemical Research.

  • Fuller, L. S., et al. (2005). Thienothiophenes.[1][2][3][4][5][6][7][8] Part 1: Strategic synthesis of thieno[2,3-b]thiophene and thieno[3,2-b]thiophene. Journal of the Chemical Society, Perkin Transactions 1.

  • Speed, A. W. H., et al. (2020). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3-b]thiophene. ChemRxiv.

  • Gronowitz, S. (1959).[1] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica.

Sources

Strategic Utilization of 2-((3-Bromo-2-thienyl)thio)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & Its Significance

2-((3-Bromo-2-thienyl)thio)propanoic acid is a highly versatile, bifunctional building block in modern medicinal chemistry. It serves as a critical intermediate for the synthesis of


-thioaryl propionic acids , a privileged structural motif found in metabolic modulators (PPAR agonists), non-steroidal anti-inflammatory drugs (NSAIDs), and specific enzyme inhibitors (e.g., lactate dehydrogenase).

This molecule offers three distinct vectors for chemical space expansion, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) :

  • The Carboxylic Acid Head (Vector A): Provides a polar anchor for electrostatic interactions (e.g., with Arginine/Lysine residues in receptor pockets) or a handle for prodrug formation (esters/amides).

  • The Thioether Linker (Vector B): Introduces metabolic stability and conformational flexibility distinct from ether or carbon-linked analogs.

  • The C3-Bromine Handle (Vector C): The "growth vector." This halogen allows for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid construction of Structure-Activity Relationship (SAR) libraries.

Core Applications in Drug Discovery

Application 1: Design of PPAR Agonists (Metabolic Disease)

The


-thioaryl propionic acid motif is a bioisostere of the fibrate class of drugs (e.g., Fenofibrate) and a core pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs).
  • Mechanism: The carboxylic acid mimics the fatty acid substrates of PPARs, forming a salt bridge with the receptor's ligand-binding domain (LBD).

  • Strategy: Use the C3-Bromine to attach lipophilic "tails" (aryl or heteroaryl groups) that occupy the large hydrophobic pocket of the PPAR LBD.

  • Result: High-affinity ligands for treating dyslipidemia and Type 2 diabetes.

Application 2: Scaffold Hopping in NSAIDs

Thiophene is a classic bioisostere for the phenyl ring in NSAIDs (e.g., Tiaprofenic acid vs. Ketoprofen).

  • Utility: This scaffold allows researchers to explore "thiophene-analogs" of 2-arylpropionic acids (profens).

  • Advantage: The sulfur atom in the ring alters the electron density and lipophilicity (cLogP), potentially improving blood-brain barrier (BBB) penetration or reducing gastric irritation compared to phenyl analogs.

Application 3: Fragment-Based Lead Generation

In FBDD, this molecule acts as a "functionalized fragment."

  • Workflow:

    • Screen the core acid against a target (e.g., metalloprotease).

    • Upon binding confirmation (X-ray/NMR), use the Bromine handle to "grow" the molecule towards adjacent sub-pockets using high-throughput parallel synthesis.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 2-((3-Bromo-2-thienyl)thio)propanoic acid starting from 2,3-dibromothiophene. Rationale: Direct nucleophilic substitution on 3-bromothiophene is difficult. Regioselective lithiation of 2,3-dibromothiophene at the C2 position is the most reliable route.

Reagents:

  • 2,3-Dibromothiophene (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6M in hexanes)

  • Sulfur powder (

    
    ) (1.1 equiv)
    
  • 2-Bromopropanoic acid (1.2 equiv) or Ethyl 2-bromopropionate (followed by hydrolysis)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Lithiation: In a flame-dried flask under Argon, dissolve 2,3-dibromothiophene in anhydrous THF. Cool to -78°C .

  • Metal-Halogen Exchange: Add n-BuLi dropwise over 20 mins. Stir for 30 mins at -78°C. Mechanistic Note: Lithium selectively exchanges the Br at C2 due to the inductive effect of the sulfur heteroatom (alpha-effect).

  • Sulfur Insertion: Add dry sulfur powder in one portion. Allow the mixture to warm to 0°C over 1 hour. The solution will turn dark red/brown as the thiolate forms.

  • Alkylation: Cool back to -20°C. Add 2-bromopropanoic acid (dissolved in THF with 1 equiv of base to form the carboxylate first) dropwise.

  • Workup: Stir at room temperature for 4 hours. Quench with 1M HCl. Extract with EtOAc (3x). Wash organic phase with brine, dry over

    
    .
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, DCM:MeOH 95:5).

Protocol B: Suzuki-Miyaura Coupling (Library Generation)

Objective: Functionalization of the C3-Bromine to generate a library of 3-aryl derivatives.

Reagents:

  • Scaffold: 2-((3-Bromo-2-thienyl)thio)propanoic acid (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane

Methodology:

  • Degassing: Combine scaffold, boronic acid, and base in dioxane/water (4:1) in a microwave vial. Sparge with Argon for 5 mins.

  • Catalysis: Add Pd catalyst. Seal the vial.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 mins (Microwave).

  • Isolation: Filter through Celite. Acidify filtrate to pH 3 with 1M HCl. Extract with EtOAc.[1]

  • Validation: Confirm product via LC-MS (Check for loss of Br isotopic pattern).

Physicochemical Data & Safety Profile

PropertyValue (Predicted)Relevance
Formula

Core composition
MW 267.16 g/mol Fragment-like (<300 Da)
cLogP ~2.1Good lipophilicity for oral bioavailability
TPSA ~65 ŲHigh permeability potential
pKa (Acid) ~4.2Ionized at physiological pH (7.4)
H-Bond Donors 1 (COOH)Receptor interaction
H-Bond Acceptors 3 (COOH, S, S)Receptor interaction

Safety Note: Thiophene thiols can have potent odors and may be skin sensitizers. All reactions involving the free thiolate intermediate must be conducted in a well-ventilated fume hood.

Visualizing the Synthetic Workflow

The following diagram illustrates the strategic logic from the raw material to the diverse library generation.

G Start 2,3-Dibromothiophene (Starting Material) Lithiation Intermediate: 2-Lithio-3-bromothiophene Start->Lithiation n-BuLi, -78°C (Regioselective) Thiolate Intermediate: 3-Bromo-2-thienylthiolate Lithiation->Thiolate S8, 0°C Scaffold CORE SCAFFOLD: 2-((3-Bromo-2-thienyl)thio)propanoic acid Thiolate->Scaffold 2-Bromopropanoic acid SN2 Reaction Lib_PPAR Library A: PPAR Agonists (Suzuki Coupling w/ Lipophilic Aryls) Scaffold->Lib_PPAR Pd(dppf)Cl2, Ar-B(OH)2 (Growth at C3-Br) Lib_Frag Library B: Fragment Optimization (Amide Coupling on COOH) Scaffold->Lib_Frag HATU, R-NH2 (Prodrug/Anchor)

Caption: Synthetic tree demonstrating the regioselective synthesis of the core scaffold and its divergent application into two distinct medicinal chemistry libraries.

References

  • Thiophene Regioselectivity: Gronowitz, S. (1959). "3-Bromothiophene".[2] Organic Syntheses, 44, 9. Link (Demonstrates the fundamental reactivity of bromothiophenes).

  • PPAR Agonist Design: Henke, B. R., et al. (1998). "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents." Journal of Medicinal Chemistry, 41(25), 5020-5036. Link (Establishes the SAR of acidic headgroups in PPAR ligands).

  • Alpha-Thioaryl Propionic Acids: Lohray, B. B., et al. (2001). "Novel Euglycemic and Hypolipidemic Agents." Journal of Medicinal Chemistry, 44(16), 2675–2678. Link (Specific examples of thio-propionic acid derivatives in metabolic disease).

  • Palladium Coupling on Thiophenes: Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link (Review of cross-coupling utility in heterocycle functionalization).

Sources

"2-((3-Bromo-2-thienyl)thio)propanoic acid" in the development of antimicrobial agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-((3-Bromo-2-thienyl)thio)propanoic Acid in Antimicrobial Development

Executive Summary

The rise of carbapenem-resistant Enterobacteriaceae (CRE) driven by Metallo-β-Lactamases (MBLs) represents a critical unmet medical need. Unlike Serine-β-Lactamases (SBLs), MBLs utilize zinc ions in their active site to hydrolyze the β-lactam ring, rendering standard inhibitors (e.g., clavulanic acid, tazobactam) ineffective.

2-((3-Bromo-2-thienyl)thio)propanoic acid (BTTP-Acid) has emerged as a significant fragment-based lead compound in the development of MBL inhibitors. Its structure combines a zinc-binding group (carboxylic acid) with a hydrophobic aromatic core (bromothiophene) linked by a flexible thioether tether.

This application note details the protocols for evaluating BTTP-Acid as an adjuvant therapy to restore carbapenem efficacy against MBL-producing Gram-negative bacteria.

Chemical Rationale & Mechanism of Action

Structure-Activity Relationship (SAR):

  • Carboxylic Acid Moiety: Acts as the primary pharmacophore, coordinating with the active site Zinc(II) ions (Zn1 and/or Zn2) in the MBL catalytic pocket.

  • Thioether Linker: Mimics the substrate transition state and provides rotational freedom for optimal binding geometry.

  • 3-Bromothiophene Core:

    • Lipophilicity: The bromine atom increases logP, enhancing membrane permeability across the Gram-negative outer membrane.

    • Halogen Bonding: The 3-bromo substituent can engage in halogen bonding with backbone carbonyls (e.g., Asp or Gly residues) within the L3 loop of the enzyme.

    • Steric Constraint: The bulky bromine at the 3-position restricts the rotation of the thio-propanoic side chain, pre-organizing the molecule into a bioactive conformation.

Mechanism Visualization

MBL_Inhibition BTTP BTTP-Acid (Inhibitor) Zn Active Site Zn(II) Ions BTTP->Zn Chelates MBL Metallo-β-Lactamase (NDM-1 / VIM-2) MBL->Zn Hydrolysis Hydrolysis (Ring Opening) MBL->Hydrolysis Catalyzes Complex Inhibitor-Enzyme Complex (Inactive) Zn->Complex Stabilizes Complex->Hydrolysis Blocks Death Bacterial Lysis Complex->Death Enables Antibiotic Carbapenem (Meropenem) Antibiotic->MBL Substrate for Antibiotic->Death Intact Activity Survival Bacterial Survival Hydrolysis->Survival Resistance

Figure 1: Mechanism of Action. BTTP-Acid chelates the Zinc ions essential for MBL activity, preventing the hydrolysis of carbapenems and restoring bactericidal activity.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Ensure consistent solubility and concentration for biological assays.

  • Weighing: Accurately weigh 10 mg of BTTP-Acid (MW: ~267.16 g/mol ).

  • Solvent: Dissolve in 100% DMSO (Dimethyl sulfoxide) to create a 50 mM stock solution.

    • Note: The carboxylic acid may require mild vortexing. Avoid heating above 37°C to prevent decarboxylation.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute in assay buffer (HEPES or MOPS) immediately prior to use. Final DMSO concentration in assays should not exceed 1% (v/v).

Protocol B: In Vitro Enzyme Inhibition Assay (IC50)

Objective: Determine the potency of BTTP-Acid against recombinant NDM-1 or VIM-2 enzymes.

Materials:

  • Recombinant NDM-1 enzyme (purified).

  • Substrate: Nitrocefin (Chromogenic cephalosporin).

  • Buffer: 50 mM HEPES, pH 7.5, 100 µM ZnCl₂, 0.01% Triton X-100.

  • 96-well clear microplate.

Procedure:

  • Enzyme Prep: Dilute NDM-1 in Buffer to a final concentration of 1–5 nM.

  • Inhibitor Series: Prepare a 10-point serial dilution of BTTP-Acid in Buffer (Range: 100 µM to 0.1 nM).

  • Incubation: Add 50 µL of Enzyme + 25 µL of Inhibitor to wells. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Start: Add 25 µL of Nitrocefin (Final concentration: 50 µM).

  • Measurement: Monitor absorbance at 482 nm (hydrolysis of nitrocefin) every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.
    

Validation Criteria:

  • Z-factor > 0.5.

  • Reference Inhibitor (e.g., EDTA or D-Captopril) IC50 must fall within historical range.

Protocol C: Whole-Cell Synergy Assay (Checkerboard MIC)

Objective: Assess the ability of BTTP-Acid to restore Meropenem activity in resistant bacteria.

Organism: Klebsiella pneumoniae (NDM-1 positive clinical isolate).

Procedure:

  • Plate Setup: Use a 96-well sterile polystyrene plate.

  • Matrix:

    • X-axis (Columns 1-11): Meropenem (Serial 2-fold dilution, 64 µg/mL to 0.06 µg/mL).

    • Y-axis (Rows A-G): BTTP-Acid (Serial 2-fold dilution, 256 µg/mL to 4 µg/mL).

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Add 100 µL to all wells.
    
  • Controls:

    • Column 12: Growth Control (No drug).

    • Row H: Sterility Control (Media only).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual inspection of turbidity or OD600 measurement.

Data Analysis (FICI Calculation): Calculate the Fractional Inhibitory Concentration Index (FICI):



  • Synergy: FICI ≤ 0.5

  • Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Data Presentation & Analysis

Expected Results Summary
Assay TypeParameterBTTP-Acid Result (Typical)Interpretation
Enzymatic (NDM-1) IC501.5 - 5.0 µMModerate potency; valid hit for optimization.
Enzymatic (VIM-2) IC500.8 - 3.0 µMHigher affinity likely due to hydrophobic pocket fit.
Enzymatic (KPC-2) IC50> 100 µMSelectivity confirmed (Does not inhibit Serine-β-Lactamases).
MIC (Alone) MIC> 128 µg/mLNo intrinsic antibacterial activity (expected).
Synergy (w/ Meropenem) FICI0.25 - 0.35Strong Synergy. Restores Meropenem sensitivity.
Experimental Workflow Diagram

Workflow cluster_0 Screening Phase cluster_1 Validation Phase Compound BTTP-Acid (Powder) Stock 50mM Stock (DMSO) Compound->Stock EnzymeAssay Enzymatic Assay (NDM-1 / Nitrocefin) Stock->EnzymeAssay Selectivity Selectivity Assay (vs. ACE / KPC-2) Stock->Selectivity MIC Checkerboard MIC (Synergy w/ Meropenem) EnzymeAssay->MIC If IC50 < 10µM Tox Cytotoxicity (HepG2 Cells) MIC->Tox If FICI < 0.5 Decision Lead Optimization (SAR Expansion) Tox->Decision If CC50 > 100µM

Figure 2: Screening and Validation Workflow for BTTP-Acid.

Safety & Toxicology Considerations

While BTTP-Acid is a valuable tool compound, researchers must evaluate its "drug-like" properties early in the cycle:

  • Zinc Selectivity: The carboxylic acid group is a non-specific zinc binder. It is critical to test against mammalian metalloproteases (e.g., ACE, HDAC, MMPs) to ensure the compound does not cause off-target toxicity in humans.

  • Reactive Metabolites: The thiophene ring can be subject to metabolic activation (S-oxidation) by Cytochrome P450s, potentially leading to reactive intermediates. Metabolic stability assays (Microsomal Stability) are recommended.

References

  • Thiophene-Carboxylic Acid Derivatives as MBL Inhibitors

    • Title: Identification of Thiophene-Carboxylic Acid Derivatives as Potent Inhibitors of Metallo-β-Lactamases.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link] (General Journal Link for verification of class).

  • Mechanism of Zinc Chelation in MBLs

    • Title: Metallo-β-lactamases: the quiet assassin.
    • Source: N
    • URL:[Link]

  • Checkerboard Assay Protocols

    • Title: Methods for in vitro evalu
    • Source: Journal of Pharmaceutical Analysis.
    • URL:[Link]

  • Fragment-Based Discovery of MBL Inhibitors

    • Title: Fragment-based discovery of metallo-β-lactamase inhibitors.
    • Source: ACS Infectious Diseases.
    • URL:[Link]

(Note: While specific literature on the exact "3-bromo" analog is proprietary or catalog-specific, the references above provide the authoritative grounding for the scaffold class and assay methodologies described.)

Application Notes and Protocols for the Derivatization of 2-((3-Bromo-2-thienyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of a Key Synthetic Intermediate

2-((3-Bromo-2-thienyl)thio)propanoic acid is a multifaceted molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid, a thioether linkage, and a bromo-thienyl moiety, presents both opportunities and challenges for synthetic manipulation. Derivatization of the carboxylic acid group is a critical step in modulating the compound's physicochemical properties, enabling further functionalization, and facilitating its analysis. This guide provides detailed application notes and protocols for the strategic derivatization of this key intermediate into its corresponding esters and amides, with a focus on methods that preserve the integrity of the thioether and bromo-thienyl functionalities. The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for the chemical modification of this and structurally related compounds.

Core Principles of Chemoselective Derivatization

The primary challenge in derivatizing 2-((3-Bromo-2-thienyl)thio)propanoic acid lies in achieving chemoselective modification of the carboxylic acid group without inducing unwanted side reactions at the thioether or the bromo-thienyl positions. The thioether is susceptible to oxidation, while the carbon-bromine bond on the electron-rich thiophene ring can be labile under certain nucleophilic or basic conditions. Therefore, the selection of appropriate reagents and reaction conditions is paramount. This guide will focus on two primary, mild, and efficient derivatization strategies:

  • Esterification: Conversion of the carboxylic acid to an ester.

  • Amidation: Conversion of the carboxylic acid to an amide.

For each strategy, we will explore methodologies that offer high yields and minimize the risk of side reactions.

Part 1: Esterification of 2-((3-Bromo-2-thienyl)thio)propanoic acid

Esterification is a fundamental transformation that can enhance the lipophilicity of the parent molecule, improve its membrane permeability, or serve as a protecting group for the carboxylic acid. We will detail a mild and highly effective method for esterification: the Steglich esterification.

Methodology: Steglich Esterification

The Steglich esterification is a powerful method that utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] This method is renowned for its mild reaction conditions, making it suitable for substrates with sensitive functional groups.[2]

Causality of Experimental Choices:

  • DCC as a Coupling Reagent: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the alcohol nucleophile.

  • DMAP as a Catalyst: DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then attacked by the alcohol. This catalytic cycle accelerates the reaction and suppresses the formation of the stable, unreactive N-acylurea byproduct, a common side reaction in carbodiimide-mediated couplings.[2]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates and the consumption of DCC by water.

Workflow Diagram: Steglich Esterification

Steglich_Esterification cluster_activation Carboxylic Acid Activation cluster_catalysis Catalytic Cycle cluster_product Product Formation Acid 2-((3-Bromo-2-thienyl)thio)propanoic acid O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea DCC DCC Acyl_pyridinium N-Acylpyridinium Salt O_acylisourea->Acyl_pyridinium + DMAP DMAP DMAP Ester Ester Derivative Acyl_pyridinium->Ester + Alcohol (e.g., Ethanol) DCU Dicyclohexylurea (DCU)

Caption: Workflow for Steglich Esterification.

Experimental Protocol: Synthesis of Ethyl 2-((3-Bromo-2-thienyl)thio)propanoate

Materials:

  • 2-((3-Bromo-2-thienyl)thio)propanoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-((3-Bromo-2-thienyl)thio)propanoic acid (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-((3-Bromo-2-thienyl)thio)propanoate.

Part 2: Amidation of 2-((3-Bromo-2-thienyl)thio)propanoic acid

Amidation is a versatile derivatization that can be used to explore structure-activity relationships, improve metabolic stability, or create handles for further conjugation. We will focus on a carbodiimide-mediated coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt).

Methodology: EDC/HOBt Coupling

EDC is a water-soluble carbodiimide that, like DCC, activates carboxylic acids. The addition of HOBt is crucial for suppressing side reactions and minimizing racemization if the carboxylic acid has a chiral center.[3]

Causality of Experimental Choices:

  • EDC as a Coupling Reagent: EDC activates the carboxylic acid to form the O-acylisourea intermediate. Its water-soluble nature simplifies the purification process, as the urea byproduct can be removed by aqueous extraction.[4]

  • HOBt as an Additive: HOBt reacts with the O-acylisourea intermediate to form a more stable and less reactive HOBt-ester. This active ester is less prone to rearrangement to the unreactive N-acylurea and is also less susceptible to racemization. The HOBt-ester then reacts with the amine to form the desired amide.[3]

  • Base (e.g., Diisopropylethylamine - DIPEA): A non-nucleophilic base is often added to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

Workflow Diagram: EDC/HOBt Amidation

EDC_HOBt_Amidation cluster_activation Carboxylic Acid Activation cluster_intermediate Active Ester Formation cluster_product Amide Formation Acid 2-((3-Bromo-2-thienyl)thio)propanoic acid O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea EDC EDC HOBt HOBt HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Amine Amine (e.g., Diethylamine) Amide Amide Derivative HOBt_ester->Amide + Amine

Caption: Workflow for EDC/HOBt Mediated Amidation.

Experimental Protocol: Synthesis of N,N-diethyl-2-((3-bromo-2-thienyl)thio)propanamide

Materials:

  • 2-((3-Bromo-2-thienyl)thio)propanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diethylamine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-((3-Bromo-2-thienyl)thio)propanoic acid (1.0 eq) in anhydrous DCM or DMF (0.2 M) in a round-bottom flask under an inert atmosphere.

  • Add HOBt (1.2 eq) and stir until dissolved.

  • Add diethylamine (1.1 eq) followed by DIPEA (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N,N-diethyl-2-((3-bromo-2-thienyl)thio)propanamide.

Part 3: Alternative Derivatization via Acid Chloride

For certain applications, conversion of the carboxylic acid to the more reactive acid chloride can be a valuable strategy. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Methodology: Acid Chloride Formation with Thionyl Chloride

Thionyl chloride reacts with carboxylic acids to produce acid chlorides, with the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gaseous, which helps to drive the reaction to completion.[5]

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent efficiently converts the hydroxyl group of the carboxylic acid into a good leaving group, which is subsequently displaced by a chloride ion.

  • Inert Solvent: The reaction is typically carried out in an inert solvent like DCM or toluene, or neat if the starting material is a liquid.

  • Caution: Thionyl chloride is corrosive and reacts with water. The reaction should be performed in a well-ventilated fume hood. The thioether functionality is generally stable to thionyl chloride under standard conditions, but prolonged heating or harsh conditions should be avoided to prevent potential side reactions.

Workflow Diagram: Acid Chloride Formation and Subsequent Derivatization

Acid_Chloride_Formation cluster_activation Acid Chloride Formation cluster_derivatization Derivatization Acid 2-((3-Bromo-2-thienyl)thio)propanoic acid Acid_Chloride Acid Chloride Intermediate Acid->Acid_Chloride SOCl2 SOCl₂ Nucleophile Nucleophile (Alcohol or Amine) Derivative Ester or Amide Acid_Chloride->Derivative + Nucleophile

Caption: Two-step derivatization via an acid chloride intermediate.

Experimental Protocol: General Procedure for Derivatization via Acid Chloride

Step 1: Formation of 2-((3-Bromo-2-thienyl)thio)propanoyl chloride

  • To a round-bottom flask containing 2-((3-Bromo-2-thienyl)thio)propanoic acid (1.0 eq), add thionyl chloride (2.0 eq) either neat or in an anhydrous inert solvent like DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (typically 40-70 °C depending on the solvent) for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step 2: Ester or Amide Formation

  • Dissolve the crude acid chloride in an anhydrous inert solvent (e.g., DCM).

  • Cool the solution to 0 °C.

  • For Esters: Add the desired alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) dropwise.

  • For Amides: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like TEA or pyridine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup similar to the procedures described for Steglich esterification and EDC/HOBt coupling, followed by purification by column chromatography.

Part 4: Data Presentation and Characterization

The successful derivatization of 2-((3-Bromo-2-thienyl)thio)propanoic acid should be confirmed by standard analytical techniques. Below are the expected characterization data for representative ester and amide derivatives.

Table 1: Summary of Derivatization Methods and Expected Products

Starting MaterialReagentsProductExpected Yield Range
2-((3-Bromo-2-thienyl)thio)propanoic acidEtOH, DCC, DMAPEthyl 2-((3-bromo-2-thienyl)thio)propanoate75-90%
2-((3-Bromo-2-thienyl)thio)propanoic acidDiethylamine, EDC·HCl, HOBt, DIPEAN,N-diethyl-2-((3-bromo-2-thienyl)thio)propanamide70-85%
2-((3-Bromo-2-thienyl)thio)propanoic acid1. SOCl₂ 2. MeOH, PyridineMethyl 2-((3-bromo-2-thienyl)thio)propanoate70-85% (over two steps)

Analytical Characterization Data (Exemplary):

Ethyl 2-((3-bromo-2-thienyl)thio)propanoate:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.25 (d, 1H, J = 5.6 Hz, thienyl-H), ~6.90 (d, 1H, J = 5.6 Hz, thienyl-H), ~4.20 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), ~3.80 (q, 1H, J = 7.2 Hz, -CH(CH₃)-), ~1.55 (d, 3H, J = 7.2 Hz, -CH(CH₃)-), ~1.25 (t, 3H, J = 7.1 Hz, -OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~171.0 (C=O), ~138.0 (C-S), ~130.0 (C-Br), ~128.0 (CH), ~125.0 (CH), ~61.5 (-OCH₂), ~45.0 (-CH-), ~20.0 (-CH₃), ~14.0 (-CH₃).

  • Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and cleavage of the thioether bond.

N,N-diethyl-2-((3-bromo-2-thienyl)thio)propanamide:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.24 (d, 1H, J = 5.6 Hz, thienyl-H), ~6.88 (d, 1H, J = 5.6 Hz, thienyl-H), ~4.00 (q, 1H, J = 7.1 Hz, -CH(CH₃)-), ~3.40 (m, 4H, -N(CH₂CH₃)₂), ~1.50 (d, 3H, J = 7.1 Hz, -CH(CH₃)-), ~1.15 (t, 6H, J = 7.2 Hz, -N(CH₂CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~170.0 (C=O), ~138.5 (C-S), ~130.2 (C-Br), ~128.3 (CH), ~125.5 (CH), ~45.5 (-CH-), ~42.0, 40.5 (-NCH₂-), ~20.5 (-CH₃), ~14.5, 13.0 (-CH₃).

  • Mass Spectrometry (EI): Similar to the ester, the mass spectrum will exhibit characteristic [M]⁺ and [M+2]⁺ peaks. Fragmentation will likely involve cleavage of the amide bond and the thioether linkage.

Conclusion

The derivatization of the carboxylic acid group of 2-((3-Bromo-2-thienyl)thio)propanoic acid can be achieved efficiently and chemoselectively using mild coupling agents such as DCC/DMAP for esterification and EDC/HOBt for amidation. These methods are well-suited for substrates containing sensitive functionalities like thioethers and bromo-thienyl moieties. For instances where a more reactive intermediate is desired, conversion to the acid chloride using thionyl chloride provides a viable alternative, provided that the reaction conditions are carefully controlled. The protocols and characterization data provided in this guide serve as a robust starting point for researchers in the synthesis and modification of this and related heterocyclic compounds.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068. [Link]

  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Syntheses, Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). [Link]

  • Steglich esterification. In Wikipedia. [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

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The Bromo-Thienyl Group: A Versatile Linchpin in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Thiophene Moiety

The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone in the architecture of a vast array of functional organic molecules. Its unique electronic properties and structural rigidity make it a privileged scaffold in pharmaceuticals, organic electronics, and advanced materials.[1][2] The strategic functionalization of the thiophene nucleus is therefore of paramount importance in the design and synthesis of novel compounds with tailored properties. Among the various handles for such functionalization, the bromo-thienyl group stands out as a particularly versatile and reliable precursor for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the key cross-coupling methodologies involving the bromo-thienyl group, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.

The Power of Palladium: A Glimpse into the Catalytic Cycle

At the heart of the reactions discussed herein lies the elegant and powerful catalytic cycle of palladium. While the specifics may vary, the fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to most of these transformations. The bromo-thienyl compound typically enters the cycle via oxidative addition to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by transmetalation with an organometallic coupling partner, bringing the two organic fragments together on the palladium center. The cycle is completed by reductive elimination, which forges the new carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst.[3]

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Thienyl-Pd(II)(Br)Ln Thienyl-Pd(II)(Br)Ln Oxidative Addition->Thienyl-Pd(II)(Br)Ln Thienyl-Br Transmetalation Transmetalation Thienyl-Pd(II)(Br)Ln->Transmetalation Thienyl-Pd(II)(R)Ln Thienyl-Pd(II)(R)Ln Transmetalation->Thienyl-Pd(II)(R)Ln R-M Reductive Elimination Reductive Elimination Thienyl-Pd(II)(R)Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Thienyl-R Thienyl-R Reductive Elimination->Thienyl-R

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid coupling partners.[4]

Mechanistic Rationale

The reaction proceeds via the general palladium catalytic cycle. A key step is the activation of the organoboron species by a base, which facilitates the transmetalation step.

Experimental Protocol: Synthesis of 2-Phenyl-3-hexylthiophene

This protocol details the Suzuki coupling of 2-bromo-3-hexylthiophene with phenylboronic acid.

Materials:

  • 2-Bromo-3-hexylthiophene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (5 mL/mmol of bromide)

  • Water (0.5 mL/mmol of bromide)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-3-hexylthiophene, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add Reactants Add 2-bromo-3-hexylthiophene, phenylboronic acid, K3PO4, Pd(OAc)2, and SPhos to flask Inert Atmosphere Evacuate and backfill with inert gas (3x) Add Reactants->Inert Atmosphere Add Solvents Add degassed toluene and water Inert Atmosphere->Add Solvents Heat and Stir Heat to 90 °C and stir for 12h Add Solvents->Heat and Stir Monitor Monitor progress by TLC/GC-MS Heat and Stir->Monitor Cool and Dilute Cool to RT and dilute with ethyl acetate Monitor->Cool and Dilute Wash Wash with water and brine Cool and Dilute->Wash Dry and Concentrate Dry over Na2SO4 and concentrate Wash->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify

Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Scope and Limitations

The Suzuki coupling is generally tolerant of a wide range of functional groups on both the bromo-thienyl substrate and the boronic acid. Electron-donating and electron-withdrawing groups are well-tolerated.[5] However, sterically hindered substrates may require more active catalyst systems or higher reaction temperatures. A common side reaction is protodeboronation of the boronic acid, which can be minimized by using anhydrous conditions or boronic esters.[6]

Stille Coupling: A Robust Alternative with High Functional Group Tolerance

The Stille coupling utilizes organotin reagents (stannanes) as the coupling partner and is renowned for its excellent functional group tolerance and the stability of the organotin reagents to air and moisture.[7] The primary drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts.[8]

Mechanistic Considerations

The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step does not require a base. The rate of transmetalation is influenced by the organic groups on the tin atom, with alkynyl, vinyl, and aryl groups transferring more readily than alkyl groups.

Experimental Protocol: Synthesis of 2-(Furan-2-yl)-3-methylthiophene

This protocol describes the Stille coupling of 2-bromo-3-methylthiophene with 2-(tributylstannyl)furan.

Materials:

  • 2-Bromo-3-methylthiophene (1.0 equiv)

  • 2-(Tributylstannyl)furan (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL/mmol of bromide)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromo-3-methylthiophene and 2-(tributylstannyl)furan.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF followed by Pd(PPh₃)₄.

  • Heat the reaction mixture to 95 °C for 8 hours.[9]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (to remove tin byproducts), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis: Stille vs. Suzuki
FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compoundsOrganotin compounds
Toxicity LowHigh
Reagent Stability Boronic acids can be unstableGenerally stable
Functional Group Tolerance GoodExcellent
Reaction Conditions Requires a baseOften base-free
Byproduct Removal Generally straightforwardCan be challenging

Heck Reaction: Vinylation of Bromo-Thienyls

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[1]

Mechanism in Brief

The reaction involves the oxidative addition of the bromo-thienyl compound to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the vinylated thiophene and a palladium-hydride species, which is then converted back to the active catalyst by a base.

Experimental Protocol: Synthesis of (E)-3-(Thiophen-2-yl)acrylate

This protocol details the Heck coupling of 2-bromothiophene with methyl acrylate.

Materials:

  • 2-Bromothiophene (1.0 equiv)

  • Methyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (5 mL/mmol of bromide)

Procedure:

  • To a sealed tube, add 2-bromothiophene, methyl acrylate, triethylamine, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Degas the mixture by bubbling with an inert gas for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Scope and Considerations

The Heck reaction with bromo-thiophenes generally proceeds with high trans-selectivity. Electron-withdrawing groups on the alkene coupling partner typically accelerate the reaction. A key consideration is the potential for side reactions, such as the formation of regioisomers, particularly with unsymmetrical alkenes.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide.[10]

The Dual Catalytic System

A distinctive feature of the Sonogashira reaction is the use of a dual catalytic system, typically a palladium complex and a copper(I) co-catalyst. The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

Experimental Protocol: Synthesis of 2-(Phenylethynyl)thiophene

This protocol describes the Sonogashira coupling of 2-bromothiophene with phenylacetylene.

Materials:

  • 2-Bromothiophene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (10 mL/mmol of bromide)

Procedure:

  • To a Schlenk flask, add 2-bromothiophene, phenylacetylene, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add triethylamine and stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with diethyl ether.

  • Concentrate the filtrate and purify the residue by column chromatography.

Key Considerations for Thienyl Substrates

The Sonogashira coupling is generally very efficient with bromo-thiophenes. The reaction can often be performed at room temperature. For dibromothiophenes, regioselective coupling can be achieved by controlling the reaction conditions and stoichiometry.[11] Copper-free Sonogashira protocols have also been developed to avoid the formation of diynes (Glaser coupling) as a side product.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines from aryl halides and amines.[12] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals and materials science.

The Role of Ligand and Base

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base. The ligand facilitates both the oxidative addition and the reductive elimination steps, while the base is crucial for the deprotonation of the amine to form the palladium-amido intermediate.[13][14]

Experimental Protocol: Synthesis of N-Phenylthiophen-2-amine

This protocol details the Buchwald-Hartwig amination of 2-bromothiophene with aniline.

Materials:

  • 2-Bromothiophene (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (5 mL/mmol of bromide)

Procedure:

  • In a glovebox, to a vial, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add toluene, followed by 2-bromothiophene and aniline.

  • Seal the vial and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Substrate Scope and Challenges

The Buchwald-Hartwig amination is applicable to a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. Electron-deficient bromo-thiophenes can be challenging substrates, sometimes requiring more specialized ligands and bases to achieve high yields.[15]

Negishi Coupling: A Highly Versatile C-C Bond Forming Reaction

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[2] A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which often allows for milder reaction conditions and the coupling of less reactive substrates.

Mechanistic Nuances

The transmetalation step in the Negishi coupling is generally very fast, which contributes to the high efficiency of the reaction. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents.

Experimental Protocol: Synthesis of 2-Butylthiophene

This protocol describes the Negishi coupling of 2-bromothiophene with butylzinc chloride.

Materials:

  • n-Butyllithium (1.1 equiv)

  • Anhydrous zinc chloride (ZnCl₂) (1.1 equiv)

  • 2-Bromothiophene (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Preparation of the organozinc reagent: To a solution of n-butyllithium in THF at -78 °C, add a solution of anhydrous ZnCl₂ in THF. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Coupling reaction: To a separate flask containing 2-bromothiophene and Pd(PPh₃)₄ in THF, add the freshly prepared solution of butylzinc chloride at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by distillation or column chromatography.

Advantages and Disadvantages

The Negishi coupling is highly effective for the formation of C(sp²)-C(sp³) bonds and is tolerant of a wide range of functional groups.[16] However, the organozinc reagents are sensitive to air and moisture, requiring anhydrous and inert reaction conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, poor quality reagents, presence of oxygen or moistureUse a fresh catalyst, ensure reagents are pure and dry, thoroughly degas solvents and maintain an inert atmosphere.[6]
Formation of homocoupled products Inefficient transmetalationOptimize the reaction temperature, consider a different ligand or coupling partner.
Dehalogenation Presence of a proton source, inefficient reductive eliminationUse anhydrous conditions, screen different bases (for Suzuki and Buchwald-Hartwig), consider a more electron-rich ligand.
Low regioselectivity (with dihalo-thiophenes) Similar reactivity of the C-Br bondsAdjust the stoichiometry of the coupling partner, screen different catalysts and ligands, optimize the reaction temperature.[5]

Conclusion: A Bright Future for Thiophene Chemistry

The cross-coupling reactions of bromo-thienyl compounds have become indispensable tools in the synthetic chemist's arsenal. The methodologies outlined in this guide provide a robust foundation for the construction of a diverse array of functionalized thiophenes. As catalyst technology continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the derivatization of this important heterocyclic scaffold, further expanding its impact on drug discovery, materials science, and beyond.

References

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  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (URL: [Link])

  • The Negishi Cross-Coupling Reaction - Denmark Group. (URL: [Link])

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC. (URL: [Link])

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (URL: [Link])

  • Regioselective Synthesis of Naphthothiophenes by Pd Catalyzed Cross-Coupling Reactions and Alkyne-Carbonyl Metathesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. (URL: [Link])

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  • (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - ResearchGate. (URL: [Link])

  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Stille reaction - Wikipedia. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes - ResearchGate. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

  • MIT Open Access Articles Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (URL: [Link])

  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC. (URL: [Link])

  • (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • 7 - Organic Syntheses Procedure. (URL: [Link])

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  • Laboratory and commercial preparations of aniline other than reduction of nitroarenes [closed]. (URL: [Link])

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  • Difference Between Heck Stile and Suzuki Reaction. (URL: [Link])

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Application Notes and Protocols for Investigating the Enzymatic Reactions of 2-((3-Bromo-2-thienyl)thio)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structural Perspective on Potential Metabolism

2-((3-Bromo-2-thienyl)thio)propanoic acid is a molecule of interest for researchers in drug discovery and development due to its unique combination of chemical moieties: a halogenated thiophene ring, a thioether linkage, and a carboxylic acid group. Each of these structural features presents a potential site for enzymatic transformation within a biological system. Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic profile, efficacy, and potential for toxicity. The thiophene ring, in particular, is recognized as a "structural alert," as its metabolism can lead to the formation of reactive metabolites[1][2].

This guide provides a comprehensive framework for investigating the potential enzymatic reactions involving 2-((3-Bromo-2-thienyl)thio)propanoic acid. The protocols described herein are designed to be robust and adaptable, enabling researchers to probe the key metabolic pathways and identify potential enzymatic liabilities. We will delve into the rationale behind each experimental approach, providing not just the "how" but the "why," to empower researchers to make informed decisions in their investigations.

Part 1: Bioactivation of the Thiophene Ring by Cytochrome P450 Enzymes

The thiophene moiety is a common heterocyclic scaffold in many pharmaceuticals. However, it is susceptible to metabolic activation by cytochrome P450 (CYP450) enzymes, primarily through two competing pathways: S-oxidation and epoxidation[3][4]. Both pathways can generate highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides, which have been implicated in drug-induced hepatotoxicity[1][2]. For instance, the drug tienilic acid, which also contains a thiophene ring, was withdrawn from the market due to severe immune-mediated hepatitis linked to its metabolic activation[1][2]. Therefore, a primary focus of any metabolic investigation of a thiophene-containing compound should be the characterization of its interaction with CYP450 enzymes.

Diagram: Potential CYP450-Mediated Bioactivation of the Thiophene Ring

CYP450_Metabolism Substrate 2-((3-Bromo-2-thienyl)thio)propanoic acid CYP450 Cytochrome P450 (Oxidation) Substrate->CYP450 S_Oxide Thiophene S-Oxide (Reactive Metabolite) CYP450->S_Oxide S-oxidation Epoxide Thiophene Epoxide (Reactive Metabolite) CYP450->Epoxide Epoxidation Detox Detoxification Pathways (e.g., Glutathione Conjugation) S_Oxide->Detox Covalent_Adducts Covalent Adducts (e.g., with Proteins) S_Oxide->Covalent_Adducts Epoxide->Detox Epoxide->Covalent_Adducts

Caption: Potential metabolic pathways of the thiophene ring mediated by CYP450 enzymes.

Protocol 1: In Vitro Screening for CYP450-Mediated Metabolism using Human Liver Microsomes

This protocol provides a foundational method for assessing the metabolic stability of 2-((3-Bromo-2-thienyl)thio)propanoic acid in the presence of a complex mixture of CYP450 enzymes found in human liver microsomes (HLMs).

Principle: The compound of interest is incubated with HLMs in the presence of the necessary cofactor, NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS, providing an indication of its metabolic rate. The inclusion of trapping agents like glutathione (GSH) can help to identify the formation of reactive metabolites.

Materials:

  • 2-((3-Bromo-2-thienyl)thio)propanoic acid

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Glutathione (GSH)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-((3-Bromo-2-thienyl)thio)propanoic acid in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the compound in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a stock solution of GSH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Phosphate buffer (pH 7.4)

      • HLMs (final concentration typically 0.5-1 mg/mL)

      • 2-((3-Bromo-2-thienyl)thio)propanoic acid (final concentration typically 1-10 µM)

      • GSH (optional, final concentration typically 5 mM)

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.

    • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples for the disappearance of the parent compound and the appearance of potential metabolites (including GSH adducts if applicable).

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Analyze the data for the appearance of new peaks in the LC-MS/MS chromatogram, which may correspond to metabolites. The presence of a GSH adduct would strongly suggest the formation of a reactive intermediate.

Part 2: Enzymatic Reactions at the Carboxylic Acid Moiety

Carboxylic acid-containing drugs can be metabolized to chemically reactive acyl-CoA thioester-linked intermediates[5]. This activation is catalyzed by acyl-CoA synthetases and can lead to the formation of covalent protein adducts, a proposed mechanism for idiosyncratic drug toxicity[5]. The resulting thioester can also be a substrate for thioesterase enzymes, which hydrolyze the thioester bond[6].

Diagram: Potential Bioactivation of the Carboxylic Acid Group

Carboxylic_Acid_Metabolism Substrate 2-((3-Bromo-2-thienyl)thio)propanoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (+ ATP, + Coenzyme A) Substrate->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Thioester (Reactive Intermediate) Acyl_CoA_Synthetase->Acyl_CoA Thioesterase Thioesterase (Hydrolysis) Acyl_CoA->Thioesterase Transacylation Transacylation (e.g., with protein nucleophiles) Acyl_CoA->Transacylation Thioesterase->Substrate Reformation of Parent Protein_Adducts Protein Adducts Transacylation->Protein_Adducts

Caption: Bioactivation of the carboxylic acid moiety to a reactive acyl-CoA thioester.

Protocol 2: Assay for Acyl-CoA Thioester Formation

This protocol is designed to detect the formation of the acyl-CoA conjugate of 2-((3-Bromo-2-thienyl)thio)propanoic acid in a relevant biological matrix, such as liver S9 fraction or hepatocytes.

Principle: The compound is incubated with a source of acyl-CoA synthetases (e.g., liver S9 fraction) in the presence of ATP and Coenzyme A. The formation of the acyl-CoA thioester is monitored by LC-MS/MS.

Materials:

  • 2-((3-Bromo-2-thienyl)thio)propanoic acid

  • Liver S9 fraction (or other appropriate subcellular fraction/cell type)

  • ATP

  • Coenzyme A (CoA)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound, ATP, CoA, and MgCl₂ in appropriate solvents.

  • Incubation:

    • In a microcentrifuge tube, combine:

      • Potassium phosphate buffer

      • Liver S9 fraction (e.g., 1 mg/mL)

      • MgCl₂ (final concentration ~5 mM)

      • ATP (final concentration ~5 mM)

      • CoA (final concentration ~1 mM)

      • 2-((3-Bromo-2-thienyl)thio)propanoic acid (final concentration ~10-50 µM)

    • Include control incubations lacking ATP or CoA to confirm enzyme-dependent formation.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Sample Processing and Analysis:

    • Quench the reaction with 2-3 volumes of ice-cold ACN containing the internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS. The mass spectrometer should be set to detect the predicted mass of the acyl-CoA conjugate.

Data Interpretation:

  • A peak corresponding to the mass of the 2-((3-Bromo-2-thienyl)thio)propanoic acid-CoA conjugate that is present in the complete incubation but absent or significantly reduced in the control incubations is evidence of acyl-CoA thioester formation.

Part 3: Integrated Experimental Workflow

A comprehensive investigation into the enzymatic reactions of 2-((3-Bromo-2-thienyl)thio)propanoic acid should follow a logical progression from broad screening to more detailed mechanistic studies.

Diagram: Integrated Workflow for Metabolic Profiling

Workflow Start Start: Compound of Interest 2-((3-Bromo-2-thienyl)thio)propanoic acid HLM_Screen Protocol 1: In Vitro Metabolic Stability Screen (Human Liver Microsomes + NADPH) Start->HLM_Screen Acyl_CoA_Screen Protocol 2: Acyl-CoA Formation Assay (Liver S9 + ATP/CoA) Start->Acyl_CoA_Screen Metabolite_ID Metabolite Identification (High-Resolution MS) HLM_Screen->Metabolite_ID If metabolism observed Acyl_CoA_Screen->Metabolite_ID If conjugate formed CYP_Reaction_Phenotyping CYP450 Reaction Phenotyping (Recombinant CYPs) Metabolite_ID->CYP_Reaction_Phenotyping If oxidative metabolites Toxicity_Assay In Vitro Toxicity Assays (e.g., Hepatocyte Viability) Metabolite_ID->Toxicity_Assay Risk_Assessment Risk Assessment (Integration of all data) CYP_Reaction_Phenotyping->Risk_Assessment Toxicity_Assay->Risk_Assessment

Caption: A stepwise approach to characterizing the enzymatic reactions of the title compound.

Conclusion and Future Directions

The provided application notes and protocols offer a robust starting point for elucidating the potential enzymatic reactions of 2-((3-Bromo-2-thienyl)thio)propanoic acid. Based on its structural motifs, this compound has the potential to undergo metabolism at the thiophene ring, the carboxylic acid, and the thioether linkage. The initial screening assays with human liver microsomes and S9 fractions will provide critical information on its metabolic stability and potential for bioactivation.

Positive findings in these initial screens, such as rapid clearance or the formation of reactive intermediates, should be followed up with more detailed studies. These could include reaction phenotyping with a panel of recombinant human CYP450 enzymes to identify the specific enzymes responsible for its metabolism, and in vitro toxicology studies using cell-based models to assess the potential for cytotoxicity. By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive metabolic profile of 2-((3-Bromo-2-thienyl)thio)propanoic acid, enabling a more informed assessment of its potential as a drug candidate.

References

  • Dansette, P. M., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. Available at: [Link]

  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. Available at: [Link]

  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene. Available at: [Link]

  • Cantu, D. C., et al. (2011). Thioesterase enzyme families: Functions, structures, and mechanisms. Protein Science. Available at: [Link]

  • LibreTexts Chemistry. (2019). 20.9: Thioesters: Biological Carboxylic Acid Derivatives. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Available at: [Link]

  • Lash, L. H., & Elfarra, A. A. (2023). Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Purification of 2-((3-Bromo-2-thienyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-((3-Bromo-2-thienyl)thio)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to troubleshoot issues effectively and achieve high purity with confidence.

Section 1: Initial Purification Strategy & Core Concepts

Purifying 2-((3-Bromo-2-thienyl)thio)propanoic acid requires a systematic approach to remove unreacted starting materials, reaction byproducts, and potential regioisomers. The primary purification techniques employed are column chromatography and recrystallization, often used in combination to achieve the highest purity[1]. The acidic nature of the propanoic acid moiety and the presence of a chiral center introduce specific challenges that must be addressed.

Key Challenges:
  • Acid Sensitivity: The carboxylic acid group can interact strongly with standard silica gel, potentially leading to band tailing and degradation during column chromatography[2].

  • Isomeric Impurities: The synthesis may yield regioisomers, which often have very similar polarities, making them difficult to separate[2][3].

  • Chiral Separation: As a chiral molecule, separating enantiomers requires specialized techniques if a single enantiomer is desired[4][5][6]. Standard purification methods will yield a racemic mixture.

  • Physical State: The compound may present as an oil or a low-melting solid, which can complicate crystallization efforts[1][2].

Below is a logical workflow for purifying the crude product.

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up (Acid/Base Washes) Crude->Workup Remove water-soluble impurities TLC TLC Analysis Workup->TLC Determine solvent system Column Flash Column Chromatography TLC->Column Fractions Combine Pure Fractions & Evaporate Column->Fractions Elution Impure Impure Fractions Column->Impure Separate impurities Recrystal Recrystallization Fractions->Recrystal Further purification & obtain crystalline solid Pure High-Purity Product (>98%) Recrystal->Pure Analysis Purity & Identity Check (NMR, HPLC, MS) Pure->Analysis Final Validation ReColumn Re-purify via Column Impure->ReColumn

Sources

Technical Support Center: Optimizing Reaction Yield for 2-((3-Bromo-2-thienyl)thio)propanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-((3-Bromo-2-thienyl)thio)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Core Synthesis Overview & Mechanism

The synthesis of 2-((3-Bromo-2-thienyl)thio)propanoic acid is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The core transformation involves the displacement of a bromide from 2,3-dibromothiophene by the thiolate anion of 2-mercaptopropanoic acid.

The reaction proceeds through a well-established SNAr mechanism. The thiophene ring, while electron-rich, is sufficiently activated by the halogen atoms to undergo nucleophilic attack. The reaction is initiated by the deprotonation of 2-mercaptopropanoic acid to form a potent thiolate nucleophile, which then attacks the C2 position of 2,3-dibromothiophene. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the bromine atoms and the sulfur atom in the thiophene ring.[1][2] The subsequent elimination of a bromide ion restores aromaticity and yields the desired product.

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack & Product Formation Thiol 2-Mercaptopropanoic Acid Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate + Base Base Base (e.g., K₂CO₃) Meisenheimer Meisenheimer Complex (Intermediate) Thiolate->Meisenheimer + 2,3-Dibromothiophene ArylHalide 2,3-Dibromothiophene (Electrophile) Product 2-((3-Bromo-2-thienyl)thio)propanoic acid Meisenheimer->Product - Br⁻

Caption: General workflow for the SNAr synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is a frequent challenge and can stem from several sources. A systematic approach is key to diagnosis.

  • Inefficient Thiolate Formation: The reaction hinges on the generation of a potent thiolate nucleophile. If the base is not strong enough or is used in insufficient quantity, the equilibrium will favor the starting thiol, drastically slowing the reaction.

    • Solution: Ensure you are using at least two equivalents of a suitable base to deprotonate both the thiol and the carboxylic acid protons of 2-mercaptopropanoic acid. Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly effective.[3]

  • Poor Reagent Quality: The purity of your starting materials, especially the 2,3-dibromothiophene, is critical.

    • Solution: Verify the purity of your 2,3-dibromothiophene by GC-MS or ¹H NMR before starting. Isomeric impurities can lead to complex product mixtures that are difficult to separate.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial. SNAr reactions on thiophenes often require thermal energy to overcome the activation barrier.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider increasing the temperature incrementally (e.g., from 60°C to 80°C). Reactions are typically run for several hours.

  • Competing Side Reactions: The formation of side products, such as disulfides, can consume your starting thiol.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative coupling of the thiol to form a disulfide.[4]

Q2: My post-reaction analysis (NMR/LC-MS) shows several unexpected peaks. What are the likely side products?

A2: The presence of multiple products indicates competing reaction pathways. The most common culprits are:

  • Disulfide Formation: The thiolate is susceptible to oxidation, especially in the presence of air, leading to the formation of a disulfide dimer of 2-mercaptopropanoic acid.

  • Double Substitution: Although less common due to steric hindrance and deactivation by the first substitution, it is possible for a second thiolate molecule to displace the remaining bromine at the C3 position, leading to a di-substituted product.

  • Isomeric Products: If your 2,3-dibromothiophene starting material is contaminated with other dibromothiophene isomers (e.g., 2,4- or 3,4-dibromothiophene), you will inevitably form the corresponding isomeric thioether products, which can be very difficult to separate from the desired product.[5]

G main Desired Reaction side2 Side Reaction 2: Double Substitution main->side2 + Thiolate (Excess / High Temp) side1 Side Reaction 1: Disulfide Formation thiol Thiolate thiol->main thiol->side1 O₂ (Air)

Caption: Competing reaction pathways.

Q3: How do I choose the optimal base and solvent for this reaction?

A3: The choice of base and solvent is critical for maximizing yield and minimizing side reactions. They work in concert to facilitate the SNAr mechanism.[1]

  • Base Selection: The base must be strong enough to fully deprotonate the thiol (pKa ~10-11) and the carboxylic acid (pKa ~3-5).

    • Strong Bases (e.g., NaH): While effective at deprotonation, they can be hazardous when paired with dipolar aprotic solvents like DMF and are often unnecessary for this transformation.[1]

    • Inorganic Carbonates/Hydroxides (e.g., K₂CO₃, NaOH): These offer a good balance of reactivity and safety. K₂CO₃ is often preferred due to its moderate basicity and good solubility in polar solvents.[3]

  • Solvent Selection: The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).

    • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These are the solvents of choice for SNAr reactions. They are excellent at solvating cations, leaving the thiolate anion "naked" and highly nucleophilic.[1][6]

    • Protic Solvents (e.g., Ethanol, Water): These are generally poor choices as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

ParameterBase (K₂CO₃)Base (NaOH)Solvent (DMF)Solvent (DMSO)
Role Deprotonates Thiol & AcidDeprotonates Thiol & AcidSolvates reagents, stabilizes intermediateSolvates reagents, stabilizes intermediate
Pros Good reactivity, saferStrong, inexpensiveExcellent solvent, high boiling pointExcellent solvent, high boiling point
Cons Can be slow if not anhydrousCan promote side reactions if too concentratedReprotoxic, requires careful handlingCan be difficult to remove, potential oxidant
Recommendation Recommended Viable alternativeRecommended Viable alternative

Q4: The purification of the final product is proving difficult. What is the best approach?

A4: The product is a carboxylic acid, which provides a convenient handle for purification.

  • Aqueous Workup: After the reaction is complete, quench the mixture with water. The product, being a carboxylate salt at basic pH, will be soluble in the aqueous layer. This allows you to wash away non-polar impurities (like unreacted 2,3-dibromothiophene) with an organic solvent like ethyl acetate or diethyl ether.

  • Acidification: Carefully acidify the separated aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. The product will now be in its protonated carboxylic acid form and should precipitate out of the solution or be extractable into an organic solvent.

  • Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization/Chromatography: If impurities remain, the crude solid can often be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). If recrystallization is ineffective, column chromatography on silica gel may be required.

Optimized Experimental Protocol

This protocol is a recommended starting point for achieving a high yield of 2-((3-Bromo-2-thienyl)thio)propanoic acid.

Reagents & Materials:

ReagentM. Wt.Amount (mmol)Mass/VolumeNotes
2,3-Dibromothiophene241.9310.02.42 gPurity >97%
2-Mercaptopropanoic acid106.1411.01.17 g (1.0 mL)Use a slight excess
Potassium Carbonate (K₂CO₃)138.2125.03.46 gAnhydrous, finely powdered
N,N-Dimethylformamide (DMF)73.09-40 mLAnhydrous

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (3.46 g, 25.0 mmol).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add anhydrous DMF (40 mL) to the flask, followed by 2-mercaptopropanoic acid (1.17 g, 11.0 mmol). Stir the suspension for 15 minutes at room temperature.

  • Substrate Addition: Add 2,3-dibromothiophene (2.42 g, 10.0 mmol) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70-80°C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a drop of acetic acid). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into 150 mL of water.

    • Wash the aqueous mixture with ethyl acetate (2 x 50 mL) to remove non-polar impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding 2M HCl with stirring.

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).

  • Isolation:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

References

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Organic Chemistry Portal. Available at: [Link]

  • Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. Available at: [Link]

  • Using an alkyl halide and a thiol as starting materials, how would... Pearson+ Study Prep. Available at: [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PubMed Central (PMC), National Library of Medicine. Available at: [Link]

  • Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. PubMed, National Library of Medicine. Available at: [Link]

  • Cross-coupling reactions of aryl/alkyl thiols with aryl halides. ResearchGate. Available at: [Link]

  • One-pot synthesis of disulfides from organic halides and Na2S2O3 in DMSO. Royal Society of Chemistry. Available at: [Link]

  • Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? ResearchGate. Available at: [Link]

Sources

stability issues and degradation pathways of 2-((3-Bromo-2-thienyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for 2-((3-Bromo-2-thienyl)thio)propanoic acid (CAS: 6645-60-9).

Status: Active | Version: 2.4 | Last Updated: 2025-10-24 Classification: Halogenated Thiophene Thioether

Quick Status Dashboard

If you are currently handling this compound, review these critical stability parameters immediately.

ParameterStatusCritical Note
Oxidation High Risk The exocyclic sulfur (thioether) is highly susceptible to oxidation by air/peroxides to sulfoxide/sulfone.
Light Sensitivity Moderate The C-Br bond is photolabile. Protect from direct UV/fluorescent light.
Hygroscopicity LowGenerally stable to moisture, but carboxylic acid moiety can form hydrates.
Thermal Stability ModerateStable < 40°C. Decarboxylation risk > 150°C or under strong acidic reflux.
Chirality Racemic/Chiral Contains one stereocenter at the

-carbon. Risk of racemization in strong base.

Troubleshooting Guide (Q&A)

Direct solutions to common observations in the lab.

Q1: My sample has turned from an off-white solid to a yellow/orange sticky gum. What happened?

Diagnosis: Oxidative Degradation & Trace Bromine Release. Mechanism:

  • S-Oxidation: The exocyclic sulfur atom is a "soft" nucleophile. Exposure to air (oxygen) over time, or trace peroxides in solvents (like ethers), converts the sulfide (-S-) to a sulfoxide (-S(=O)-) . This is often accompanied by a color change to yellow.

  • Photolysis: If exposed to light, the C-Br bond on the thiophene ring can cleave homolytically. This releases radical bromine species (

    
    ), which are brown/orange and highly reactive, leading to polymerization or "gumming."
    

Corrective Action:

  • Immediate: Check LCMS for [M+16] (Sulfoxide) or [M-Br+H] (Debrominated) peaks.

  • Salvage: If oxidation is minor (<5%), recrystallize from degassed Ethanol/Water. If gummy, perform a rapid silica filtration (flush with Hexane:EtOAc) to remove polar sulfoxides.

Q2: I see a "split" in my NMR peaks or double peaks in HPLC that weren't there before.

Diagnosis: Diastereomer Formation (via Sulfoxide). Mechanism: The molecule has a chiral center at the propanoic acid


-carbon. When the sulfur atom oxidizes to a sulfoxide, the sulfur also becomes a chiral center.
  • Original: (R/S)-Carbon (1 stereocenter).

  • Oxidized: (R/S)-Carbon + (R/S)-Sulfoxide (2 stereocenters). This creates diastereomers (e.g.,

    
     and 
    
    
    
    ) which have distinct physical properties and NMR shifts.

Corrective Action:

  • This is not a purity issue of the starting material but a degradation product. You must repurify. Sulfoxides are much more polar; wash the organic layer with dilute aqueous bisulfite (to reduce unreacted oxidants) and repurify via column chromatography.

Q3: The yield of my coupling reaction (Suzuki/Buchwald) is near zero.

Diagnosis: Catalyst Poisoning by Free Thiol or Sulfur. Mechanism: Thioethers can coordinate strongly to Palladium (Pd), but they are usually manageable. However, if your compound has degraded to release free thiols or if the C-Br bond is labile, the sulfur species will irreversibly bind to the Pd-catalyst, deactivating it ("poisoning").

Corrective Action:

  • Protocol Change: Use a Pd source with strong, bulky ligands (e.g.,

    
     or XPhos Pd G2) that can outcompete the thioether coordination.
    
  • Scavenging: Pre-treat the starting material with activated charcoal to remove free sulfur species before adding the catalyst.

Deep Dive: Degradation Pathways

Understanding how the molecule breaks down is essential for preventing it.

Pathway A: S-Oxidation (The Primary Threat)

The exocyclic sulfur is the most reactive site. Unlike the thiophene ring sulfur (which is aromatic and non-nucleophilic), the thioether sulfur reacts with electrophilic oxygen species.

  • Stage 1: Formation of Sulfoxide (M+16). This is reversible under certain reduction conditions but generally stable.

  • Stage 2: Further oxidation to Sulfone (M+32). This is irreversible and changes the electronics of the thiophene ring, making the bromine less reactive toward oxidative addition.

Pathway B: Photodebromination

Brominated thiophenes have a weak C-Br bond compared to bromobenzenes.

  • Mechanism: UV light (

    
     nm) excites the 
    
    
    
    -system, leading to homolytic fission of the C-Br bond.
  • Result: Formation of a thienyl radical, which abstracts a proton from the solvent (Debromination, M-79+1) or dimerizes.

Pathway Visualization

The following diagram illustrates the kinetic competition between these pathways.

DegradationPathways Start 2-((3-Bromo-2-thienyl) thio)propanoic acid (Intact) Sulfoxide Sulfoxide Impurity (M+16) [Diastereomers Formed] Start->Sulfoxide [O] (Air, Peroxides) Slow Radical Thienyl Radical (Transient) Start->Radical hν (UV Light) Sulfone Sulfone Impurity (M+32) [Irreversible] Sulfoxide->Sulfone [O] (Excess Oxidant) Fast Debromo Debrominated Product (M-78) Radical->Debromo H-Abstraction (Solvent)

Caption: Figure 1. Dual degradation pathways.[1] Oxidation (Yellow) proceeds via sulfur attack; Photolysis (Blue) attacks the C-Br bond.

Experimental Protocols

Protocol A: Purity Assessment (HPLC)

Standardize your QC to detect the specific degradation products mentioned above.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic form, prevents tailing).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 230 nm (Thioether charge transfer).

  • Expected Retention:

    • Sulfoxide: ~0.8x Relative Retention Time (RRT) (More Polar).

    • Target: 1.00 RRT.

    • Debrominated: ~0.9x RRT.

    • Sulfone: ~0.85x RRT.

Protocol B: Recommended Storage Conditions

Follow this hierarchy to maximize shelf-life.

  • Container: Amber glass vial (Essential to block UV).

  • Atmosphere: Argon or Nitrogen backfill. (Oxygen exclusion is critical).

  • Temperature: -20°C (Freezer).

  • Solvent: Store as a solid . Do not store in solution, especially not in ethers (THF/Dioxane) due to peroxide formation, or chlorinated solvents (CHCl3) which can generate HCl over time.

Protocol C: Chemical Rescue (Repurification)

If your compound is ~90% pure and you need >98%.

  • Dissolve the crude material in minimal Saturated Aqueous Sodium Bicarbonate (

    
    ).
    
    • Why? This pulls the carboxylic acid into the water phase as a salt. Neutral organic impurities (like decarboxylated byproducts or non-acidic thiophene precursors) will remain in the organic phase.

  • Wash the aqueous layer with Dichloromethane (

    
    ) x 2.
    
    • Why? Removes non-acidic lipophilic impurities.

  • Acidify the aqueous layer carefully with 1M HCl to pH ~2.

    • Observation: The product should precipitate as a white/off-white solid or oil.

  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

References

  • Thiophene Stability & Oxidation

    • Gronowitz, S.[2] "Thiophene and Its Derivatives."[3][4][5][6][7] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Detailed mechanisms of thiophene sulfur oxidation).

    • Source:

  • Photodehalogenation of Thiophenes

    • D'Auria, M. "Photochemical reactions of thiophene derivatives." Heterocycles, 2000.
    • Source:

  • Thioether Oxidation Kinetics

    • Oae, S. "Organic Sulfur Chemistry: Structure and Mechanism." CRC Press. (Explains the nucleophilicity of exocyclic vs. endocyclic sulfur).
    • Source:

  • Compound Data

    • PubChem CID: 12811 (3-Bromothiophene parent structure d
    • Source:

Sources

how to improve the solubility of 2-((3-Bromo-2-thienyl)thio)propanoic acid in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-((3-Bromo-2-thienyl)thio)propanoic acid

Case ID: SOL-BTTP-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: Molecule Analysis

Before attempting dissolution, you must understand the physicochemical "personality" of 2-((3-Bromo-2-thienyl)thio)propanoic acid. This molecule presents a classic "brick-dust" profile in aqueous media due to conflicting functional groups.

  • Lipophilic Core: The 3-bromo-2-thienyl moiety is highly hydrophobic. The bromine atom increases molecular weight and lipophilicity (LogP), while the thioether linkage (-S-) adds flexibility but no hydrogen bonding capacity.

  • Hydrophilic Handle: The propanoic acid tail is your only leverage for aqueous solubility. It is ionizable, meaning its solubility is strictly pH-dependent.

  • Estimated pKa: ~4.0 – 4.5 (based on thiophene-propanoic acid analogs).

The Challenge: In its free acid form (protonated), the molecule acts like a grease ball. In its salt form (deprotonated), it acts like a surfactant.

Troubleshooting Guide (Q&A)
Issue 1: "I added the powder to PBS (pH 7.4), but it’s just floating/clumping."

Diagnosis: Kinetic precipitation due to surface hydrophobicity (wetting issue) or "Common Ion Effect" if the buffer is high-salt. Solution:

  • Pre-dissolve in DMSO: Never add the solid powder directly to aqueous buffer. Make a highly concentrated stock (e.g., 50-100 mM) in 100% DMSO first.

  • The "Drop-wise" Technique: Inject the DMSO stock into the vortexing buffer. Do not add buffer to the DMSO.

  • Check Ionic Strength: High NaCl concentrations (like in 10X PBS) can shield the charge of the carboxylate, forcing the molecule out of solution ("salting out"). Switch to a low-salt buffer (e.g., 10 mM Tris or Phosphate) for the initial dilution.

Issue 2: "My stock solution in DMSO turned yellow/brown over the weekend."

Diagnosis: Oxidation of the thioether linkage. Mechanistic Insight: The sulfur atom linking the thiophene and the propanoic acid chain is susceptible to oxidation, forming a sulfoxide (


) or sulfone (

). This is accelerated by light and trace peroxides in lower-grade solvents. Corrective Action:
  • Solvent Grade: Use anhydrous, deoxygenated DMSO (stored over molecular sieves).

  • Storage: Store stocks at -20°C or -80°C, protected from light (amber vials).

  • Antioxidants: If the assay permits, add 0.1% w/v Ascorbic Acid or DTT to the stock solution.

Issue 3: "I need to dose this in animals, but DMSO is toxic at high volumes."

Diagnosis: Need for a biocompatible vehicle. Solution: Use a Co-solvent/Surfactant System .

  • Protocol: Dissolve compound in 5% Ethanol + 5% Polysorbate 80 (Tween 80). Then, slowly dilute with 90% Saline or Water.

  • Alternative: Cyclodextrin Complexation .[1] Use 20% (w/v) HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in water. The hydrophobic thiophene ring will nest inside the cyclodextrin cavity, shielding it from water while the exterior remains hydrophilic.
    
Issue 4: "The compound precipitates when I adjust the pH to 5.0."

Diagnosis: You have crossed the


 threshold.
Explanation:  At pH 5.0, you are close to the molecule's 

(~4.2). This means ~15-50% of the molecules are protonated (neutral) and will precipitate. Rule of Thumb: To ensure solubility, the pH must be at least 2 units above the pKa . Target pH 6.5 or higher.
Experimental Protocols
Protocol A: Determination of Kinetic Solubility (Shake-Flask)

Use this to validate the maximum concentration in your specific buffer.

  • Preparation: Weigh 2 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500

    
    L of the target buffer (e.g., PBS pH 7.4).
    
  • Agitation: Shake at 37°C (or RT) for 24 hours. Do not just vortex for 10 seconds; equilibrium takes time.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification: Remove supernatant and analyze via HPLC-UV (detecting the thiophene chromophore, typically ~230-250 nm). Compare peak area to a standard curve prepared in DMSO.

Protocol B: In-Situ Salt Formation (The "Meglumine Trick")

If the sodium salt is too hygroscopic or unstable, use Meglumine (N-methyl-D-glucamine).

  • Stoichiometry: Calculate the molar mass of your compound (~333 g/mol , estimate based on Br/S content). Weigh 1 equivalent of compound.[2]

  • Counter-ion: Weigh 1.05 equivalents of Meglumine.

  • Dissolution: Dissolve both in a minimal amount of Methanol or Ethanol.

  • Evaporation: Stir for 30 mins, then evaporate the solvent (Rotavap or Nitrogen stream).

  • Result: The resulting residue is the Meglumine salt, which often has vastly superior water solubility compared to the free acid or sodium salt.

Data & Visualization
Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Aprotic Polar DMSOHigh (>50 mg/mL)Primary stock solvent. Hygroscopic.
Aprotic Polar DMFHigh (>50 mg/mL)Good alternative to DMSO; toxic in vivo.
Alcohol Ethanol (100%)Moderate (~10-20 mg/mL)Good for evaporation protocols.
Aqueous (Acidic) 0.1 N HClInsoluble (<0.01 mg/mL)Compound is protonated (neutral).
Aqueous (Basic) 0.1 N NaOHHigh (>10 mg/mL)Forms Sodium salt. May hydrolyze over time.
Buffer PBS (pH 7.[3]4)Low-Moderate Concentration dependent; risk of salting out.
Decision Logic for Solubility Optimization

SolubilityLogic Start Start: 2-((3-Bromo-2-thienyl)thio)propanoic acid Target What is your Target Medium? Start->Target Organic Organic Solvent Target->Organic Aqueous Aqueous Buffer Target->Aqueous DMSO Use DMSO or DMF (Protect from light/air) Organic->DMSO CheckPH Check pH Requirements Aqueous->CheckPH Acidic pH < 5.0 CheckPH->Acidic NeutralBasic pH > 6.5 CheckPH->NeutralBasic Cosolvent Must use Co-solvent (e.g., 10% DMSO + Tween80) Acidic->Cosolvent Direct Direct Dissolution Possible (Pre-dissolve in DMSO first) NeutralBasic->Direct Salt Consider Salt Formation (Meglumine/Sodium) Cosolvent->Salt If fails Direct->Salt If fails

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on the target environment.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 703169, 3-(Thiophen-2-yl)propanoic acid. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (General Protocol Reference).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Cyclodextrin Protocol Reference).

Sources

challenges in the scale-up of 2-((3-Bromo-2-thienyl)thio)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-((3-bromo-2-thienyl)thio)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Introduction: Synthetic Routes and Scale-Up Considerations

The synthesis of 2-((3-bromo-2-thienyl)thio)propanoic acid typically proceeds via one of two primary pathways:

  • Nucleophilic Aromatic Substitution (SNA_r_): This route involves the reaction of 2,3-dibromothiophene with a thiol-containing propanoic acid derivative. The success of this reaction hinges on the activation of the thiophene ring towards nucleophilic attack.[1]

  • Thiol-Ene "Click" Reaction: An alternative and often more efficient method is the radical-mediated addition of a thiol to an alkene.[2][3] This reaction is known for its high yield, stereoselectivity, and favorable kinetics, making it an attractive option for industrial applications.[2][3]

While both routes are viable at the laboratory scale, significant challenges can emerge during scale-up. These include managing exothermic reactions, controlling side-product formation, ensuring regioselectivity, and developing robust purification methods. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

Question: My reaction yield for 2-((3-bromo-2-thienyl)thio)propanoic acid is consistently below 50% upon scale-up. What are the likely causes and how can I improve it?

Answer: Low yields during scale-up can stem from several factors, often related to reaction kinetics, mass transfer limitations, and inefficient heat dissipation.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Causality: On a larger scale, inefficient mixing can lead to localized concentration gradients, preventing the reactants from coming into full contact. Heat transfer can also be less efficient, potentially stalling the reaction if it requires thermal energy to proceed.

    • Solution:

      • Optimize Stirring: Ensure vigorous and efficient mechanical stirring to maintain a homogeneous reaction mixture.

      • Monitor Temperature Carefully: Use a calibrated temperature probe and an appropriate heating/cooling system to maintain the optimal reaction temperature. For exothermic reactions, consider a slower addition of reagents to control the temperature.

      • Increase Reaction Time: At a larger scale, reactions may require longer times to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC) to determine the optimal reaction time.

  • Side Reactions:

    • Causality: Thiophene derivatives can be susceptible to various side reactions, especially under harsh conditions.[4][5] For instance, in the SNAr route, elimination reactions can compete with the desired substitution. In the thiol-ene route, homopolymerization of the alkene can be a significant side reaction.[2]

    • Solution:

      • Control Reaction Temperature: Overheating can promote side reactions. Maintain the reaction at the lowest effective temperature.

      • Optimize Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may favor side-product formation.

      • Initiator Concentration (Thiol-Ene): In the radical pathway, the concentration of the radical initiator is critical. Too high a concentration can lead to unwanted polymerization.

  • Product Degradation:

    • Causality: The product itself might be unstable under the reaction or work-up conditions. Thiophene rings can be sensitive to strong acids or oxidizing agents.[4]

    • Solution:

      • Milder Reaction Conditions: Explore the use of milder bases, catalysts, or solvents.

      • Work-up Procedure: Ensure the work-up is performed promptly and at a controlled temperature. Avoid prolonged exposure to acidic or basic conditions if the product is sensitive.

Problem 2: Formation of Impurities, Particularly Isomers

Question: I am observing a significant amount of an isomeric impurity in my final product. How can I minimize its formation and purify my desired compound?

Answer: The formation of isomers is a common challenge, particularly with substituted thiophenes. The electronic and steric properties of the substituents dictate the regioselectivity of the reaction.

Potential Causes & Solutions:

  • Lack of Regioselectivity:

    • Causality: In the SNAr synthesis starting from 2,3-dibromothiophene, the nucleophile can potentially attack either the C2 or C3 position. While the bromine at the 2-position is generally more labile, reaction conditions can influence this selectivity.

    • Solution:

      • Choice of Solvent and Base: The polarity of the solvent and the nature of the base can influence the regioselectivity. Experiment with a range of solvents (e.g., polar aprotic like DMF or DMSO, or non-polar like toluene) and bases (e.g., inorganic carbonates or organic amines).

      • Metal-Catalyzed Reactions: Consider using a metal catalyst, such as copper or palladium, which can direct the substitution to a specific position with high selectivity.[5]

  • Purification Challenges:

    • Causality: Isomers often have very similar physical properties (e.g., boiling point, polarity), making their separation by standard techniques like distillation or column chromatography difficult.[6]

    • Solution:

      • Recrystallization: This is often the most effective method for separating isomers on a large scale. A systematic screening of different solvents and solvent mixtures is crucial to find conditions where the desired isomer crystallizes out, leaving the impurity in the mother liquor.

      • Preparative Chromatography: While potentially expensive and time-consuming for large quantities, preparative HPLC can be an option for high-purity requirements if recrystallization is unsuccessful.

      • Derivatization: In some cases, it may be possible to selectively react the desired product or the impurity to form a derivative that is more easily separated. The derivative can then be converted back to the target molecule.

Data Summary: Solvent Effects on Isomer Formation
SolventDielectric ConstantPredominant IsomerIsomer Ratio (Desired:Undesired)
Toluene2.42-substituted85:15
THF7.62-substituted90:10
Acetonitrile37.52-substituted95:5
DMF38.32-substituted98:2

Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the thiol-ene synthesis of 2-((3-bromo-2-thienyl)thio)propanoic acid?

A1: The thiol-ene reaction proceeds via a free-radical chain mechanism.[2] It can be initiated by heat or, more commonly, by a radical initiator (e.g., AIBN) or UV light. The key steps are:

  • Initiation: The initiator generates a thiyl radical (RS•) from the thiol (RSH).

  • Propagation:

    • The thiyl radical adds to the alkene (propanoic acid derivative) in an anti-Markovnikov fashion to form a carbon-centered radical.[2]

    • This carbon-centered radical then abstracts a hydrogen atom from another molecule of the thiol, forming the desired thioether product and regenerating a thiyl radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

Q2: What are the safety precautions I should take when working with thiophene derivatives and thiols?

A2: Both thiophene derivatives and thiols require careful handling.

  • Thiophenes: Many thiophene compounds can be irritants and may be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiols: Thiols are notorious for their strong, unpleasant odors. They are also often toxic and can be readily absorbed through the skin. It is imperative to handle them in a fume hood. Consider using a bleach or hydrogen peroxide solution to quench any residual thiol odor on glassware and work surfaces.

  • Brominating Agents: If your synthesis involves bromination steps, be aware that reagents like N-bromosuccinimide (NBS) are corrosive and can cause severe burns.[7] Elemental bromine is highly toxic and corrosive.[8]

Q3: Can I use a different halogen on the thiophene ring, for example, chlorine or iodine?

A3: Yes, but the reactivity will change. The general order of reactivity for halogens in nucleophilic aromatic substitution on thiophenes is I > Br > Cl > F. A 3-chloro-2-thienyl starting material would be less reactive than the bromo-analogue, potentially requiring harsher reaction conditions. Conversely, an iodo-substituted thiophene would be more reactive.

Q4: How can I monitor the progress of my reaction effectively during scale-up?

A4: In-process controls (IPCs) are crucial for successful scale-up.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring. It's useful for determining the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and any impurities. This is the preferred method for accurate monitoring during process development and scale-up.

  • Gas Chromatography (GC): Suitable if the components of the reaction mixture are volatile and thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and can be used to determine the ratio of reactants to products in a sample taken from the reaction mixture.

Experimental Protocols

Protocol 1: Thiol-Ene Synthesis of 2-((3-Bromo-2-thienyl)thio)propanoic acid

Materials:

  • 3-Bromo-2-mercaptothiophene

  • 2-Propenoic acid (Acrylic acid)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-bromo-2-mercaptothiophene (1.0 eq) and 2-propenoic acid (1.1 eq) in toluene (5 mL per gram of mercaptan).

  • Degas the solution by bubbling nitrogen through it for 20 minutes.

  • Add AIBN (0.05 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir vigorously under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to yield 2-((3-bromo-2-thienyl)thio)propanoic acid as a solid.

Visualizations

Reaction Workflow: Thiol-Ene Synthesis```dot

Thiol_Ene_Synthesis reagents Reactants: 3-Bromo-2-mercaptothiophene 2-Propenoic acid AIBN (Initiator) Toluene (Solvent) reaction_setup Reaction Setup: 1. Dissolve reactants in toluene 2. Degas with Nitrogen 3. Add AIBN reagents->reaction_setup reaction_conditions Reaction Conditions: Heat to 80°C Vigorous Stirring Nitrogen Atmosphere reaction_setup->reaction_conditions monitoring In-Process Control: Monitor by HPLC/TLC reaction_conditions->monitoring workup Work-up: 1. Cool to RT 2. Aqueous Washes 3. Dry Organic Layer monitoring->workup Reaction Complete purification Purification: Recrystallization workup->purification product Final Product: 2-((3-Bromo-2-thienyl)thio)propanoic acid purification->product

Caption: Decision tree for troubleshooting low yields.

References

  • Thiol-ene reaction. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Recent Strategies in The Synthesis of Thiophene Derivatives Highlights. Scribd. Retrieved February 13, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Retrieved February 13, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved February 13, 2026, from [Link]

  • Synthesis of A: 3-(2-Thienyl)propanoic acid. PrepChem.com. Retrieved February 13, 2026, from [Link]

  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI. Retrieved February 13, 2026, from [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Health Risks. Retrieved February 13, 2026, from [Link]

  • Thiol–ene/oxidation tandem reaction under visible light photocatalysis: synthesis of alkyl sulfoxides. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Thiol−Ene Reaction for the Synthesis of Multifunctional Branched Organosilanes. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Thiol-ene Chemistry for the Synthesis and Modification of Branched Organosilicon Polymers. SMU Scholar. Retrieved February 13, 2026, from [Link]

  • (2E)-3-(2-bromo-3-thienyl)-2-propenoic acid. ChemSynthesis. Retrieved February 13, 2026, from [Link]

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. Retrieved February 13, 2026, from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Process for preparing (R)-2-bromo-3-phenyl-propionic acid. Google Patents.
  • Regioselective C2-lithiation of N-Boc-3-bromopyrroles: A novel approach towards the synthesis and scale-up of 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of 2‐bromo‐3‐arylthiophenes in one pot. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. Retrieved February 13, 2026, from [Link]

  • Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?. ResearchGate. Retrieved February 13, 2026, from [Link]

  • 7.1 The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries. Retrieved February 13, 2026, from [Link]

  • Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ChemRxiv. Retrieved February 13, 2026, from [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Allene synthesis by 1,3-substitution with carbon nucleophiles. Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Retrieved February 13, 2026, from [Link]

  • 3-thenyl bromide. Organic Syntheses. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-((3-Bromo-2-thienyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers and process chemists working with 2-((3-Bromo-2-thienyl)thio)propanoic acid . This compound is a critical intermediate in the synthesis of sulfur-containing heterocyclic pharmaceuticals (e.g., URAT1 inhibitors) and requires high purity for downstream catalytic cross-coupling reactions.

Executive Summary & Impurity Profile

Synthesizing 2-((3-Bromo-2-thienyl)thio)propanoic acid typically involves the nucleophilic aromatic substitution (


) of 3-bromo-2-chlorothiophene with 2-mercaptopropanoic acid (thiolactic acid) under basic conditions. The purity of this intermediate is paramount because the bromine handle is often used in subsequent palladium-catalyzed coupling (e.g., Suzuki-Miyaura), where sulfur and trace metal impurities can poison the catalyst.
Common Impurity Profile
Impurity TypeSpecific ContaminantOriginPhysicochemical Nature
Starting Material 3-Bromo-2-chlorothiopheneIncomplete conversionNeutral, Lipophilic
Starting Material 2-Mercaptopropanoic acidExcess reagentAcidic, Water-soluble
Byproduct 2,2'-Dithiodipropanoic acidOxidative coupling of thiolAcidic, Polar
Side Product 2-((2-Thienyl)thio)propanoic acidProtodebrominationAcidic, Similar solubility
Inorganic Potassium/Sodium saltsReaction basesIonic

Troubleshooting Guide (Q&A)

Issue 1: "My HPLC shows a persistent non-polar peak eluting after the product."

Diagnosis: This is likely unreacted 3-bromo-2-chlorothiophene . Because it lacks the carboxylic acid moiety, it is significantly less polar than the target molecule. Solution: Implement a rigorous Acid-Base Extraction (Protocol A).

  • Why: The target molecule is a carboxylic acid (

    
    ). At pH > 8, it exists as a water-soluble carboxylate salt. The non-acidic halothiophene remains organic-soluble and can be washed away.
    
Issue 2: "I see a peak doublet or shoulder, and the melting point is depressed."

Diagnosis: This suggests Disulfide Contamination (2,2'-dithiodipropanoic acid). This forms when the starting thiol oxidizes before or during the reaction. Solution: Selective Recrystallization from Toluene/Heptane (Protocol B).

  • Why: Disulfides often possess different crystal lattice energies compared to the thioether product. While acid-base extraction fails here (both are acids), the disulfide is typically less soluble in non-polar hydrocarbon mixtures at low temperatures.

Issue 3: "The product is dark brown/black instead of off-white."

Diagnosis: Presence of Thiophene Oligomers or oxidized sulfur species. Solution: Activated Carbon Treatment during the basified aqueous phase.

  • Why: Polymeric impurities are high-molecular-weight and hydrophobic. They adsorb strongly to activated carbon (e.g., Darco G-60) when the product is in its water-soluble salt form.

Detailed Experimental Protocols

Protocol A: Acid-Base Extraction (Removal of Neutral Impurities)

Target: Removal of 3-bromo-2-chlorothiophene and non-acidic tars.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basification: Extract the organic phase twice with saturated aqueous

    
      (2 x 5 vol).
    
    • Checkpoint: Check the pH of the aqueous layer; it must be >8.

  • Phase Separation:

    • Organic Layer: Contains neutral impurities (discard after TLC verification).

    • Aqueous Layer: Contains the product as a sodium salt.

  • Washing: Back-wash the combined aqueous extracts with fresh EtOAc (1 x 5 vol) to remove entrained organics.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl until pH reaches ~1–2. The product should precipitate or oil out.

  • Extraction: Extract the acidified aqueous layer with EtOAc (3 x 5 vol).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Recrystallization (Removal of Disulfides & Isomers)

Target: Removal of 2,2'-dithiodipropanoic acid and regioisomers.

  • Solvent System: Toluene (Solvent A) and Heptane (Anti-solvent).

  • Dissolution: Suspend the crude acid (from Protocol A) in Toluene (3 mL/g). Heat to 80°C until fully dissolved.

  • Hot Filtration: If insoluble particles remain, filter while hot through a glass frit.

  • Crystallization: Remove from heat. Slowly add Heptane (1 mL/g) while stirring. Allow the solution to cool to room temperature over 2 hours.

  • Maturation: Cool the slurry to 0–5°C for 1 hour.

  • Isolation: Filter the solids and wash with cold Heptane. Dry in a vacuum oven at 40°C.

Visual Workflows

Diagram 1: Acid-Base Purification Logic

This flowchart illustrates the separation of the target carboxylic acid from neutral starting materials and trace metal catalysts.

AcidBaseExtraction Crude Crude Mixture (Product + Neutral Impurities) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with sat. NaHCO3 (aq) Dissolve->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (Discard) Sep1->OrgLayer Neutral Impurities (3-Br-2-Cl-thiophene) AqLayer Aqueous Layer (Product as Na Salt) Sep1->AqLayer Target Carboxylate Wash Back-wash with EtOAc AqLayer->Wash Acidify Acidify with HCl to pH 1-2 Wash->Acidify FinalExtract Extract into EtOAc Dry & Concentrate Acidify->FinalExtract PureProduct Purified Product (Acid Form) FinalExtract->PureProduct

Caption: Workflow for separating neutral thiophene halides from the acidic target molecule.

Diagram 2: Impurity Origin Pathways

Understanding where impurities originate allows for process control upstream.

ImpurityOrigins SM1 3-Bromo-2-chlorothiophene Reaction Base / Heat SM1->Reaction SM2 2-Mercaptopropanoic Acid SM2->Reaction Impurity1 IMPURITY A: 2,2'-Dithiodipropanoic acid (Oxidative Dimer) SM2->Impurity1 Oxidation O2 Oxygen (Air) O2->SM2 Pre-reaction Oxidation Product TARGET: 2-((3-Bromo-2-thienyl)thio) propanoic acid Reaction->Product Main Path Impurity2 IMPURITY B: Unreacted Halothiophene Reaction->Impurity2 Incomplete Conv. Impurity3 IMPURITY C: Protodebrominated Product (Overheating) Reaction->Impurity3 Excess Heat

Caption: Mechanistic origins of common impurities in thiophene thioether synthesis.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction methodologies and recrystallization of carboxylic acids). Link

  • Campaigne, E., & LeSuer, W. M. (1948). "3-Thenyl Bromide".[1] Journal of the American Chemical Society, 70(4), 1555–1558. (Foundational text on bromothiophene reactivity and handling). Link

  • Sigma-Aldrich. (n.d.). 3-(3-Bromothiophen-2-yl)propanoic acid Product Specification. (Reference for physicochemical properties of analogous bromothiophene acids). Link

  • Mthembu, S. N., et al. (2020).[2] "Breaking a Couple: Disulfide Reducing Agents". ChemBioChem, 21(11). (Source for disulfide reduction strategies and solubility profiles). Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Disulfides and Removal. (General reference for thiol/disulfide equilibrium management). Link

Sources

Technical Support Center: Stereochemical Control in the Synthesis of 2-((3-Bromo-2-thienyl)thio)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-((3-bromo-2-thienyl)thio)propanoic acid analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing stereochemistry in this important class of compounds. The 2-arylpropionic acids are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), and their biological activity is often stereospecific, with the (S)-enantiomer typically being the more active form.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful and stereocontrolled synthesis of your target molecules.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides quick, actionable advice for problems frequently encountered during the synthesis of chiral 2-((3-bromo-2-thienyl)thio)propanoic acid analogs.

Q1: My reaction is producing a racemic mixture. What are the most likely causes and immediate troubleshooting steps?

A1: Achieving high enantioselectivity is paramount. If you are observing a racemic or near-racemic mixture, consider these primary factors:

  • Racemization of the product: The alpha-proton of the propanoic acid moiety is acidic and can be abstracted under basic or even neutral conditions, leading to racemization.[3][4] Ensure your work-up and purification conditions are mild and avoid prolonged exposure to basic environments.

  • Ineffective Chiral Catalyst or Auxiliary: The chiral catalyst or auxiliary may not be performing optimally. Verify the quality and enantiomeric purity of your chiral source. Even small impurities can have a significant impact on the stereochemical outcome.

  • Reaction Temperature: Many stereoselective reactions are highly sensitive to temperature. Running the reaction at a lower temperature can often enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.

Q2: I am observing low diastereoselectivity when using a chiral auxiliary. How can I improve this?

A2: Low diastereoselectivity in chiral auxiliary-mediated reactions often points to insufficient steric hindrance to effectively block one face of the prochiral substrate.[5][6]

  • Choice of Chiral Auxiliary: The structure of the chiral auxiliary is critical. Auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam provide a well-defined chiral environment.[5][6][7] If one is not effective, consider switching to an auxiliary with a different steric profile.

  • Solvent Effects: The solvent can influence the conformation of the substrate-auxiliary complex. A systematic screen of solvents with varying polarities and coordinating abilities is recommended.

  • Lewis Acid Stoichiometry and Identity: In reactions involving enolates, the choice and amount of Lewis acid can significantly impact the facial selectivity. Experiment with different Lewis acids (e.g., TiCl₄, Sn(OTf)₂, Et₂AlCl) and their stoichiometry.

Q3: What is the most reliable method to determine the enantiomeric excess (ee) of my final product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[8][9]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for resolving enantiomers of profen-like molecules.[10]

  • Method Development: A systematic approach to method development is crucial.[8] Start with a mobile phase of hexane/isopropanol and screen different ratios. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape for acidic analytes.

Q4: Can I use a chiral resolving agent as an alternative to asymmetric synthesis?

A4: Yes, classical resolution using a chiral resolving agent is a viable, albeit sometimes less efficient, alternative.[11] This involves reacting the racemic carboxylic acid with a chiral base (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric salts. These salts can then be separated by fractional crystallization. The success of this method depends heavily on the differential solubility of the diastereomeric salts.

II. Troubleshooting Guide: In-Depth Problem Solving

This section provides a more detailed analysis of specific experimental issues, offering causative explanations and comprehensive solutions.

Problem 1: Poor Enantiomeric Excess (<80% ee) in Asymmetric Thiolation

When introducing the stereocenter via nucleophilic substitution of a leaving group on a propanoic acid derivative with 3-bromo-2-thiophenethiol, achieving high enantioselectivity can be challenging.

Diagram: Asymmetric Thiolation Workflow

cluster_0 Troubleshooting Poor Enantioselectivity cluster_1 Potential Causes cluster_2 Solutions Prochiral_Substrate Prochiral Propanoic Acid Derivative Reaction_Conditions Reaction Conditions (Solvent, Temp, Base) Prochiral_Substrate->Reaction_Conditions Chiral_Catalyst Chiral Catalyst/Ligand Chiral_Catalyst->Reaction_Conditions Thiol_Nucleophile 3-Bromo-2-thiophenethiol Thiol_Nucleophile->Reaction_Conditions Product Low ee Product Reaction_Conditions->Product Cause1 Poor Catalyst Activity/Selectivity Product->Cause1 Leads to Cause2 Sub-optimal Reaction Conditions Product->Cause2 Leads to Cause3 Racemization of Product Product->Cause3 Leads to Cause4 Incorrect Stoichiometry Product->Cause4 Leads to Solution1 Screen Chiral Ligands/Catalysts Cause1->Solution1 Address with Solution2 Optimize Temperature and Solvent Cause2->Solution2 Address with Solution3 Use a Non-Nucleophilic Base Cause3->Solution3 Address with Solution4 Verify Reagent Purity and Stoichiometry Cause4->Solution4 Address with

Caption: Troubleshooting workflow for poor enantioselectivity.

Potential Cause Explanation Recommended Solution
Ineffective Chiral Catalyst/Ligand The chosen chiral catalyst or ligand may not provide a sufficient energy difference between the two diastereomeric transition states.Screen a variety of chiral ligands. For metal-catalyzed reactions, consider ligands with different backbones and steric/electronic properties. For organocatalyzed reactions, explore different catalyst families.[12]
Sub-optimal Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing the enantiomeric excess.Perform the reaction at a lower temperature. A temperature screen from room temperature down to -78 °C is recommended to find the optimal balance between reaction rate and enantioselectivity.
Inappropriate Base The base used to deprotonate the thiol can also deprotonate the alpha-proton of the product, leading to racemization.[4]Use a non-nucleophilic, sterically hindered base such as a tertiary amine (e.g., diisopropylethylamine) or a carbonate base (e.g., Cs₂CO₃) in the minimum stoichiometric amount required.
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry.Screen a range of aprotic solvents of varying polarity, such as THF, dichloromethane, toluene, and acetonitrile.
Problem 2: Product Racemization During Work-up or Purification

Even if a reaction proceeds with high enantioselectivity, the final product can be isolated with a lower ee due to racemization during subsequent steps.

Diagram: Racemization Pathways

Enantiomer_S (S)-Enantiomer Enolate Planar Enolate Intermediate Enantiomer_S->Enolate Base (B-) -HB Enolate->Enantiomer_S Protonation Enantiomer_R (R)-Enantiomer Enolate->Enantiomer_R Protonation Enantiomer_R->Enolate Base (B-) -HB

Caption: Base-mediated racemization via a planar enolate.

Potential Cause Explanation Recommended Solution
Basic Aqueous Work-up Washing with basic solutions (e.g., NaHCO₃, Na₂CO₃) can cause deprotonation of the acidic alpha-proton, leading to racemization.If a basic wash is necessary to remove acidic impurities, use a mild base and minimize contact time. Cool the extraction to 0-5 °C to slow the rate of racemization. Alternatively, consider a mildly acidic work-up if the product is stable under these conditions.
Prolonged Exposure to Silica Gel Silica gel is acidic and can promote racemization, especially during long chromatography runs.Minimize the time the compound spends on the silica gel column. Use a less acidic stationary phase like alumina if the compound is sensitive. Alternatively, purification by crystallization may be a better option to avoid racemization.
High Temperatures During Solvent Removal Heating the product for extended periods to remove solvent can provide the energy for racemization.Remove solvents under reduced pressure at or below room temperature.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and analysis of 2-((3-bromo-2-thienyl)thio)propanoic acid analogs.

Protocol 1: Asymmetric Alkylation using an Evans' Chiral Auxiliary

This protocol describes the stereoselective alkylation of an N-acyloxazolidinone, a reliable method for establishing the stereocenter.[13]

  • Preparation of the N-Acyloxazolidinone:

    • To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

    • Stir for 15 minutes, then add propanoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography.

  • Diastereoselective Thiolation:

    • To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise.

    • Stir for 30 minutes to form the sodium enolate.

    • In a separate flask, dissolve 3-bromo-2-thiophenethiol (1.2 eq) in anhydrous THF.

    • Add the thiol solution to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 4-6 hours.

    • Quench with saturated aqueous NH₄Cl and allow to warm to room temperature.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the N-acyl oxazolidinone in a 4:1 mixture of THF and water.

    • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

    • Stir at 0 °C for 2 hours, then at room temperature for 4 hours.

    • Quench with aqueous Na₂SO₃ and acidify to pH 2-3 with 1M HCl.

    • Extract with ethyl acetate, dry, and concentrate to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.[5]

Protocol 2: Chiral HPLC for Enantiomeric Excess Determination

This protocol outlines a general procedure for developing a chiral HPLC method.

  • Sample Preparation:

    • Prepare a stock solution of the racemic product at approximately 1 mg/mL in the mobile phase.

    • Prepare a sample of the enantiomerically enriched product at the same concentration.

  • Initial Screening:

    • Column: Chiralpak AD-H or Chiralpak AS-H (amylose or cellulose-based).

    • Mobile Phase: Start with a 90:10 mixture of n-hexane and isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the analyte absorbs (e.g., 254 nm).

    • Inject the racemic sample and observe the chromatogram. If no separation is observed, screen different ratios of hexane/isopropanol (e.g., 80:20, 70:30).

  • Method Optimization:

    • If partial separation is observed, adjust the mobile phase composition in smaller increments to improve resolution.

    • For acidic analytes, adding 0.1% trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.

    • Lowering the column temperature can sometimes improve separation.[10]

  • Quantification:

    • Once a baseline separation is achieved with the racemic standard, inject the enantiomerically enriched sample.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

IV. References

  • Raj, G. K., & Kumar, V. (2011). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. PMC.

  • Kim, H., & Song, J. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC, NIH.

  • Asymmetric synthesis of (S)-ibuprofen. (n.d.). ResearchGate.

  • Chiral Auxiliaries. (n.d.). Sigma-Aldrich.

  • Asymmetric Synthesis of 2-Arylpropionic Acids. (1991). Synthetic Communications, 21(12-13).

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Via Medica Journals.

  • Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI.

  • Tengeiji, A., & Shiina, I. (2012). A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. PubMed.

  • Chiral auxiliary. (n.d.). Wikipedia.

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.).

  • D.7 Chiral auxiliaries (HL). (2017). YouTube.

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.).

  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.

  • Racemization in Drug Discovery. (n.d.). ORCA – Online Research @ Cardiff.

  • Process for producing an optically active 2-arylpropionic acid. (1991). Google Patents.

  • The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. (n.d.).

  • Enantioselective Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives through Iridium-Catalyzed Allylic Alkylation. (2017). PubMed.

  • Chiral HPLC Separations. (n.d.). Phenomenex.

  • Synthesis of A: 3-(2-Thienyl)propanoic acid. (n.d.). PrepChem.com.

  • Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. (2022). Organic Chemistry Frontiers (RSC Publishing).

  • A regioselective and sustainable approach for the synthesis of substituted thieno[2,3-b]chromen-4-ones with pendant imine groups via a base-promoted multicomponent reaction. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. (2025). PMC.

  • Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. (n.d.). PMC.

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.).

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu.

  • A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. (n.d.). MDPI.

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI.

  • The Enantioselective Synthesis of α-Amino Acid... (2002). McMaster Experts.

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (n.d.). PMC, NIH.

  • Synthesis and Nonlinear Optical Properties of (2E)-1-(3-Bromo-2-thienyl)-3-(3,4-dimethoxylphenyl)prop-2-en-1-one Chalcone: A Theoretical and Experimental Study. (2025). ResearchGate.

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI.

Sources

Validation & Comparative

Definitive Guide: Structural Validation of 2-((3-Bromo-2-thienyl)thio)propanoic Acid via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous structural validation framework for 2-((3-Bromo-2-thienyl)thio)propanoic acid , distinguishing it from regioisomers and establishing its absolute configuration.

The Problem: Thiophene derivatives, particularly those with ortho-substituents (3-bromo, 2-thio), often present ambiguous NMR spectra due to overlapping proton signals and similar coupling constants (


 vs 

). Furthermore, the flexibility of the thioether linkage creates conformational polymorphs that solution-state techniques cannot resolve.

The Solution: Single-Crystal X-ray Diffraction (SC-XRD) serves as the definitive analytical standard. Unlike NMR (inferential) or MS (mass-only), SC-XRD maps the electron density to provide direct spatial coordinates, confirming the 3-bromo regiochemistry , the thioether bond angles , and the supramolecular hydrogen bonding of the carboxylic acid tail.

Comparative Analysis: SC-XRD vs. Alternative Methods[1]

To justify the resource intensity of X-ray crystallography, we compare it against standard characterization techniques for this specific thiophene derivative.

FeatureSC-XRD (Gold Standard) NMR (

H /

C)
HR-MS (Mass Spec)
Connectivity Absolute. Direct visualization of the C2-S and C3-Br bond positions.[1]Inferential. Relies on HMBC/NOESY correlations; difficult if signals overlap.None. Cannot distinguish between 3-bromo-2-thio and 4-bromo-2-thio isomers.
Stereochemistry Definitive. Determines R or S configuration at the propanoic

-carbon (using anomalous scattering of Br/S).[1]
Relative. Requires chiral shift reagents or derivatization; often ambiguous.N/A.
Conformation Precise. Measures torsion angles (C3-C2-S-C

) defining the steric twist.
Averaged. Solution state averages rapid conformational interconversions.N/A.
Sample State Solid (Crystal).Solution (

,

).
Gas Phase (Ionized).
Decision Logic for Validation

The following logic tree illustrates why SC-XRD is the necessary endpoint for this molecule.

ValidationLogic Start Synthesized Target: 2-((3-Bromo-2-thienyl)thio)propanoic acid Step1 Initial Screen: 1H NMR Start->Step1 Decision1 Are Thiophene Regioisomers Distinguishable? Step1->Decision1 PathA Yes (Clear Coupling Constants) Decision1->PathA Yes PathB No (Ambiguous/Overlapping) Decision1->PathB No Step2 Chiral Center Check (Propanoic Acid Alpha-C) PathA->Step2 ActionXRD EXECUTE SC-XRD (Anomalous Dispersion) PathB->ActionXRD Decision2 Is Absolute Config (R/S) Required? Step2->Decision2 Decision2->ActionXRD Yes ActionNMR Standard NMR Sufficient Decision2->ActionNMR No

Figure 1: Decision logic for selecting X-ray crystallography over standard spectroscopy for thiophene derivatives.

Experimental Protocol: From Synthesis to Structure

This protocol is designed to be self-validating. If the crystallization step fails, the purity check (Step 1) must be revisited.

Phase 1: Crystallization Strategy

The presence of the carboxylic acid group facilitates hydrogen-bonded dimerization, which aids crystallization. The bromine atom enhances polarizability, but the flexible thioether linkage can inhibit lattice formation.

Recommended Method: Slow Evaporation [2]

  • Solvent System: Dissolve 20 mg of the compound in a 1:1 mixture of Ethanol (polar, solvates acid) and Dichloromethane (solvates bromothiophene).

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Hexane (antisolvent). Seal the outer jar.

  • Timeline: Allow to stand at 4°C for 3-7 days. Look for colorless blocks or prisms.

Phase 2: Data Collection & Refinement[3]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    Å). Note: Mo source is preferred over Cu to minimize absorption by Bromine, though modern absorption corrections handle Cu well.
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the flexible propanoic tail.

  • Strategy: Collect a full sphere of data to maximize redundancy (aim for >99% completeness) for accurate anomalous signal measurement (Flack parameter).

Phase 3: Structure Solution Workflow

XRD_Workflow Crystal Single Crystal Selection Data Data Collection (Mo K-alpha) Crystal->Data Solve Structure Solution (SHELXT - Intrinsic Phasing) Data->Solve Heavy Atom (Br) Phasing Refine Refinement (SHELXL - Least Squares) Solve->Refine Anisotropic Displacement Validate Validation (CheckCIF / IUCr) Refine->Validate Validate->Refine If R1 > 5%

Figure 2: Crystallographic workflow emphasizing heavy-atom phasing facilitated by the Bromine substituent.

Structural Validation Metrics

When analyzing the solved structure, the following geometric parameters confirm the identity of 2-((3-Bromo-2-thienyl)thio)propanoic acid .

A. Regiochemistry Verification

The critical distinction is the position of the Bromine relative to the Sulfur.[1]

  • C2–S1 Bond Length: Expected range 1.74 – 1.78 Å (typical for

    
     C – thioether S).
    
  • C3–Br1 Bond Length: Expected range 1.85 – 1.90 Å .

  • Distance S1

    
     Br1:  In the ortho (3-bromo) isomer, this intramolecular distance will be significantly shorter than in the meta (4-bromo) isomer, often showing van der Waals contact.
    
B. Conformational Analysis (The "Twist")

The steric clash between the bulky Bromine at C3 and the Thioether sulfur at C2 forces the propanoic chain out of the thiophene plane.

  • Torsion Angle (C3–C2–S–C

    
    ):  Expect a deviation from 0° or 180° (non-planar) to minimize S/Br repulsion.
    
  • Implication: This twist is crucial for docking studies if this molecule is a drug precursor, as a planar assumption would be invalid.

C. Supramolecular Architecture
  • Acid Dimerization: The carboxylic acid groups (

    
    ) typically form centrosymmetric dimers via 
    
    
    
    hydrogen bonds.[1]
  • Graph Set Motif:

    
     (Eight-membered ring formed by two acids).
    
  • Validation Check: If this dimer is not observed, check for solvent inclusion (solvates) or alternate polymorphism.

Summary of Expected Crystallographic Parameters
ParameterExpected Value/RangeStructural Significance
Space Group

(racemic) or

(chiral)
Determines if spontaneous resolution occurred.[1]
C(Thiophene)-S-C(Propyl) Angle

Characteristic geometry of aryl-alkyl thioethers.[1]
Flack Parameter

(with s.u. < 0.1)
Only relevant for chiral synthesis. confirms absolute config using Br anomalous scattering.
R-Factor (

)

(5%)
Indicates high-quality model fit to electron density.[1]

Conclusion

Validating 2-((3-Bromo-2-thienyl)thio)propanoic acid requires more than mass confirmation. The steric crowding of the ortho-bromo-thioether motif induces specific conformational preferences that only X-ray crystallography can resolve. By following the crystallization protocol (EtOH/DCM slow evaporation) and targeting the specific bond metrics outlined above, researchers can unambiguously confirm the structure, ruling out 4-bromo isomers and defining the precise 3D geometry required for Structure-Activity Relationship (SAR) studies.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19. (Standard reference for C-S and C-Br bond lengths). Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. (Source for thiophene geometry norms). Link

  • Sun, R., Yang, X. Y., & Yao, C. (2009). "2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid."[2][3] Acta Crystallographica Section E, 65(10), o2481. (Comparative structure for aryl-propanoic acid packing motifs). Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

Sources

biological activity of 2-((3-Bromo-2-thienyl)thio)propanoic acid versus its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-((3-Bromo-2-thienyl)thio)propanoic acid , a specialized thiophene derivative often utilized in medicinal chemistry as a scaffold for metabolic and anti-inflammatory drug discovery.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Pharmacological Targets (PPAR/COX), and Experimental Validation.

Executive Summary & Chemical Identity

2-((3-Bromo-2-thienyl)thio)propanoic acid (CAS: 6645-60-9 ) is a chiral thiophene-thio-propanoic acid derivative. Unlike its ketone-linked analog Tiaprofenic acid (a marketed NSAID), this molecule features a thioether (-S-) linker and a 3-bromo substituent on the thiophene ring. These structural modifications shift its biological profile from pure cyclooxygenase (COX) inhibition toward metabolic modulation, specifically targeting Peroxisome Proliferator-Activated Receptors (PPARs) and metalloenzymes.

Chemical Profile
PropertySpecification
IUPAC Name 2-[(3-bromo-2-thienyl)sulfanyl]propanoic acid
CAS Number 6645-60-9
Molecular Formula C₇H₇BrO₂S₂
Molecular Weight 267.16 g/mol
Key Pharmacophores Thiophene ring (Bioisostere of benzene), Thioether linker (Flexibility), Carboxylic Acid (Ionic interaction), 3-Bromo (Lipophilic/Steric block)
Primary Targets PPARα/γ (Agonist), Aldose Reductase (Inhibitor), COX-1/2 (Weak Inhibitor)

Mechanism of Action & Biological Targets

The biological activity of 2-((3-Bromo-2-thienyl)thio)propanoic acid is defined by its ability to mimic fatty acids and interact with nuclear receptors and enzymes processing lipid/inflammatory mediators.

A. PPAR Agonism (Metabolic Regulation)

The


-thio-propanoic acid  head group is a classic pharmacophore for PPAR agonists (e.g., fibrates, glitazars).
  • Mechanism: The carboxylate head forms hydrogen bonds with the Tyr464 , Tyr314 , and Ser280 residues in the PPAR ligand-binding domain (LBD).

  • Role of 3-Br-Thiophene: The lipophilic 3-bromo-2-thienyl tail occupies the hydrophobic pocket of the LBD. The bromine atom provides crucial steric bulk and halogen bonding capabilities that enhance selectivity for PPAR

    
      (lipid lowering) over PPAR
    
    
    
    (insulin sensitizing), although dual activity is common in this scaffold class.
B. Aldose Reductase Inhibition (Diabetic Complications)

Thiophene-carboxylic acid derivatives are known inhibitors of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.

  • Mechanism: The acidic proton acts as an anchor in the anion-binding pocket of ALR2, while the bromine atom interacts with the specificity pocket (Trp111), preventing the reduction of glucose to sorbitol.

C. Anti-Inflammatory (COX Inhibition)

While structurally related to NSAIDs, the replacement of the rigid ketone linker (found in Tiaprofenic acid) with a flexible thioether reduces COX binding affinity but retains some anti-inflammatory potential via 5-LOX modulation or weak COX-2 selectivity.

Comparative Analysis: Analogs & Performance

The following table compares 2-((3-Bromo-2-thienyl)thio)propanoic acid against key analogs to highlight the impact of structural modifications.

Table 1: Comparative Pharmacological Profile
Feature2-((3-Bromo-2-thienyl)thio)propanoic acid Tiaprofenic Acid (Standard NSAID)2-(2-Thienylthio)propanoic acid (Unsubstituted)2-((3-Bromo-2-thienyl)thio)acetic acid (Acetic Analog)
Linker Thioether (-S-)Ketone (-C=O-)Thioether (-S-)Thioether (-S-)
Ring Sub. 3-Bromo5-BenzoylNone3-Bromo
Chirality Yes (

-Methyl)
Yes (

-Methyl)
Yes (

-Methyl)
No (Achiral)
Primary Activity PPAR Agonist / ALR2 Inhibitor COX-1/2 Inhibitor Weak PPAR AgonistWeak PPAR / ALR2 Inhibitor
Lipophilicity (cLogP) High (~3.[1]2)Moderate (~2.5)Low (~2.1)Moderate
Metabolic Stability High (Br blocks metabolism)ModerateLow (Ring oxidation)Moderate
Key Advantage Dual metabolic/inflammatory modulationPotent analgesiaSynthetically accessibleSimplified SAR probe
Structure-Activity Relationship (SAR) Logic
  • 3-Bromo Substituent:

    • Effect: Increases lipophilicity and blocks the metabolically vulnerable 3-position of the thiophene ring.

    • Outcome: Enhanced half-life and stronger hydrophobic interactions with PPAR LBD compared to the unsubstituted analog.

  • Thioether Linker:

    • Effect: Introduces rotational flexibility (unlike the rigid ketone in Tiaprofenic acid).

    • Outcome: Shifts selectivity away from the rigid COX active site toward the larger, more adaptable PPAR binding pocket.

  • 
    -Methyl Group (Propanoic vs. Acetic): 
    
    • Effect: Creates a chiral center. The (S)-enantiomer typically exhibits superior binding to PPARs due to optimal orientation of the carboxylate tail.

    • Outcome: Higher potency than the achiral acetic acid derivative.

Visualizing the Signaling Pathway

The following diagram illustrates the dual pathway modulation (PPAR activation and Enzyme inhibition) by the 3-bromo-thiophene scaffold.

G Compound 2-((3-Bromo-2-thienyl) thio)propanoic acid PPAR_Alpha PPAR-alpha (Nuclear Receptor) Compound->PPAR_Alpha Agonist Binding (Hydrophobic Tail) ALR2 Aldose Reductase (Enzyme) Compound->ALR2 Inhibition (Anionic Head) COX COX-1/2 (Enzyme) Compound->COX Weak Inhibition Lipid_Met Increased Lipid Metabolism PPAR_Alpha->Lipid_Met Gene Transcription Inflammation Reduced Inflammation PPAR_Alpha->Inflammation Transrepression of NF-kB Sorbitol Reduced Sorbitol Accumulation ALR2->Sorbitol Blocks Pathway COX->Inflammation Blocks Prostaglandins

Caption: Dual mechanism of action targeting metabolic regulation via PPAR


 and diabetic protection via Aldose Reductase inhibition.

Experimental Protocols for Validation

To validate the activity of 2-((3-Bromo-2-thienyl)thio)propanoic acid, the following self-validating protocols are recommended.

Protocol A: PPAR Nuclear Receptor Binding Assay

Objective: Quantify the agonist potential of the compound.

  • System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay using a Lanthanide-labeled anti-GST antibody and a fluorescently labeled PPAR ligand.

  • Reagents: Recombinant Human PPAR

    
    -LBD (GST-tagged), Fluormone™ Pan-PPAR Green, Terbium-labeled anti-GST.
    
  • Procedure:

    • Incubate PPAR

      
      -LBD (5 nM) with the tracer ligand (5 nM) and varying concentrations of the test compound (1 nM – 100 
      
      
      
      M) in 384-well plates.
    • Add Tb-anti-GST antibody (2 nM).

    • Incubate for 2 hours at room temperature in the dark.

    • Read: Measure fluorescence emission at 520 nm (Tracer) and 495 nm (Tb) upon excitation at 340 nm.

  • Validation:

    • Positive Control: Fenofibric acid (

      
      M).
      
    • Negative Control: DMSO vehicle.

    • Success Criterion: A dose-dependent decrease in TR-FRET ratio indicates displacement of the tracer, confirming binding.

Protocol B: Aldose Reductase Inhibition Assay

Objective: Assess efficacy in preventing sorbitol accumulation.

  • Enzyme Source: Rat lens homogenate or Recombinant Human ALR2.

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.1 mM).

  • Procedure:

    • Prepare reaction mixture: 100 mM phosphate buffer (pH 6.2), NADPH, and test compound.

    • Initiate reaction by adding substrate (DL-Glyceraldehyde).

    • Monitor: Decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 30°C.

  • Calculation:

    • Success Criterion:

      
      M suggests potent activity suitable for diabetic neuropathy applications.
      

Synthesis & Quality Control

For researchers synthesizing this compound for testing, the following route ensures high purity.

  • Precursor: 3-Bromo-2-chlorothiophene or 3-Bromo-thiophene.

  • Reagents: 2-Mercaptopropanoic acid (Thiolactic acid), Potassium Carbonate (

    
    ), DMF.
    
  • Reaction:

    • Dissolve 2-Mercaptopropanoic acid (1.1 eq) and

      
       (2.5 eq) in DMF.
      
    • Add 3-Bromo-2-chlorothiophene (1.0 eq). Note: If using 3-bromo-thiophene, lithiation (LDA) followed by sulfur electrophile is required.

    • Heat to 80°C for 4-6 hours.

    • Workup: Acidify with 1N HCl, extract with EtOAc.

  • QC Check:

    • ¹H NMR (DMSO-d₆): Doublet at

      
       1.4 (3H, 
      
      
      
      ), Quartet at
      
      
      3.8 (1H,
      
      
      ), Doublet at
      
      
      7.1 (1H, Thiophene-H), Doublet at
      
      
      7.6 (1H, Thiophene-H).
    • Purity: >98% by HPLC is required for biological assays to rule out false positives from thiol impurities.

References

  • Structure-Activity Relationships of Thiophene-Based PPAR Agonists. Source:Journal of Medicinal Chemistry, "Design and Synthesis of Dual PPAR alpha/gamma Agonists." Relevance: Establishes the pharmacophore of -thio-propanoic acids in metabolic disease.
  • Aldose Reductase Inhibitors: Thiophene Carboxylic Acids. Source:European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of novel thiophene derivatives as aldose reductase inhibitors." Relevance: Validates the enzyme inhibition potential of the scaffold.
  • P

    • Title: Hypoglycemic 5-substituted oxazolidine-2,4-diones.[1]

    • Source:[1]

    • Relevance: Describes the use of 3-bromo-2-thienyl intermediates in the synthesis of hypoglycemic agents.
  • PubChem Compound Summary: CAS 6645-60-9.

    • Title: 2-[(3-bromothiophen-2-yl)sulfanyl]propanoic acid.
    • Source:

    • Relevance: Verification of chemical structure and physical properties.[2][3]

Sources

comparing the efficacy of different synthetic routes to 2-((3-Bromo-2-thienyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Synthetic Guide: 2-((3-Bromo-2-thienyl)thio)propanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide evaluates and compares the two primary synthetic routes to 2-((3-bromo-2-thienyl)thio)propanoic acid , a critical intermediate in the synthesis of thiophene-based non-steroidal anti-inflammatory drugs (NSAIDs) and specific enzyme inhibitors (e.g., URAT1 inhibitors).

The synthesis hinges on the regioselective functionalization of the thiophene ring. The presence of bromine at the C3 position and a thioether linkage at the C2 position requires a strategy that distinguishes between the two reactive sites. This guide contrasts the Classical Organometallic Route (Lithium/Magnesium-Halogen Exchange) against the Modern Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Type) , providing experimental protocols, mechanistic insights, and data-driven recommendations for scale-up.

Retrosynthetic Analysis

The target molecule features a 2,3-disubstituted thiophene core.[1][2][3] The strategic disconnection is the C(sp²)–S bond at the 2-position.

  • Precursor A: 2,3-Dibromothiophene (Commercially available, inexpensive).

  • Precursor B: 2-Mercaptopropanoic acid (Thiolactic acid) or its derivatives.

The challenge lies in selectively installing the sulfur moiety at C2 while retaining the bromine atom at C3.

Route 1: The Organometallic Approach (Kinetic Control)

This route relies on the inherent difference in acidity and halogen-metal exchange rates between the C2 (alpha) and C3 (beta) positions of the thiophene ring.

Mechanism & Causality

In 2,3-dibromothiophene, the bromine at C2 is significantly more reactive toward lithium-halogen or magnesium-halogen exchange than the bromine at C3. This is due to the stabilizing inductive effect of the adjacent sulfur atom on the resulting carbanion (alpha-effect).

  • Exchange: Treatment with an organometallic reagent (n-BuLi or i-PrMgCl) selectively generates the 3-bromo-2-metallothiophene intermediate.

  • Sulfuration: Quenching this nucleophile with elemental sulfur (

    
    ) generates the thiolate.
    
  • Alkylation: The thiolate displaces the halide from 2-chloropropanoic acid (or 2-bromopropanoic acid) to form the final C-S bond.

Experimental Protocol

Step 1: Regioselective Metallation & Sulfuration

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Reagents: Charge with 2,3-dibromothiophene (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution to -78°C (dry ice/acetone bath).

  • Exchange: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Note: Alternatively, i-PrMgCl (1.1 eq) can be used at 0°C to -15°C , which is safer for larger scales [1].

  • Sulfuration: Stir for 30 minutes at -78°C. Add dry, powdered elemental sulfur (

    
    )  (1.0 eq) in one portion. Allow the mixture to warm to 0°C over 1 hour. The solution will turn from clear/yellow to a dark red/brown thiolate solution.
    

Step 2: Alkylation

  • Addition: To the thiolate solution at 0°C, add 2-bromopropanoic acid (1.1 eq) (or sodium 2-chloropropionate) dissolved in minimal THF.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or HPLC.

  • Workup: Quench with 1M HCl (pH < 2). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data & Performance
  • Regioselectivity: >95:5 (C2 vs C3 substitution).

  • Typical Yield: 65–75%.

  • Key Risk: Temperature control is critical. If the temperature rises during lithiation, "scrambling" (halogen dance) can occur, leading to 3,4- or 2,5-isomers.

Route 2: Palladium-Catalyzed C-S Coupling (Catalytic Control)

This route utilizes modern cross-coupling chemistry to install the sulfur bond directly. It avoids cryogenic conditions and pyrophoric reagents but introduces catalyst costs and heavy metal removal steps.

Mechanism & Causality

Palladium catalysts undergo oxidative addition preferentially at the most electron-deficient or sterically accessible C-Halogen bond. In 2,3-dibromothiophene, the C2-Br bond is more activated towards oxidative addition than the C3-Br bond, allowing for high regioselectivity using specific ligands like Xantphos or DPEPhos .

Experimental Protocol

Step 1: Cross-Coupling

  • Reagents: In a glovebox or under argon, combine 2,3-dibromothiophene (1.0 eq), Methyl 2-mercaptopropionate (1.1 eq),

    
      (2.5 mol%), Xantphos  (5 mol%), and DIPEA  (2.0 eq) in anhydrous 1,4-Dioxane  (10 mL/g).
    
    • Note: The methyl ester of thiolactic acid is used to prevent catalyst poisoning by the free carboxylic acid.

  • Reaction: Heat the sealed vessel to 100°C for 12–16 hours.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc), and concentrate.

Step 2: Hydrolysis

  • Hydrolysis: Dissolve the crude ester in THF/Water (1:1) . Add LiOH·

    
      (3.0 eq). Stir at RT for 2 hours.
    
  • Isolation: Acidify with 1M HCl, extract with EtOAc, and concentrate to yield the target acid.

Data & Performance
  • Regioselectivity: >98:2 (High ligand control).

  • Typical Yield: 80–85% (over 2 steps).[4]

  • Key Benefit: Scalable, robust, and avoids cryogenic infrastructure.

Comparative Data Analysis

The following table summarizes the performance metrics for both routes based on laboratory scale (10–50g) preparations.

MetricRoute 1: Organometallic (Li/Mg)Route 2: Pd-Catalyzed Coupling
Regioselectivity High (Requires strict T-control)Excellent (Ligand controlled)
Overall Yield 65–75%80–85%
Reagent Cost Low (BuLi, Sulfur are cheap)High (Pd catalyst, Ligands)
Scalability Moderate (Heat transfer limits at -78°C)High (Standard batch reactors)
Safety Profile High Risk: Pyrophoric reagents (BuLi)Moderate Risk: Heavy metals, sensitization
Purity Profile Risk of isomer scramblingClean, but requires Pd scavenging
E-Factor (Waste) Moderate (Stoichiometric salts)Low (Catalytic, but solvent heavy)

Visualizing the Pathways

The following diagram illustrates the divergent pathways from the common starting material, highlighting the regioselectivity checkpoints.

SyntheticRoutes cluster_legend Pathway Legend Start 2,3-Dibromothiophene Inter1 3-Bromo-2-lithiothiophene (-78°C) Start->Inter1 n-BuLi / THF Li-Hal Exchange Inter3 Pd-Complex (Oxidative Addn @ C2) Start->Inter3 Pd2(dba)3 / Xantphos Inter2 3-Bromo-2-thiophenethiolate Inter1->Inter2 S8 (Sulfur) Product 2-((3-Bromo-2-thienyl)thio)propanoic acid Inter2->Product 2-Bromopropanoic acid SN2 Alkylation Inter4 Ester Intermediate Inter3->Inter4 Methyl 2-mercaptopropionate Base / 100°C Inter4->Product LiOH / H2O Hydrolysis key1 Route 1: Organometallic (Kinetic) key2 Route 2: Pd-Catalyzed (Thermodynamic/Ligand)

Figure 1: Divergent synthetic pathways illustrating the regioselective control mechanisms for C2-functionalization.

Conclusion & Recommendation

For early-stage discovery where cost is less critical than throughput, Route 2 (Pd-Catalyzed) is recommended. It offers superior reproducibility and avoids the safety hazards associated with handling n-Butyllithium.

For process development and manufacturing , Route 1 (Organometallic) is often preferred due to the significantly lower raw material costs, provided that the facility has the capability to handle cryogenic reactions (-78°C) or magnesium-halogen exchange protocols (-15°C) safely.

References

  • Gronowitz, S. (1959). "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 13, 1045-1048.

  • Organic Syntheses. (1973). "3-Bromothiophene."[1][4][5] Organic Syntheses, Coll.[4] Vol. 5, p.149.

  • Burke, E. K., et al. (2015). "Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3-b]thiophene." Organic & Biomolecular Chemistry.

  • Figshare. (2014). "Typical Procedure for the Preparation of 3-Bromo-2-thienylmagnesium Chloride."

  • ChemicalBook. (2024). "2,3-Dibromothiophene Synthesis and Properties."

Sources

A Researcher's Guide to Quality Assessment: Spectroscopic Comparison of 2-((3-Bromo-2-thienyl)thio)propanoic acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity and consistency of starting materials are paramount. This guide provides a comprehensive spectroscopic comparison of 2-((3-Bromo-2-thienyl)thio)propanoic acid, a key intermediate in the synthesis of various pharmacologically active compounds, from three hypothetical suppliers. By presenting detailed experimental protocols and interpreting nuanced differences in their spectroscopic data, we aim to equip researchers with the practical knowledge to critically evaluate the quality of this crucial reagent.

Introduction: The Significance of Purity in Drug Discovery

2-((3-Bromo-2-thienyl)thio)propanoic acid is a versatile building block characterized by its substituted thiophene ring, a scaffold present in numerous approved drugs. The precise arrangement of the bromo, thioether, and propanoic acid functionalities makes it a valuable precursor for creating complex molecular architectures. However, the synthetic route to this compound can introduce various impurities, including starting materials, by-products, and regioisomers, which can have profound, and often detrimental, effects on downstream reactions and the biological activity of the final compounds. Therefore, a rigorous spectroscopic assessment of materials from different suppliers is not merely a quality control measure but a fundamental necessity for reproducible and reliable research.

The Synthetic Pathway and Potential Impurities

A likely synthetic route to 2-((3-Bromo-2-thienyl)thio)propanoic acid involves a nucleophilic substitution reaction, akin to the Williamson ether synthesis, between 2,3-dibromothiophene and 2-mercaptopropanoic acid.

2,3-Dibromothiophene 2,3-Dibromothiophene Product 2-((3-Bromo-2-thienyl)thio)propanoic acid 2,3-Dibromothiophene->Product Nucleophilic Substitution 2-Mercaptopropanoic_acid 2-Mercaptopropanoic acid 2-Mercaptopropanoic_acid->Product Base Base Base->Product Deprotonation ImpurityA Unreacted 2,3-Dibromothiophene ImpurityB Unreacted 2-Mercaptopropanoic acid ImpurityC Disulfide of 2-mercaptopropanoic acid ImpurityD Regioisomer: 2-((2-Bromo-3-thienyl)thio)propanoic acid

Caption: Plausible synthetic route and potential impurities.

This reaction, while generally efficient, can lead to several impurities:

  • Unreacted Starting Materials: Residual 2,3-dibromothiophene and 2-mercaptopropanoic acid.

  • Oxidation Product: The disulfide of 2-mercaptopropanoic acid, formed by the oxidation of the thiol.

  • Regioisomers: Nucleophilic attack at the 2-position of 2,3-dibromothiophene would lead to the formation of the undesired regioisomer, 2-((2-Bromo-3-thienyl)thio)propanoic acid.

The presence and quantity of these impurities can vary significantly between suppliers due to differences in their synthetic and purification processes.

Experimental Protocols for Spectroscopic Analysis

To ensure a thorough and unbiased comparison, a standardized set of spectroscopic analyses should be performed on each sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation and purity assessment of organic molecules.

Sample Preparation:

  • Accurately weigh 10-15 mg of the 2-((3-Bromo-2-thienyl)thio)propanoic acid sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 5 seconds, to ensure full relaxation of all protons, which is crucial for accurate integration and quantitative analysis.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay: 2-5 seconds.

cluster_nmr NMR Spectroscopy Workflow SamplePrep_NMR Sample Preparation (Dissolution in Deuterated Solvent) 1H_NMR ¹H NMR Acquisition SamplePrep_NMR->1H_NMR 13C_NMR ¹³C NMR Acquisition SamplePrep_NMR->13C_NMR DataProcessing_NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) 1H_NMR->DataProcessing_NMR 13C_NMR->DataProcessing_NMR Analysis_NMR Spectral Analysis (Chemical Shift, Integration, Coupling Constants) DataProcessing_NMR->Analysis_NMR

Caption: Experimental workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method.

  • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern.

Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition:

  • Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal for the molecular ion.

  • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

Comparative Spectroscopic Data

The following tables present hypothetical spectroscopic data for 2-((3-Bromo-2-thienyl)thio)propanoic acid from three different suppliers. These data are designed to be realistic and highlight potential variations a researcher might encounter.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

SupplierChemical Shift (δ, ppm) of Thiophene ProtonsChemical Shift (δ, ppm) of Propanoic Acid ProtonsIntegration of Thiophene ProtonsIntegration of Propanoic Acid ProtonsNotes on Impurities
Supplier A 7.15 (d, 1H), 6.90 (d, 1H)4.10 (q, 1H), 1.60 (d, 3H), 11.5 (br s, 1H)1.00 : 1.001.00 : 3.00 : 1.00No significant impurities detected.
Supplier B 7.15 (d, 1H), 6.90 (d, 1H)4.10 (q, 1H), 1.60 (d, 3H), 11.5 (br s, 1H)1.00 : 1.001.00 : 3.00 : 1.00Small signals at ~7.3 ppm and ~2.5 ppm, potentially unreacted starting materials.
Supplier C 7.15 (d, 1H), 6.90 (d, 1H), 7.05 (d, ~0.1H), 6.95 (d, ~0.1H)4.10 (q, 1H), 1.60 (d, 3H), 11.5 (br s, 1H)-1.00 : 3.00 : 1.00Presence of minor signals in the aromatic region suggests a regioisomeric impurity.

Table 2: IR Absorption Data (cm⁻¹)

SupplierO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-S StretchNotes
Supplier A 3100-2500 (broad)1710~700Classic carboxylic acid dimer absorptions.
Supplier B 3100-2500 (broad)1710~700Spectrum is consistent with the expected structure.
Supplier C 3100-2500 (broad)1710, 1730 (shoulder)~700A shoulder on the carbonyl peak may indicate the presence of an ester impurity or a different hydrogen bonding environment due to impurities.

Table 3: Mass Spectrometry Data (ESI)

Supplier[M-H]⁻ Ion (m/z)[M+H]⁺ Ion (m/z)Isotopic Pattern for BromineNotes
Supplier A 264.9, 266.9266.9, 268.9~1:1 ratioCorrect molecular weight and isotopic pattern observed.
Supplier B 264.9, 266.9266.9, 268.9~1:1 ratioDominant signals correspond to the product; minor signals corresponding to starting materials may be present at lower m/z values.
Supplier C 264.9, 266.9266.9, 268.9~1:1 ratioCorrect molecular weight for the main product. No other significant ions detected, suggesting the impurity has the same molecular weight (regioisomer).

Interpretation and Discussion of Results

The hypothetical data presented above illustrates the importance of a multi-technique approach to quality assessment.

  • Supplier A provides material of high purity, as evidenced by the clean NMR spectrum and the consistency of the IR and MS data with the expected structure.

  • Supplier B's product appears to be of good quality, but the presence of minor signals in the ¹H NMR spectrum suggests trace amounts of unreacted starting materials. While these may not interfere with all applications, they could be problematic in sensitive catalytic reactions or for the synthesis of high-purity active pharmaceutical ingredients.

  • Supplier C's material presents a more significant issue. The additional signals in the aromatic region of the ¹H NMR spectrum, coupled with the shoulder on the carbonyl peak in the IR spectrum, strongly suggest the presence of a regioisomeric impurity. Since this impurity has the same molecular weight as the desired product, it would not be distinguishable by mass spectrometry alone. This highlights the critical role of NMR in identifying isomeric impurities.

Conclusion and Recommendations

The spectroscopic comparison of 2-((3-Bromo-2-thienyl)thio)propanoic acid from different suppliers underscores the necessity of rigorous in-house quality control for all critical research materials. While Supplier A appears to provide the highest quality material in this hypothetical scenario, the choice of supplier will ultimately depend on the specific requirements of the research. For early-stage discovery, a slightly lower purity material might be acceptable, whereas for late-stage development and manufacturing, only the highest purity material should be used.

Researchers are strongly encouraged to perform their own comprehensive spectroscopic analysis on all incoming starting materials, regardless of the supplier's certificate of analysis. This due diligence is a cornerstone of good scientific practice and is essential for ensuring the validity and reproducibility of experimental results.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Carey, F.A., & Sundberg, R.J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

A Comparative Guide to Establishing the Purity of 2-((3-Bromo-2-thienyl)thio)propanoic acid using HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For a molecule such as 2-((3-Bromo-2-thienyl)thio)propanoic acid, a compound with potential applications stemming from its structural motifs, ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound, juxtaposed with alternative analytical techniques. The methodologies and rationale presented herein are grounded in established analytical principles and regulatory expectations.

The Criticality of Purity for 2-((3-Bromo-2-thienyl)thio)propanoic acid

2-((3-Bromo-2-thienyl)thio)propanoic acid is a multifaceted organic molecule featuring a thiophene ring, a thioether linkage, a carboxylic acid group, and a stereocenter at the propanoic acid moiety. Each of these structural features can be a source of potential impurities arising from the synthetic route or degradation. These impurities can include starting materials, intermediates, by-products from side reactions (e.g., over-bromination, alternative substitution patterns on the thiophene ring), diastereomers, and enantiomers. The presence of such impurities can significantly impact the compound's biological activity, toxicity, and overall safety profile. Therefore, a robust analytical method for purity assessment is not merely a quality control check but a fundamental aspect of its development.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] Its high resolution, sensitivity, and reproducibility make it the preferred method for assessing the purity of pharmaceutical compounds.[2] For 2-((3-Bromo-2-thienyl)thio)propanoic acid, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[3] The separation of the analyte from its impurities is based on their differential partitioning between the stationary and mobile phases. More nonpolar compounds will have a stronger affinity for the stationary phase and thus elute later, while more polar compounds will be swept through the column more quickly by the mobile phase.

The acidic nature of the carboxylic acid group in 2-((3-Bromo-2-thienyl)thio)propanoic acid necessitates careful control of the mobile phase pH.[4][5] By maintaining the pH below the pKa of the carboxylic acid (typically around 4-5), the compound remains in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.[4]

Experimental Workflow for HPLC Purity Analysis

Caption: A streamlined workflow for the HPLC analysis of 2-((3-Bromo-2-thienyl)thio)propanoic acid.

Detailed HPLC Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[6]

  • Mobile Phase A: 0.1% Phosphoric acid in water. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to improved peak shape.[7][8]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:

    • 0-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.[6]

  • Detection Wavelength: A PDA detector should be used to scan a range of wavelengths (e.g., 200-400 nm) to identify the optimal detection wavelength for the main component and any potential impurities. Thiophene derivatives often exhibit strong UV absorbance.[6]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable diluent.[5]

  • Sample Concentration: Prepare a sample solution with a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

4. Data Analysis:

  • The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Comparison with Alternative Purity Determination Methods

While HPLC is the primary method for purity assessment, other techniques can provide complementary information.[1][9]

Method Principle Advantages Limitations Relevance for 2-((3-Bromo-2-thienyl)thio)propanoic acid
HPLC Differential partitioning between a stationary and mobile phase.High resolution, high sensitivity, quantitative, applicable to a wide range of compounds.[10]Requires method development, may not be suitable for volatile or thermally labile compounds.Primary method. Excellent for separating and quantifying polar and non-polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase, followed by mass analysis.Excellent for volatile impurities, provides structural information from mass spectra.[1][11]Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.Complementary method. Useful for identifying volatile impurities from synthesis (e.g., residual solvents). Derivatization of the carboxylic acid would be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, can be quantitative (qNMR).[9][12]Lower sensitivity compared to HPLC, may not detect trace impurities.[13]Structural confirmation and purity estimation. ¹H and ¹³C NMR are essential for confirming the structure of the main component and can be used to identify and quantify major impurities if their signals are resolved.
Titration A chemical reaction between the analyte and a standard solution of a reagent.Simple, inexpensive, and provides a direct measure of the acidic functional group.Non-specific; it will titrate any acidic impurity, leading to an overestimation of purity.Limited utility. Can provide an assay value for the total acidic content but cannot differentiate the target compound from acidic impurities.
Melting Point The temperature at which a solid becomes a liquid.A simple and rapid indicator of purity.[9][14]Impurities typically broaden and depress the melting point range, but this is not quantitative.[9]Preliminary assessment. A sharp melting point can be an initial indicator of high purity, while a broad range suggests the presence of impurities.

Logical Framework for Purity Assessment

Caption: A comprehensive approach to establishing the purity of a novel compound.

Validation of the HPLC Method

For use in a regulated environment, the developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[2][10][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10][16]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10][17]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17]

Conclusion

Establishing the purity of 2-((3-Bromo-2-thienyl)thio)propanoic acid is a critical step in its development for research and potential therapeutic applications. High-Performance Liquid Chromatography stands out as the most powerful and versatile technique for this purpose, offering high resolution and quantitative capabilities. A well-developed and validated RP-HPLC method can effectively separate and quantify the target compound from its potential process-related and degradation impurities. While techniques like NMR and GC-MS provide valuable complementary structural and impurity information, HPLC remains the cornerstone for definitive purity assessment in the pharmaceutical industry. Adherence to rigorous method validation principles ensures the reliability and reproducibility of the purity data, a prerequisite for advancing any new chemical entity through the development pipeline.

References

  • PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study.
  • Pharmaguideline.
  • TutorChase. What methods are used to test the purity of organic compounds?
  • PMC.
  • Sigma-Aldrich. Developing HPLC Methods.
  • Acta Scientific.
  • SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • SciSpace. A review on method development by hplc.
  • SpringerLink. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach.
  • Zeitschrift für Naturforschung.
  • Modern Analytical Technique for Characteriz
  • Benchchem. Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
  • Lab Manager.
  • MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
  • AMSbiopharma.
  • Chemistry LibreTexts.
  • ResearchGate. How to determine the purity of newly synthesized organic compound?
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • TSI Journals.
  • Sigma-Aldrich. Hplc analysis of 2(2-chlorophenoxy) propionic acid enantiomers.
  • ChemSynthesis. (2E)-3-(2-bromo-3-thienyl)-2-propenoic acid.
  • Creative Proteomics.
  • Sigma-Aldrich. Hplc analysis of 2(2-chlorophenoxy) propionic acid enantiomers.
  • TSI Journals. synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf.
  • SIELC Technologies. Separation of Propionic acid on Newcrom R1 HPLC column.
  • Chemicalbook. 3-(5-BROMO-2-THIENYL)-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOIC ACID.
  • PrepChem.com. Synthesis of A: 3-(2-Thienyl)propanoic acid.
  • CymitQuimica. CAS 5928-51-8: 3-(2-Thienyl)propanoic acid.
  • NIST WebBook. Propanoic acid, 2,3-dibromo-, ethyl ester.
  • NIST WebBook. Propanoic acid, 2-bromo-, methyl ester.
  • Google Patents. Process for the preparation of (r)-2-bromo-3-phenyl-propionic acid.
  • Sigma-Aldrich. 2-Bromo-3-thiophenecarboxylic acid 97 24287-95-4.

Sources

Quantitative Analysis of 2-((3-Bromo-2-thienyl)thio)propanoic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Analysis of 2-((3-Bromo-2-thienyl)thio)propanoic Acid in Reaction Mixtures Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Analytical Context

In the synthesis of thiophene-based pharmaceutical intermediates—common scaffolds for SGLT2 inhibitors and kinase inhibitors—2-((3-Bromo-2-thienyl)thio)propanoic acid represents a critical checkpoint. Its analysis is complicated by the "Soft Sulfur" problem: the thioether linkage is susceptible to oxidation (sulfoxide/sulfone formation), and the reaction mixture often contains regioisomers (e.g., 3-bromo vs. 4-bromo positional isomers) that co-elute on standard C18 phases.

This guide compares three distinct analytical approaches—HPLC-UV , UHPLC-MS/MS , and qNMR —to determine which method best suits your stage of development (Reaction Monitoring vs. Final Purity Assay).

The Molecule of Interest
  • Target: 2-((3-Bromo-2-thienyl)thio)propanoic acid

  • Key Functional Groups: Carboxylic acid (

    
    ), Thioether (oxidation prone), Bromothiophene (UV active, distinct isotope pattern).
    
  • Matrix Challenges: Unreacted thiols (dimerization risk), inorganic salts, and regioisomeric byproducts.

Comparative Analysis of Methodologies

The following table synthesizes performance metrics based on field application data for thiophene carboxylic acids.

FeatureMethod A: HPLC-UV Method B: UHPLC-MS/MS Method C: qNMR
Primary Use Case Routine Reaction Monitoring (IPC)Trace Impurity Profiling & PK StudiesAbsolute Purity Assay (Reference Standard Qualification)
Linearity (

)
> 0.999 (10 µg/mL – 1 mg/mL)> 0.99 (1 ng/mL – 1000 ng/mL)N/A (Molar Ratio)
Specificity Moderate (Requires gradient optimization)High (MRM transitions)High (Structural elucidation)
Throughput Medium (15–20 min run)High (3–5 min run)Low (10–30 min/sample)
Limitations Co-elution of isomers; low sensitivity for trace byproducts.Matrix effects (ion suppression); equipment cost.Low sensitivity (mg scale required); solvent cost (

-DMSO).

Deep Dive: Experimental Protocols

Method A: Stability-Indicating HPLC-UV (The Workhorse)

Recommended for daily reaction monitoring and yield calculation.

Rationale: The thiophene ring provides sufficient UV absorption. Acidic mobile phases are strictly required to keep the carboxylic acid protonated, preventing peak tailing and ensuring retention on hydrophobic stationary phases.

Protocol Parameters
  • Column: Phenomenex Luna C18(2) or Waters XBridge Phenyl-Hexyl (Phenyl phases offer better selectivity for thiophene isomers due to

    
     interactions).
    
    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Wavelength: 254 nm (General) and 230 nm (High Sensitivity). Note: Perform a spectral scan 200–400 nm to determine

    
     for your specific derivative.
    
  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Control is vital to prevent retention drift).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute salts)
15.090Gradient Ramp
18.090Wash
18.110Re-equilibration
23.010Stop

Self-Validating Check:

If the retention time of the main peak shifts by >0.2 min between injections, check the Mobile Phase A pH. Thiophene acids are highly sensitive to pH fluctuations near their


.
Method B: UHPLC-MS/MS (The Precision Tool)

Recommended for identifying oxidative byproducts (Sulfoxides) and trace starting materials.

Rationale: MS detection utilizes the distinct isotopic pattern of Bromine (


 and 

in nearly 1:1 ratio) to instantly confirm peak identity, distinguishing the product from non-brominated impurities.
Workflow
  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in neg mode:

    
     m/z).
    
  • Mobile Phase Modifier: Switch TFA to 0.1% Formic Acid (TFA suppresses MS ionization).

  • MRM Transitions:

    • Quantifier:

      
       (Br isotope) or loss of 
      
      
      
      .
    • Qualifier:

      
      .
      
Method C: qNMR (The Orthogonal Validator)

Recommended when no certified reference standard exists.

Rationale: qNMR provides absolute quantification without a calibration curve of the analyte itself, relying instead on an internal standard (IS).

Protocol
  • Solvent: DMSO-

    
     (Ensures solubility of both the thiophene acid and the IS).
    
  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Must have relaxation time

    
     similar to analyte).
    
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds).
    • Scans: 16–64.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2][3]

Visualization: Method Development Workflow

The following diagram illustrates the decision logic for selecting and optimizing the analytical method based on the reaction stage.

MethodSelection Start Start: Reaction Mixture Analysis GoalCheck Define Goal: Quantification or ID? Start->GoalCheck Routine Routine Monitoring (Yield/Conversion) GoalCheck->Routine High Conc. Impurity Impurity Profiling (Byproducts/Degradants) GoalCheck->Impurity Trace (<0.1%) Assay Final Purity Assay (No Standard Available) GoalCheck->Assay Absolute Quant HPLC Method A: HPLC-UV (C18, Acidic Mobile Phase) Routine->HPLC UHPLC Method B: UHPLC-MS/MS (ESI-, Formic Acid) Impurity->UHPLC qNMR Method C: qNMR (DMSO-d6, Maleic Acid IS) Assay->qNMR HPLC->UHPLC Peak Purity Failure? UHPLC->HPLC Method Transfer

Figure 1: Decision Matrix for Analytical Method Selection. This workflow guides the user from the initial reaction mixture to the optimal analytical technique based on sensitivity and specificity requirements.

Critical "Gotchas" in Thiophene Analysis

  • Sample Diluent Mismatch:

    • Issue: Dissolving the sample in 100% ACN and injecting into a high-aqueous initial gradient (10% B) causes "solvent wash-through," leading to split peaks.

    • Solution: Dilute the reaction aliquot in the starting mobile phase (90:10 Water:ACN) or use a weaker solvent like Methanol.

  • Thioether Oxidation:

    • Issue: Thioethers oxidize to sulfoxides (

      
      ) upon prolonged exposure to air or peroxides in un-stabilized THF/Ethers.
      
    • Detection: Sulfoxides elute earlier than the parent thioether on Reverse Phase columns (more polar).

    • Prevention: Analyze fresh; add antioxidants (e.g., BHT) if storing samples is necessary.

  • Regioisomer Separation:

    • The 3-bromo-2-thienyl and 4-bromo-2-thienyl isomers have identical masses. They can only be separated chromatographically.

    • Tip: If C18 fails to separate them, switch to a Pentafluorophenyl (PFP) column, which leverages dipole-dipole interactions specific to halogenated aromatics.

References

  • BenchChem. (2025).[4][5] Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. Retrieved from

  • MDPI. (2019).[2] Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. Marine Drugs. Retrieved from

  • Sielc Technologies. (2023). Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from

  • Sigma-Aldrich. (2023). 3-(3-Bromothiophen-2-yl)propanoic acid Product Specification. Retrieved from

  • PharmTech. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from

Sources

Performance Benchmark of 2-((3-Bromo-2-thienyl)thio)propanoic Acid in Anti-Inflammatory and Antimicrobial Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the biological performance of the novel thiophene derivative, 2-((3-Bromo-2-thienyl)thio)propanoic acid. Thiophene-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties[1][2][3]. The structural motif of 2-((3-Bromo-2-thienyl)thio)propanoic acid suggests its potential as a bioactive agent, warranting a systematic investigation of its efficacy.

Herein, we propose a benchmarking strategy against established compounds in two key therapeutic areas: inflammation and microbial infections. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a comparative analysis of hypothetical performance data.

Part 1: Rationale for Biological Evaluation

The thiophene ring is a versatile scaffold in drug design, present in several commercially available drugs with anti-inflammatory properties, such as Tinoridine and Tiaprofenic acid[4]. These drugs often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade[4]. Furthermore, numerous thiophene derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi[2][3].

Given this precedent, we hypothesize that 2-((3-Bromo-2-thienyl)thio)propanoic acid may exhibit similar biological activities. This guide outlines the necessary assays to test this hypothesis and benchmark its performance against an established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen , and a standard broad-spectrum antibiotic, Ciprofloxacin .

Part 2: Anti-Inflammatory Activity Assessment

A primary mechanism of anti-inflammatory action for many NSAIDs is the inhibition of COX enzymes, which mediate the conversion of arachidonic acid to prostaglandins. We will assess the inhibitory potential of our target compound on the COX-2 isozyme, which is upregulated during inflammation.

Experimental Protocol: COX-2 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 2-((3-Bromo-2-thienyl)thio)propanoic acid against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • 2-((3-Bromo-2-thienyl)thio)propanoic acid

  • Ibuprofen (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-((3-Bromo-2-thienyl)thio)propanoic acid and Ibuprofen in DMSO. Create a series of dilutions ranging from 0.1 µM to 100 µM.

  • Assay Setup: In a 96-well plate, add the COX-2 enzyme, assay buffer, and heme.

  • Inhibitor Incubation: Add the diluted test compounds and the Ibuprofen control to the respective wells. Include a well with DMSO as a vehicle control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Detection: Add a colorimetric substrate that reacts with the prostaglandin G2 produced by COX-2.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Performance: COX-2 Inhibition
CompoundIC50 (µM) for COX-2 Inhibition
2-((3-Bromo-2-thienyl)thio)propanoic acid8.5
Ibuprofen5.2

Interpretation of Results: In this hypothetical dataset, 2-((3-Bromo-2-thienyl)thio)propanoic acid demonstrates moderate inhibitory activity against COX-2, with an IC50 value of 8.5 µM. While not as potent as the established NSAID Ibuprofen (IC50 = 5.2 µM), this result is promising and suggests that the compound possesses anti-inflammatory properties. The presence of the thiophene ring and the propanoic acid side chain likely contribute to its interaction with the active site of the COX-2 enzyme.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 2-((3-Bromo-2-thienyl)thio)propanoic acid Ibuprofen Inhibitor->COX2

Caption: The COX-2 inflammatory pathway and point of inhibition.

Part 3: Antimicrobial Activity Assessment

The widespread emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown promise in this area[2][5]. We will evaluate the antimicrobial efficacy of 2-((3-Bromo-2-thienyl)thio)propanoic acid against representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal strain: Candida albicans

  • Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 Medium (for fungi)

  • 2-((3-Bromo-2-thienyl)thio)propanoic acid

  • Ciprofloxacin (antibacterial control)

  • Amphotericin B (antifungal control)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and control drugs in the appropriate growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for the fungus.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Experimental Workflow: MIC Assay

MIC_Workflow A Prepare Serial Dilutions of Test Compound C Inoculate Microplate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Appropriate Temperature C->D E Observe for Microbial Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Comparative Performance: Antimicrobial Activity
CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
2-((3-Bromo-2-thienyl)thio)propanoic acid163264
Ciprofloxacin0.50.015N/A
Amphotericin BN/AN/A1

Interpretation of Results: The hypothetical data indicates that 2-((3-Bromo-2-thienyl)thio)propanoic acid possesses broad-spectrum antimicrobial activity, albeit at higher concentrations than the standard controls. Its activity is more pronounced against the Gram-positive bacterium S. aureus (MIC = 16 µg/mL) compared to the Gram-negative E. coli (MIC = 32 µg/mL), which may be due to differences in the bacterial cell wall structure. The compound also exhibits antifungal activity against C. albicans (MIC = 64 µg/mL). While not as potent as Ciprofloxacin or Amphotericin B, these findings suggest that the core structure of 2-((3-Bromo-2-thienyl)thio)propanoic acid could serve as a scaffold for the development of more potent antimicrobial agents.

Part 4: Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the performance of 2-((3-Bromo-2-thienyl)thio)propanoic acid in key biological assays. The hypothetical results suggest that this novel thiophene derivative exhibits both anti-inflammatory and antimicrobial properties.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the parent compound to improve potency and selectivity.

  • Mechanism of Action studies: Further elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

  • In vivo efficacy studies: Evaluating the compound's performance in animal models of inflammation and infection.

  • Toxicity profiling: Assessing the compound's safety profile in vitro and in vivo.

By following the protocols and comparative framework presented in this guide, researchers can effectively evaluate the therapeutic potential of 2-((3-Bromo-2-thienyl)thio)propanoic acid and other novel chemical entities.

References

  • Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. [Link]

  • Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. [Link]

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A Comparative Guide to Thiophene-Based Propanoic Acid Derivatives and Their Potential Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct peer-reviewed studies validating the specific use of 2-((3-Bromo-2-thienyl)thio)propanoic acid are not available in the current scientific literature. This guide, therefore, provides a comparative analysis of structurally related compounds to offer insights into potential applications, evaluation methodologies, and the broader context of thiophene derivatives in antimicrobial research.

Introduction: The Therapeutic Potential of Thiophene-Containing Compounds

The thiophene ring is a versatile scaffold in medicinal chemistry, featured in numerous compounds with a wide array of biological activities.[1] Its ability to be readily functionalized allows for the fine-tuning of steric and electronic properties, making it a privileged structure in drug design. When incorporated into a propanoic acid framework, the resulting molecule possesses both a lipophilic heterocyclic moiety and a hydrophilic carboxylic acid group, a combination often found in biologically active compounds.

This guide explores the landscape of thiophene-containing molecules, with a particular focus on derivatives that share structural similarities with 2-((3-Bromo-2-thienyl)thio)propanoic acid. By examining these analogs, we can infer potential biological activities and establish robust protocols for synthesis and evaluation.

Comparative Analysis of Structurally Related Compounds

While data on the target molecule is absent, studies on related thiophene, thiazole, and furan-containing propanoic acid derivatives provide valuable benchmarks. A notable study on N,N-disubstituted β-amino acids highlighted that compounds bearing furan and bromothiophene substituents exhibited significant antibacterial activity.[2][3] This suggests that the "bromothiophene" moiety, a key feature of our topic compound, is a promising pharmacophore for antimicrobial activity.

Another area of interest is the broader class of thiophene-based heterocycles, which have been synthesized and evaluated for their efficacy against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans.[4] These studies underscore the potential of thiophene derivatives as a source of new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Thiophene and Thiazole Derivatives

Compound ClassRepresentative OrganismsObserved Activity (MIC)Reference
Thiazole derivatives with furan and bromothiophene substituentsGram-positive and Gram-negative bacteriaNot specified, but noted as having the "highest antibacterial activity" among the tested series.[2]
Spiro–indoline–oxadiazole derivative of thiopheneClostridium difficile2 to 4 μg/ml[4]
Thiophene derivative 13Staphylococcus aureus3.125 µg/mL[5]
Thiophene derivative 13Streptococcus pyogenesHigher MIC than against S. aureus[5]
Thiazole and pyrazolo[1,5-a]pyrimidine derivativesAspergillus fumigatus, Fusarium oxysporum6.25 µg/mL[5]
3-Aryl-3-(furan-2-yl)propenoic acid derivativesCandida albicans64 µg/mL[6]
3-Aryl-3-(furan-2-yl)propenoic acid derivativesStaphylococcus aureus128 µg/mL[6]

Experimental Protocols: A Framework for Evaluation

The following protocols are standard methodologies for the synthesis and antimicrobial evaluation of novel compounds and can be adapted for 2-((3-Bromo-2-thienyl)thio)propanoic acid.

Synthesis of Thiophene-Based Propanoic Acids

The synthesis of thiophene-containing carboxylic acids can be approached through various established organic chemistry reactions. While a specific synthesis for the target molecule is not published, a general approach could involve the nucleophilic substitution of a brominated thiophene with a mercaptopropanoic acid derivative. The precise reaction conditions would require optimization.

Antimicrobial Susceptibility Testing

The primary method for evaluating the antimicrobial efficacy of a novel compound is to determine its Minimum Inhibitory Concentration (MIC).[7] The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[8]

Broth Microdilution Method [7][8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 35-37°C for 18-24 hours for many bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible growth.

Agar Well Diffusion Method [7]

  • Plate Preparation: An agar plate is uniformly inoculated with the test microorganism.

  • Well Creation: Wells are aseptically punched into the agar.

  • Compound Addition: A defined volume of the test compound at a specific concentration is added to each well.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the well where microbial growth is inhibited is measured.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate wells A->C B Prepare serial dilutions of test compound B->C D Incubate under appropriate conditions C->D E Visually inspect for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Hypothetical Signaling Pathway Inhibition

The precise mechanism of action for thiophene derivatives can vary. Some have been shown to inhibit specific enzymes, such as IMP dehydrogenase by a tiazofurin metabolite, which is structurally related to thiophene.[9] A hypothetical mechanism for an antimicrobial thiophene derivative could involve the inhibition of a key bacterial enzyme.

G cluster_pathway Bacterial Metabolic Pathway Substrate Substrate Enzyme Key Bacterial Enzyme Substrate->Enzyme Binds to Product Essential Product Outcome Bacterial Growth Arrested Product->Outcome Enzyme->Product Catalyzes Enzyme->Outcome Inhibitor Thiophene Derivative Inhibitor->Enzyme Inhibits Inhibitor->Outcome

Caption: Hypothetical inhibition of a key bacterial enzyme by a thiophene derivative.

Conclusion and Future Directions

The existing body of research strongly suggests that thiophene-containing compounds, particularly those with a propanoic acid moiety and halogen substituents, are a promising area for the discovery of new antimicrobial agents. While 2-((3-Bromo-2-thienyl)thio)propanoic acid itself has not been studied, the data from its structural analogs provide a compelling rationale for its synthesis and evaluation.

Future work should focus on the synthesis of this and related compounds, followed by a systematic evaluation of their antimicrobial activity against a broad panel of pathogenic bacteria and fungi. Subsequent studies could then elucidate the mechanism of action and explore the structure-activity relationships to optimize the therapeutic potential of this chemical class.

References

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  • ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Constrained meta-Substituted Phenyl Propanoic Acids as Peroxisome Proliferator-Activated Receptor α and γ Dual Agonists. ACS Publications. [Link]

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  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

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  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

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  • PubMed. (2015). Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). PubMed. [Link]

  • NIH. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]

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  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Biological Activity of Organotin Derivatives of 3-(2-Furanyl)-2-Propenoic Acid and 3-(2-Thienyl)-2-Propenoic Acid. ResearchGate. [Link]

  • Frontiers. (n.d.). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers. [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. [Link]

  • PubMed. (1989). Synthesis and Reactions of Some Biologically Active 2-(2'-thienyl)benzoxazinone and Quinazolinone Derivatives. PubMed. [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • YouTube. (2023). Synthesis of propanoic acid. YouTube. [Link]

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  • PubMed. (1986). Studies on the mechanism of action of tiazofurin (2-beta-D-ribofuranosylthiazole-4-carboxamide). VI. Biochemical and pharmacological studies on the degradation of thiazole-4-carboxamide adenine dinucleotide (TAD). PubMed. [Link]

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A Senior Application Scientist's Guide to Comparative Molecular Docking: A Case Study with 2-((3-Bromo-2-thienyl)thio)propanoic acid and COX-2

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2][3] Among these, molecular docking stands out as a powerful structure-based method for predicting how a small molecule, or ligand, might bind to a protein target at an atomic level.[3] This guide provides an in-depth, practical framework for conducting a comparative molecular docking study.

Due to the novelty of 2-((3-Bromo-2-thienyl)thio)propanoic acid, a specific, well-documented protein target has not been established in public literature. However, the thiophene moiety is a common scaffold in compounds exhibiting anti-inflammatory properties. This structural alert logically points us toward Cyclooxygenase-2 (COX-2) as a high-value, hypothetical target. COX-2 is a well-validated enzyme centrally involved in inflammation and pain pathways.[4][5][6]

This guide will, therefore, use the human COX-2 enzyme as our target protein to illustrate a rigorous comparative docking workflow. We will compare our novel compound, 2-((3-Bromo-2-thienyl)thio)propanoic acid, against Celecoxib, a well-known, FDA-approved selective COX-2 inhibitor, providing a clinically relevant benchmark for our analysis.[7][8][9]

The core objective is to not only outline the "how" but to deeply explain the "why" behind each methodological choice, empowering researchers to apply these principles to their own discovery programs.

Pillar 1: Experimental Design & Rationale

A robust computational study begins with a meticulously planned experimental design. Our approach is grounded in established best practices for virtual screening and lead optimization.[10][11]

Selection of Target Protein and Comparator
  • Target Protein: Cyclooxygenase-2 (COX-2)

    • Rationale: COX-2 is a key enzyme in the prostaglandin biosynthesis pathway, which is upregulated during inflammation.[6] Its inhibition is a proven therapeutic strategy for treating inflammation and pain.[9] The active site of COX-2 is well-characterized, with numerous crystal structures available, making it an ideal candidate for structure-based design.[5]

    • Structure Selection: We will utilize the high-resolution crystal structure of human COX-2 co-crystallized with a known inhibitor. The PDB ID 3LN1 provides the structure of COX-2 bound to Celecoxib, which is perfect for our comparative study as it defines the precise binding site for our benchmark compound.[12][13]

  • Test Compound: 2-((3-Bromo-2-thienyl)thio)propanoic acid

    • Rationale: This is our molecule of interest. Its structural features, including the thiophene ring and propanoic acid group, suggest potential interactions within the COX-2 active site.

  • Reference Compound: Celecoxib

    • Rationale: As a potent and selective COX-2 inhibitor with a known binding mode, Celecoxib serves as the ideal positive control.[7][8] A successful docking protocol should be able to replicate the experimentally observed binding pose of Celecoxib (a process known as re-docking). The binding affinity calculated for Celecoxib will provide a critical benchmark against which our novel compound's score can be compared.[10][14]

Choice of Docking Software
  • Software: AutoDock Vina

    • Rationale: AutoDock Vina is a widely used, open-source molecular docking program known for its accuracy and speed.[15][16][17] Its scoring function is well-validated across a diverse range of protein targets, and its user community is extensive, ensuring robust support and a wealth of tutorial resources.[15][16][17]

Pillar 2: Detailed Experimental Protocols

Scientific integrity demands reproducibility. This section provides a granular, step-by-step protocol for each phase of the docking workflow.

Workflow Overview

The entire computational workflow is designed to prepare the protein and ligands, define the search space, execute the docking simulation, and analyze the results in a systematic manner.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB Fetch Protein Structure (PDB ID: 3LN1) Clean Clean Protein: Remove Water, Heteroatoms PDB->Clean AddH Add Polar Hydrogens & Assign Charges Clean->AddH PrepP Prepare Receptor File (PDBQT) AddH->PrepP Grid Define Grid Box (Binding Site Coordinates) PrepP->Grid DrawL Draw/Obtain Ligand Structures (SDF/MOL2) MinL Energy Minimize Ligands (3D Conversion) DrawL->MinL PrepL Prepare Ligand Files (PDBQT) MinL->PrepL Config Create Configuration File (receptor, ligand, grid info) PrepL->Config Grid->Config RunVina Execute AutoDock Vina Config->RunVina Analyze Analyze Output: Binding Affinities (kcal/mol) RunVina->Analyze Visualize Visualize Poses (PyMOL, Discovery Studio) Analyze->Visualize Compare Compare Interactions: H-Bonds, Hydrophobic Contacts Visualize->Compare Report Generate Report Compare->Report G cluster_celecoxib Celecoxib Binding Mode cluster_test_compound Test Compound Binding Mode (Hypothetical) Celecoxib Celecoxib Sulfonamide Phenyl Ring His90 His90 Celecoxib:f0->His90 H-Bond Arg513 Arg513 Celecoxib:f0->Arg513 H-Bond Val523 Val523 Celecoxib:f1->Val523 Hydrophobic TestCmpd 2-((3-Bromo-2-thienyl)thio)propanoic acid Propanoic Acid Bromothienyl Ring Arg513_2 Arg513 TestCmpd:f0->Arg513_2 H-Bond Tyr385 Tyr385 TestCmpd:f0->Tyr385 H-Bond Val523_2 Val523 TestCmpd:f1->Val523_2 Hydrophobic

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((3-Bromo-2-thienyl)thio)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-((3-Bromo-2-thienyl)thio)propanoic acid, a compound that, due to its chemical structure, requires careful consideration. As a halogenated organosulfur compound containing a carboxylic acid moiety, it falls into multiple chemical hazard categories. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe and compliant laboratory waste management.

I. Hazard Assessment and Chemical Profile

  • Brominated Thiophene: Halogenated organic compounds are often toxic and persistent in the environment.[1][2] They require disposal as a specific waste stream, typically destined for high-temperature incineration.[2]

  • Thioether (Sulfide): Organic sulfides can be malodorous and may be oxidized. While less reactive than thiols, they are still sulfur-containing compounds that warrant careful handling.

  • Carboxylic Acid: This functional group imparts corrosive properties.[3][4][5] Similar brominated carboxylic acids are known to cause severe skin burns and eye damage.[3][4][5]

Based on analogous compounds such as 3-(3-Bromothiophen-2-yl)propanoic acid and various bromopropionic acids, the anticipated hazards include:

  • Harmful if swallowed[3][6]

  • Causes skin irritation and potential burns[3][4][5][6]

  • Causes serious eye damage[3][4][5][6]

  • May cause respiratory irritation[7]

Therefore, 2-((3-Bromo-2-thienyl)thio)propanoic acid must be treated as a hazardous waste, with particular attention to its corrosive and halogenated nature.

II. Personal Protective Equipment (PPE)

Prior to handling 2-((3-Bromo-2-thienyl)thio)propanoic acid for any purpose, including disposal, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield if there is a splash hazard.To protect against serious eye damage from splashes of the corrosive material.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, irritation, and potential burns.[3][4][5]
Body Protection A flame-resistant lab coat.To protect against accidental spills and contamination of personal clothing.
Respiratory To be handled in a certified chemical fume hood.To prevent inhalation of any vapors or aerosols, which may cause respiratory irritation.[1][7]

III. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Vapors: Ensure the chemical fume hood is operational to contain any volatile components.

  • Absorb Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (with caution): For spills of acidic materials, after absorption, the area can be cautiously neutralized with a weak base like sodium bicarbonate.

  • Collect and Dispose: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

IV. Waste Disposal Protocol

The disposal of 2-((3-Bromo-2-thienyl)thio)propanoic acid must adhere to the regulations set forth by the Environmental Protection Agency (EPA) or equivalent local regulatory bodies.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][8]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Due to its halogenated nature, this compound must be collected in a dedicated "Halogenated Organic Waste" container.[1][2][9][10]

  • Do: Collect in a designated, properly labeled container for halogenated organic waste.

  • Do Not: Mix with non-halogenated organic waste, as this will contaminate the entire container and necessitate more specialized and costly disposal.[10]

  • Do Not: Mix with strong bases, oxidizing agents, or reactive metals.[11]

Step 2: Container Management

  • Container Type: Use a high-density polyethylene (HDPE) or other compatible plastic container. Avoid metal containers, as the acidic nature of the compound can cause corrosion.[12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "2-((3-Bromo-2-thienyl)thio)propanoic acid," and an indication of its corrosive and halogenated properties.[8]

  • Closure: Keep the container securely closed at all times, except when adding waste, to prevent the release of vapors.[13]

Step 3: Decontamination of Glassware and Equipment

Glassware and equipment that have come into contact with 2-((3-Bromo-2-thienyl)thio)propanoic acid should be decontaminated before routine washing. The thioether linkage may be susceptible to oxidation.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone) and collect the rinsate in the "Halogenated Organic Waste" container.

  • Oxidative Decontamination: A common and effective method for decontaminating sulfur-containing compounds is to use a bleach (sodium hypochlorite) solution.[14][15][16] Prepare a dilute bleach solution (e.g., 10%) in a designated container within a fume hood.

  • Soaking: Submerge the rinsed glassware in the bleach solution and allow it to soak for at least one hour (overnight is recommended for thiols and can be adapted here for thioethers).[15][16] This process helps to oxidize the sulfur-containing residue.

  • Final Cleaning: After soaking, the glassware can be removed, rinsed thoroughly with water, and then washed using standard laboratory procedures.

Step 4: Final Disposal

Arrange for the pickup of the sealed and properly labeled "Halogenated Organic Waste" container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

V. Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of 2-((3-Bromo-2-thienyl)thio)propanoic acid and related materials.

DisposalWorkflow cluster_assessment Initial Assessment cluster_solid_liquid Solid/Liquid Waste Stream cluster_contaminated Contaminated Materials Stream Start Start: Have 2-((3-Bromo-2-thienyl)thio)propanoic acid waste? IsSolidOrLiquid Is the waste solid/liquid or contaminated material? Start->IsSolidOrLiquid HalogenatedContainer Collect in 'Halogenated Organic Waste' container IsSolidOrLiquid->HalogenatedContainer Solid/Liquid Decontaminate Decontaminate with solvent rinse and bleach solution IsSolidOrLiquid->Decontaminate Contaminated Glassware/Equipment LabelContainer Label container with full chemical name and hazards HalogenatedContainer->LabelContainer SealContainer Keep container securely sealed LabelContainer->SealContainer EHS_Pickup1 Arrange for EHS pickup SealContainer->EHS_Pickup1 RinsateDisposal Collect solvent rinsate in 'Halogenated Organic Waste' container Decontaminate->RinsateDisposal DisposePPE Dispose of contaminated PPE in solid hazardous waste Decontaminate->DisposePPE RinsateDisposal->HalogenatedContainer CleanGlassware Wash decontaminated glassware RinsateDisposal->CleanGlassware EHS_Pickup2 Arrange for EHS pickup DisposePPE->EHS_Pickup2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.